molecular formula C12H22N2O2 B1320686 Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate CAS No. 286947-16-8

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Cat. No.: B1320686
CAS No.: 286947-16-8
M. Wt: 226.32 g/mol
InChI Key: WFPATFQNPHQQIG-UHFFFAOYSA-N
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Description

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate ( 286947-16-8) is a high-purity bicyclic amine derivative of significant value in pharmaceutical research and development. With a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol, this compound features a unique seven-membered bicyclic framework stabilized by a tert-butyloxycarbonyl (Boc) protecting group at the N-3 position . This Boc group is instrumental in protecting the secondary amine during multi-step synthetic sequences, making the compound a vital building block for the construction of more complex molecules . Its primary research application lies in its role as a versatile synthetic intermediate in medicinal chemistry. It is particularly utilized in the development of novel ligands targeting central nervous system (CNS) receptors and for creating potential HIV-1 entry inhibitors . The rigid bicyclo[4.2.1]nonane scaffold presents a specific three-dimensional geometry that is advantageous for exploring receptor-binding pockets, thereby aiding in the optimization of binding affinity and selectivity in drug candidates . This product is intended for research and further manufacturing applications exclusively. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions. Consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information prior to use. The compound is typically stored in a cool, dark place, sealed in a dry environment, and is recommended to be kept between 2-8°C for maximum stability .

Properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPATFQNPHQQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594971
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286947-16-8
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
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Foundational & Exploratory

"Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a bifunctional organic molecule featuring a rigid bicyclic diamine core. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a valuable building block in medicinal chemistry and drug discovery. The defined stereochemistry and conformational rigidity of the diazabicyclic scaffold are desirable features for the design of specific and potent ligands for various biological targets. The 3,9-diazabicyclo[4.2.1]nonane core, for instance, has been identified as a key structural motif in the development of potent dual orexin receptor antagonists for the treatment of insomnia.[1] This guide provides a comprehensive overview of the known properties, a proposed synthetic approach, and general experimental protocols for the characterization and utilization of this compound.

Core Properties and Characteristics

While detailed experimental data for this compound is not extensively documented in peer-reviewed literature, a summary of its fundamental properties has been compiled from chemical supplier databases and computational models.

Physicochemical and Computational Data
PropertyValueSource
CAS Number 286947-16-8ChemScene[2], AK Scientific[3]
Molecular Formula C₁₂H₂₂N₂O₂ChemScene[2]
Molecular Weight 226.32 g/mol ChemScene[2]
Purity ≥95% - 98+%AK Scientific[3], ChemScene[2]
Topological Polar Surface Area (TPSA) 41.57 ŲChemScene[2]
LogP (calculated) 1.7478ChemScene[2]
Hydrogen Bond Acceptors 3ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Rotatable Bonds 0ChemScene[2]
Storage Conditions 4°C, protect from lightChemScene[2]
Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is reported to cause skin and serious eye irritation.

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the scientific literature, the following sections provide detailed, generalized protocols based on established methods for the synthesis, characterization, and deprotection of related N-Boc protected diamines.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from the asymmetric synthesis of the parent (1S,6R)-3,9-diazabicyclo[4.2.1]nonane scaffold.[4][5] The final step would involve the selective N-Boc protection of the resulting diamine.

Step 1: Synthesis of 3,9-Diazabicyclo[4.2.1]nonane

A potential synthetic pathway starts from a nortropinone derivative, which undergoes a Beckmann rearrangement followed by reduction to yield the 3,9-diazabicyclo[4.2.1]nonane core.[4][5]

Step 2: N-Boc Protection

The selective mono-N-Boc protection of the 3,9-diazabicyclo[4.2.1]nonane can be achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction typically proceeds under basic conditions.

Materials:

  • 3,9-Diazabicyclo[4.2.1]nonane (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (optional, depending on the salt form of the amine)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath (optional)

Procedure:

  • Dissolve the 3,9-diazabicyclo[4.2.1]nonane in the chosen solvent in a round-bottom flask.

  • If the starting material is a salt (e.g., hydrochloride), add the base to the solution and stir.

  • For reactions sensitive to temperature changes, cool the mixture in an ice bath.

  • Slowly add the di-tert-butyl dicarbonate to the stirring solution.

  • Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography on silica gel.

Characterization

The successful synthesis and purity of this compound can be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. Other signals will correspond to the protons of the bicyclic core.

  • ¹³C NMR: The presence of the Boc group will be confirmed by signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon of the carbamate.

Protocol for NMR Analysis:

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer, lock the field frequency using the deuterium signal from the solvent, and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.

  • Data Processing and Analysis: Process the spectra (Fourier transformation, phase and baseline correction) and calibrate using the residual solvent peak. Assign all signals to the corresponding atoms in the structure.

2. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.32.

N-Boc Deprotection

The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be used in subsequent synthetic steps.

Materials:

  • This compound (1.0 equiv)

  • Acidic reagent (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol)

  • Solvent (e.g., Dichloromethane (DCM))

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

Procedure using TFA in DCM:

  • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

  • Slowly add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product, typically the TFA salt of the diamine, can be used directly or neutralized with a base.

Procedure using Oxalyl Chloride in Methanol (a milder alternative): [6]

  • Dissolve the Boc-protected compound (50 mg) in methanol (3 mL) in a dry round-bottom flask and stir for 5 minutes at room temperature.[6]

  • Add oxalyl chloride (3 equivalents) directly to the solution.[6]

  • Stir the reaction mixture for 1-4 hours at room temperature, monitoring by TLC.[6]

  • Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Visualizations

Logical Relationship: Role as a Synthetic Building Block

The primary utility of this compound is as a versatile intermediate in multi-step organic synthesis. The Boc-protected nitrogen allows for selective functionalization of the unprotected nitrogen atom.

G A tert-butyl 3,9-diazabicyclo [4.2.1]nonane-3-carboxylate B Functionalization of unprotected amine (N9) A->B Reaction at N9 C Deprotection of Boc group (N3) B->C Acidic Conditions E Diverse Biologically Active Molecules B->E D Functionalization of newly exposed amine (N3) C->D Reaction at N3 D->E

Caption: Synthetic utility of the title compound as a building block.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 3,9-Diazabicyclo [4.2.1]nonane B Boc Protection (Boc₂O) A->B C Crude Product B->C D Column Chromatography C->D E Pure Product D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry E->G H Purity Analysis (HPLC) E->H

Caption: Workflow for synthesis and characterization.

References

The 3,9-Diazabicyclo[4.2.1]nonane Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,9-diazabicyclo[4.2.1]nonane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a rigid bicyclic framework that enables precise spatial orientation of functional groups. This unique three-dimensional architecture has proven to be a valuable building block for the design of potent and selective ligands targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs) such as the orexin and opioid receptors. Its constrained conformation reduces the entropic penalty upon binding to a target protein, often leading to enhanced affinity and selectivity. This guide provides a comprehensive overview of the synthesis, pharmacological significance, and key therapeutic applications of the 3,9-diazabicyclo[4.2.1]nonane core, with a focus on its role in the development of novel therapeutics for sleep disorders and pain management.

I. Synthesis of the 3,9-Diazabicyclo[4.2.1]nonane Core

The synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold can be achieved through various synthetic routes. A particularly effective method for obtaining enantiomerically pure material is the asymmetric synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane via a crystallization-induced diastereomer transformation (CIDT) of oxime isomers.[1][2][3] This approach provides a practical and scalable route to this valuable building block.[1][2][3]

Experimental Protocol: Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane

This protocol is based on the method described by Lisnyak et al.[1][2][3]

Step 1: Preparation of the Nortropinone Derivative

The synthesis begins with a commercially available nortropinone derivative, which is prepared in a single step.[1][2][3]

Step 2: Crystallization-Induced Diastereomer Transformation (CIDT) of Oxime Isomers

  • The nortropinone derivative is reacted with a chiral auxiliary, (S)-phenylethylamine, to form a mixture of oxime diastereomers.[1][2][3]

  • The mixture of diastereomers is subjected to conditions that allow for equilibration between the isomers in solution.

  • By carefully controlling the crystallization conditions (e.g., solvent, temperature), one of the diastereomers selectively crystallizes out of solution, driving the equilibrium towards the formation of the desired isomer. This process is known as a crystallization-induced diastereomer transformation.[1][2][3]

  • The crystallized E-oxime is isolated in high diastereomeric excess.[1][2][3]

Step 3: Stereospecific Beckmann Rearrangement

The purified E-oxime is then subjected to a stereospecific Beckmann rearrangement.[1][2][3] This reaction transforms the oxime into a lactam with a defined stereochemistry.

Step 4: Reduction of the Lactam

The resulting lactam is reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.[1][2][3]

Step 5: Deprotection

The final step involves the removal of the protecting group to afford the desired (1S,6R)-3,9-diazabicyclo[4.2.1]nonane core.

Another versatile method for the synthesis of the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold is a one-pot, three-component [3+2] cycloaddition reaction, followed by reduction and lactamization.[4]

II. Pharmacological Applications and Quantitative Data

The rigid 3,9-diazabicyclo[4.2.1]nonane scaffold has been successfully employed to develop potent modulators of orexin and opioid receptors.

A. Orexin Receptor Antagonists

Orexin neuropeptides and their receptors play a crucial role in the regulation of sleep and arousal.[5] Consequently, orexin receptor antagonists are a promising therapeutic strategy for the treatment of insomnia.[5] The 3,9-diazabicyclo[4.2.1]nonane core has been incorporated into constrained diazepanes, leading to potent dual orexin receptor antagonists with good oral bioavailability and sleep-promoting activity in animal models.[5]

CompoundOX1R Ki (nM)OX2R Ki (nM)Reference
MK-6096 Analog <3<3[6]

Table 1: Pharmacological data of a representative 3,9-diazabicyclo[4.2.1]nonane-containing dual orexin receptor antagonist.

B. Opioid Receptor Agonists

The 3,9-diazabicyclo[4.2.1]nonane scaffold has also been investigated for its potential in developing novel opioid receptor agonists, particularly for the delta-opioid receptor (δOR).[7] δOR agonists are of interest for their potential analgesic properties with a reduced side-effect profile compared to traditional mu-opioid receptor (μOR) agonists.[7] Derivatives incorporating this scaffold have shown remarkable affinity for δ-opioid receptors.[7]

ScaffoldTargetBinding Affinity (Ki)Reference
3,9-Diazabicyclo[4.2.1]nonane δ-Opioid ReceptorHigh Affinity[7]
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane μ-Opioid ReceptorBinds to μOR[8]

Table 2: Qualitative binding affinity of 3,9-diazabicyclo[4.2.1]nonane derivatives for opioid receptors.

III. Signaling Pathways

Understanding the signaling pathways modulated by ligands containing the 3,9-diazabicyclo[4.2.1]nonane scaffold is crucial for rational drug design.

A. Orexin Receptor Signaling

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that, upon activation by orexin-A or orexin-B, can couple to multiple G-protein subtypes (Gq, Gi/o, and Gs). This leads to the activation of various downstream signaling cascades, including the mobilization of intracellular calcium and the modulation of adenylyl cyclase activity.

Orexin_Signaling cluster_receptor Orexin Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response Orexin-A/B Orexin-A/B OX1R/OX2R OX1R/OX2R Orexin-A/B->OX1R/OX2R Gq Gq OX1R/OX2R->Gq Gio Gio OX1R/OX2R->Gio Gs Gs OX1R/OX2R->Gs PLC Phospholipase C Gq->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gio->AC_inhibit AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease cAMP_increase cAMP ↑ AC_activate->cAMP_increase Ca_release Ca2+ Release IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation cAMP_decrease->Neuronal_Excitation cAMP_increase->Neuronal_Excitation

Orexin Receptor Signaling Pathway
B. Mu-Opioid Receptor Signaling

The μ-opioid receptor is a classical GPCR that primarily couples to inhibitory G-proteins (Gi/o). Activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying analgesia.

Mu_Opioid_Signaling cluster_receptor μ-Opioid Receptor Activation cluster_gprotein G-Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Ion Flux cluster_cellular_response Cellular Response Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Gio Gi/o MOR->Gio AC Adenylyl Cyclase Gio->AC α subunit K_channel K+ Channels Gio->K_channel βγ subunit Ca_channel Ca2+ Channels Gio->Ca_channel βγ subunit cAMP_decrease cAMP ↓ AC->cAMP_decrease K_efflux K+ Efflux ↑ K_channel->K_efflux Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx Reduced_Excitability Reduced Neuronal Excitability cAMP_decrease->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx->Reduced_Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Mu-Opioid Receptor Signaling Pathway

IV. Conclusion

The 3,9-diazabicyclo[4.2.1]nonane scaffold represents a highly versatile and valuable core in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective ligands for challenging drug targets. The successful application of this scaffold in the development of dual orexin receptor antagonists for insomnia and promising delta-opioid receptor agonists for pain management highlights its significant potential. Continued exploration of the chemical space around this privileged scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a variety of diseases. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of the 3,9-diazabicyclo[4.2.1]nonane core in their drug discovery efforts.

References

A Technical Guide to the Synthesis of Novel Bicyclic Diamine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic diamines are privileged structural motifs in medicinal chemistry and drug discovery. Their conformationally restricted frameworks offer a unique three-dimensional arrangement of atoms that can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their more flexible acyclic or monocyclic counterparts. These rigid scaffolds are increasingly sought after as building blocks for the synthesis of novel therapeutics targeting a wide range of diseases. This in-depth technical guide provides a detailed overview of two prominent synthetic strategies for accessing novel bicyclic diamine building blocks, complete with experimental protocols and comparative data.

Synthesis of Chiral Bicyclic Diamines via Horner-Wadsworth-Emmons Reaction

A powerful strategy for the synthesis of chiral bicyclic diamines involves the Horner-Wadsworth-Emmons (HWE) reaction of a phosphonate-substituted hexahydroquinoxalin-2(1H)-one, followed by reduction of the resulting bicyclic imine.[1][2][3][4] This approach allows for the introduction of a wide range of substituents and provides access to diastereomerically pure products.

Reaction Scheme

The overall synthetic pathway can be visualized as a two-step process starting from a chiral phosphonate precursor.

HWE_diamine_synthesis phosphonate Chiral Phosphonate (Hexahydroquinoxalin-2(1H)-one derived) hwe phosphonate->hwe aldehyde Aldehyde (R-CHO) aldehyde->hwe base Base (e.g., NaH) base->hwe imine Bicyclic Imine reduction imine->reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reduction diamine Chiral Bicyclic Diamine hwe->imine Horner-Wadsworth-Emmons Reaction reduction->diamine Reduction

Caption: Synthetic workflow for chiral bicyclic diamines via HWE reaction.

Data Presentation: Horner-Wadsworth-Emmons Reaction of Phosphonate 2

The Horner-Wadsworth-Emmons reaction of the chiral phosphonate derived from hexahydroquinoxalin-2(1H)-one (phosphonate 2 ) with various aldehydes demonstrates the versatility of this method in generating a range of bicyclic imines.[2][4]

EntryAldehyde (R-CHO)Product (Imine)Yield (%)Diastereomeric Ratio (dr)
1Butyraldehyde3a 90>95:5
2Isovaleraldehyde3b 85>95:5
3Cyclohexanecarboxaldehyde3c 88>95:5
4Benzaldehyde3d 77>95:5
Experimental Protocol: Synthesis of Bicyclic Imine (General Procedure)

This protocol is a generalized procedure based on the methodologies described in the literature.[2][3][4]

  • Preparation of the Phosphonate Carbanion: To a stirred suspension of sodium hydride (NaH, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere (e.g., argon), a solution of the chiral phosphonate 2 (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Horner-Wadsworth-Emmons Reaction: A solution of the corresponding aldehyde (1.1 mmol) in anhydrous THF (5 mL) is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting phosphonate.

  • Work-up and Purification: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclic imine.

Experimental Protocol: Reduction of Bicyclic Imine to Bicyclic Diamine (General Procedure)
  • Reduction: To a solution of the bicyclic imine (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (NaBH₄, 1.5 mmol) is added in portions. The reaction mixture is stirred at room temperature for 2-3 hours, or until TLC analysis shows the complete disappearance of the starting material.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and dichloromethane (20 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude bicyclic diamine can be further purified by crystallization or column chromatography if necessary.

Synthesis of C2-Symmetrical 2,7-Diazabicyclo[4.4.1]undecane

The synthesis of the C2-symmetrical diamine 2,7-diazabicyclo[4.4.1]undecane provides a distinct and valuable scaffold for asymmetric catalysis and drug design.[5][6][7] This multi-step synthesis proceeds from a known bicyclic diketone and does not require chromatographic purification for the key steps.

Synthetic Pathway Overview

The synthesis involves the formation of a dioxime, followed by a double Beckmann rearrangement and subsequent reduction.

diazabicyclo_synthesis start Bicyclic Diketone (7) dioxime Dioxime start->dioxime H₂NOH·HCl, NaOAc bis_lactam Bis-lactam dioxime->bis_lactam Beckmann Rearrangement (PPA) diamine (-)-2,7-Diazabicyclo [4.4.1]undecane (1) bis_lactam->diamine Reduction (LiAlH₄)

Caption: Key steps in the synthesis of 2,7-diazabicyclo[4.4.1]undecane.

Data Presentation: Synthesis of 2,7-Diazabicyclo[4.4.1]undecane
StepReactionReagentsYield (%)
1Dioxime FormationHydroxylamine hydrochloride, Sodium acetate95
2Beckmann RearrangementPolyphosphoric acid (PPA)70
3ReductionLithium aluminum hydride (LiAlH₄)85
4Resolution(-)-O,O'-Dibenzoyl-L-tartaric acid40 (of one enantiomer)
Experimental Protocol: Synthesis of (-)-2,7-Diazabicyclo[4.4.1]undecane

This protocol is synthesized from the procedures outlined in the literature.[5]

  • Dioxime Formation: A mixture of the bicyclic diketone 7 (1.0 eq), hydroxylamine hydrochloride (2.5 eq), and sodium acetate (3.0 eq) in ethanol is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the dioxime.

  • Double Beckmann Rearrangement: The dioxime (1.0 eq) is added portion-wise to preheated polyphosphoric acid (PPA) at 120 °C. The mixture is stirred at this temperature for 30 minutes. The reaction is then cooled to room temperature and poured onto ice. The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The precipitated bis-lactam is collected by filtration, washed with water, and dried.

  • Reduction to the Diamine: To a suspension of lithium aluminum hydride (LiAlH₄, 5.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the bis-lactam (1.0 eq) in anhydrous THF is added slowly. The reaction mixture is then heated at reflux for 24 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the racemic diamine.

  • Resolution of Enantiomers: The racemic diamine is resolved using a chiral resolving agent such as (-)-O,O'-dibenzoyl-L-tartaric acid to obtain the enantiomerically pure (-)-2,7-diazabicyclo[4.4.1]undecane.

Conclusion

The synthetic routes detailed in this guide represent robust and versatile methods for the preparation of novel bicyclic diamine building blocks. The Horner-Wadsworth-Emmons approach offers a highly adaptable strategy for creating a library of chiral diamines with diverse functionalities. The synthesis of C2-symmetrical 2,7-diazabicyclo[4.4.1]undecane provides access to a unique and valuable scaffold for applications in asymmetric synthesis and medicinal chemistry. The provided experimental protocols and data serve as a practical resource for researchers and professionals in the field of drug development, facilitating the exploration of new chemical space and the design of next-generation therapeutics.

References

The Pivotal Role of Boc-Protected Diazabicycloalkanes in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. Among these, diazabicycloalkanes have emerged as privileged structures, particularly in the development of therapeutics targeting the central nervous system (CNS). The introduction of a tert-butyloxycarbonyl (Boc) protecting group to these bicyclic amines has proven to be a transformative strategy, enabling precise chemical modifications and the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth exploration of the applications of Boc-protected diazabicycloalkanes in drug discovery, with a focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs), a critical target for a myriad of neurological and psychiatric disorders.

Boc-Protected Diazabicycloalkanes as High-Affinity nAChR Ligands

Boc-protected diazabicycloalkanes serve as a foundational framework for a diverse array of nAChR ligands. The inherent conformational constraint of the bicyclic system, combined with the electronic properties of the nitrogen atoms, provides a unique platform for designing subtype-selective modulators. The Boc group, while primarily a protecting group, can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Quantitative Analysis of Binding Affinities

The affinity of these compounds for various nAChR subtypes is a critical determinant of their therapeutic potential. Radioligand binding assays are the gold standard for quantifying these interactions. The following tables summarize the binding affinities (Ki values) of representative Boc-protected diazabicycloalkane derivatives for different nAChR subtypes.

Compound IDDiazabicycloalkane CoreSubstitutionnAChR SubtypeKi (nM)
1a 3,8-Diazabicyclo[3.2.1]octane3-(6-chloro-3-pyridazinyl)α4β24.1 ± 0.21
N-Boc-bispidine 3,7-Diazabicyclo[3.3.1]nonaneN-Bocα4β245
N-Boc-bispidine 3,7-Diazabicyclo[3.3.1]nonaneN-Bocα3β41300
Compound 26 3,7-Diazabicyclo[3.3.1]nonaneN-CO-(4-fluorophenyl)α4β2197.3
Compound 27 3,7-Diazabicyclo[3.3.1]nonaneN-CO-(4-chlorophenyl)α4β2130.2
Compound 28 3,7-Diazabicyclo[3.3.1]nonaneN-CO-(4-bromophenyl)α4β2138
Compound 24 3,7-Diazabicyclo[3.3.1]nonaneN-CO-(4-methylphenyl)α4β2221

Note: The specific subtypes and experimental conditions should be carefully considered when comparing Ki values across different studies.

Signaling Pathways and Experimental Workflows

The therapeutic effects of diazabicycloalkane-based nAChR modulators are mediated through complex intracellular signaling cascades. Understanding these pathways and the experimental workflows used to characterize these compounds is essential for rational drug design.

nAChR-Mediated PI3K/Akt Signaling Pathway

Activation of α7 nAChRs by agonist ligands, including certain diazabicycloalkane derivatives, can initiate a neuroprotective signaling cascade involving the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[1][2] This pathway is crucial for promoting cell survival and mitigating the effects of neurotoxicity.

nAChR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR α7 nAChR Fyn Fyn nAChR->Fyn Activates JAK2 JAK2 nAChR->JAK2 Activates Ca_influx nAChR->Ca_influx PI3K PI3K Fyn->PI3K Activates JAK2->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) Bcl2 Bcl-2 Akt->Bcl2 Upregulates Neuroprotection Neuroprotection (Cell Survival) Bcl2->Neuroprotection Promotes Ligand Diazabicycloalkane Agonist Ligand->nAChR Binds to Ca_influx->Fyn Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Boc-protected diazabicycloalkane precursor) Reaction Chemical Reaction (e.g., N-arylation) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki for nAChR subtypes) Characterization->Binding_Assay Test Compound Functional_Assay Functional Assay (e.g., Ca²⁺ influx, electrophysiology) Binding_Assay->Functional_Assay Lead Compound Selection In_Vivo In Vivo Studies (Animal models of disease) Functional_Assay->In_Vivo Candidate Selection Preclinical Development Preclinical Development In_Vivo->Preclinical Development

References

The Versatile Intermediate: A Technical Guide to Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of a key building block in medicinal chemistry.

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a valuable chiral synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic structure provides a unique conformational constraint that is often sought after in the design of novel therapeutics. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its role in the development of potent drug candidates targeting a range of biological targets, including orexin receptors and TASK channels.

Synthesis of the Core Scaffold

The enantiomerically pure form of the title compound, specifically (1S,6R)-tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate, is accessible through a highly efficient asymmetric synthesis. A key strategy involves a crystallization-induced diastereomer transformation (CIDT) of an oxime intermediate, which allows for the scalable production of this important building block.

A detailed experimental protocol for the synthesis of the unprotected diamine is provided below, as reported in the Journal of Organic Chemistry in 2023. The subsequent Boc-protection of the N3-amine is a standard procedure.

Experimental Protocol: Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane

This procedure begins with a nortropinone derivative, which is converted to an oxime. A stereospecific Beckmann rearrangement, followed by reduction of the resulting lactam with lithium aluminum hydride (LiAlH4), affords the desired monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

Step 1: Oxime Formation and Crystallization-Induced Diastereomer Transformation (CIDT) A nortropinone derivative is reacted with a chiral amine, such as (S)-phenylethylamine, to form a mixture of oxime diastereomers. Through a process of crystallization-induced diastereomer transformation, this mixture can be converted into a single, highly enriched diastereomer.

Step 2: Beckmann Rearrangement The purified E-oxime is subjected to a stereospecific Beckmann rearrangement to yield a lactam.

Step 3: Reduction of the Lactam The resulting lactam is then reduced using a powerful reducing agent like LiAlH4 to furnish the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

Step 4: Boc Protection The final step involves the protection of the secondary amine at the 3-position with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in a suitable solvent like dichloromethane, to yield the title compound.

Synthetic Utility and Key Reactions

The strategic placement of the Boc protecting group on the N3 nitrogen leaves the N9 nitrogen available for a variety of chemical transformations. This selective protection is key to the utility of this compound as a synthetic intermediate. Common reactions include N-alkylation, N-arylation, and N-acylation at the N9 position.

N-Arylation in the Synthesis of Bioactive Molecules

A pertinent example of the synthetic utility of a closely related analogue, tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate, is its use in the synthesis of precursors for CDK4/6 inhibitors. The N-arylation of the bicyclic core with an activated aryl halide is a key step in the construction of these complex molecules.

dot

N_Arylation start tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate product tert-Butyl 3-(6-nitropyridin-3-yl)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate start->product N-C Coupling aryl_halide 5-Bromo-2-nitropyridine aryl_halide->product

Caption: N-Arylation of a 3,9-diazabicyclo[4.2.1]nonane derivative.

Experimental Protocol: N-Arylation of tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

The following protocol is adapted from patent literature (WO2011101409A1) and describes a general procedure for N-C coupling.

Materials:

  • tert-Butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate (1.0 eq)

  • 5-Bromo-2-nitropyridine (1.0 eq)

  • Suitable solvent (e.g., DMF, DMSO)

  • Base (e.g., K2CO3, Cs2CO3)

Procedure:

  • To a solution of tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate in the chosen solvent, add the base.

  • Add 5-bromo-2-nitropyridine to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

This reaction typically proceeds in good yield, demonstrating the feasibility of introducing aromatic substituents at the N9 position.

Applications in Drug Discovery

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a privileged motif in modern drug discovery, appearing in a number of potent and selective modulators of various biological targets.

dot

Applications core This compound dora Dual Orexin Receptor Antagonists (DORAs) core->dora Sleep Disorders task TASK-1/TASK-3 Channel Inhibitors core->task Atrial Fibrillation cdk CDK4/6 Inhibitors core->cdk Cancer

Exploring the Chemical Space of 3,9-Diazabicyclo[4.2.1]nonane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a rigid bicyclic structure that has emerged as a privileged core in medicinal chemistry. Its constrained conformation provides a unique three-dimensional arrangement of nitrogen atoms and substituent vectors, making it an attractive framework for the design of potent and selective ligands for a variety of biological targets. This technical guide provides an in-depth exploration of the chemical space of 3,9-diazabicyclo[4.2.1]nonane derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Synthetic Strategies

The synthesis of the 3,9-diazabicyclo[4.2.1]nonane core and its derivatives can be achieved through several strategic approaches. Key methods include multicomponent reactions, cycloadditions, and stereoselective transformations.

One efficient method is a one-pot three-component [3+2] cycloaddition, followed by reduction and lactamization, which allows for the diastereoselective synthesis of the scaffold. Another notable strategy is the use of a crystallization-induced diastereomer transformation (CIDT) of oxime isomers for the asymmetric synthesis of chiral derivatives. This approach is particularly valuable for accessing specific enantiomers, which often exhibit distinct pharmacological profiles.

Experimental Protocols

Protocol 1: One-Pot Synthesis of a 3,9-Diazabicyclo[4.2.1]nonane-Containing Scaffold via [3+2] Cycloaddition

This protocol describes a three-component [3+2] cycloaddition followed by reduction and lactamization.[1]

  • Step 1: [3+2] Cycloaddition. To a solution of an amino acid ester hydrochloride (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., methanol), an N-substituted maleimide (1.0 eq) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 2: Reduction. Upon completion of the cycloaddition, a reducing agent such as sodium borohydride (NaBH₄) (2.0-3.0 eq) is added portion-wise at 0 °C. The reaction is stirred for 2-4 hours at room temperature.

  • Step 3: Lactamization. The reaction mixture is then acidified with a proton source (e.g., acetic acid) and heated to reflux for 12-24 hours to induce lactamization.

  • Step 4: Work-up and Purification. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3,9-diazabicyclo[4.2.1]nonane derivative.

Protocol 2: Asymmetric Synthesis via Crystallization-Induced Diastereomer Transformation (CIDT)

This protocol outlines the asymmetric synthesis of a (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.[2][3]

  • Step 1: Oxime Formation. A nortropinone derivative is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form a mixture of E/Z oxime isomers.

  • Step 2: Crystallization-Induced Diastereomer Transformation. A chiral auxiliary, such as (S)-phenylethylamine, is used to induce the crystallization of the desired diastereomer from the mixture. This process often involves a base-catalyzed epimerization to convert the undesired diastereomer into the desired one in solution, which then crystallizes.

  • Step 3: Beckmann Rearrangement. The isolated E-oxime is subjected to a stereospecific Beckmann rearrangement using a reagent like p-toluenesulfonyl chloride in pyridine to yield a lactam.

  • Step 4: Reduction. The resulting lactam is reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent (e.g., tetrahydrofuran) to afford the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

  • Step 5: Deprotection and Derivatization. The protecting group can be removed under appropriate conditions, and the nitrogen atoms can be further functionalized to generate a library of derivatives.

Protocol 3: N-Arylation and N-Alkylation of the 3,9-Diazabicyclo[4.2.1]nonane Core

This protocol provides a general procedure for the derivatization of the scaffold.[4]

  • N-Arylation: To a solution of the 3,9-diazabicyclo[4.2.1]nonane (1.0 eq) in a dry solvent such as pyridine, an aryl sulfonyl chloride (1.1 eq) (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) is added. The reaction mixture is heated (e.g., on a water bath) for 30 minutes. The mixture is then poured into ice-cold water, basified with potassium carbonate, and extracted with an organic solvent like chloroform. The combined organic extracts are dried, filtered, and evaporated to yield the crude product, which can be purified by crystallization or chromatography.

  • N-Alkylation: To a solution of the 3,9-diazabicyclo[4.2.1]nonane in a suitable solvent, a base (e.g., potassium carbonate) and an alkylating agent (e.g., an alkyl halide) are added. The reaction is stirred at room temperature or heated until completion as monitored by TLC. The reaction is then worked up by partitioning between water and an organic solvent, followed by drying and concentration of the organic phase. The product is purified as needed.

Protocol 4: Competitive Radioligand Binding Assay for GPCRs

This protocol describes a general method for determining the binding affinity of 3,9-diazabicyclo[4.2.1]nonane derivatives to G protein-coupled receptors (GPCRs).[5][6][7][8]

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates. Cells are lysed in a cold buffer, and the homogenate is centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added: the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the unlabeled test compound (the 3,9-diazabicyclo[4.2.1]nonane derivative).

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 3,9-diazabicyclo[4.2.1]nonane scaffold have shown significant activity at several important classes of receptors, including nicotinic acetylcholine receptors (nAChRs), opioid receptors, and orexin receptors. The rigid nature of the bicyclic core allows for the precise positioning of substituents to optimize interactions with the target binding site.

Nicotinic Acetylcholine Receptor Ligands

A number of 3,9-diazabicyclo[4.2.1]nonane derivatives have been investigated as ligands for nAChRs, particularly the α4β2 subtype, which is a key target for cognitive disorders and nicotine addiction.

Compound IDR GroupReceptor SubtypeKᵢ (nM)
1 Pyridin-3-ylα4β20.8
2 5-Chloropyridin-3-ylα4β20.5
3 5-Methoxypyridin-3-ylα4β21.2
4 Pyridazin-4-ylα4β20.3
5 6-Chloropyridazin-4-ylα4β20.2

Table 1: Binding affinities of selected 3,9-diazabicyclo[4.2.1]nonane derivatives at the α4β2 nAChR.

The data in Table 1 highlights that substitution at the 3-position of the diazabicyclic core with various heteroaromatic rings leads to high-affinity ligands. The introduction of a chlorine atom on the pyridine or pyridazine ring generally enhances binding affinity.

Opioid Receptor Ligands

The 3,9-diazabicyclo[4.2.1]nonane scaffold has also been explored for its potential as opioid receptor modulators. These compounds are of interest for the development of novel analgesics with potentially fewer side effects than traditional opioids.

Compound IDN-3 SubstituentN-9 SubstituentReceptor SubtypeKᵢ (nM)
6 HCinnamylµ-opioid25
7 PropionylCinnamylµ-opioid15
8 CinnamylPropionylµ-opioid5
9 H3-Phenylpropylµ-opioid40
10 Propionyl3-Phenylpropylµ-opioid30

Table 2: Binding affinities of N-substituted 3,9-diazabicyclo[4.2.1]nonane derivatives at the µ-opioid receptor.

SAR studies on these derivatives indicate that the nature and position of the substituents on the two nitrogen atoms are critical for µ-opioid receptor affinity. A cinnamyl group at the N-9 position appears to be particularly favorable for high-affinity binding.

Orexin Receptor Antagonists

Dual orexin receptor antagonists (DORAs) are a class of drugs used for the treatment of insomnia. The 3,9-diazabicyclo[4.2.1]nonane core has been successfully incorporated into potent DORAs.[9][10]

Compound IDR¹ GroupR² GroupOX₁R Kᵢ (nM)OX₂R Kᵢ (nM)
11 2-Methylphenyl5-Chloropyridin-2-yl105
12 2,4-Dimethylphenyl5-Chloropyridin-2-yl52
13 2-Methylphenyl5-Methylpyridin-2-yl158
14 2-Chlorophenyl5-Chloropyridin-2-yl84
15 2-MethylphenylPyrimidin-2-yl2012

Table 3: Binding affinities of 3,9-diazabicyclo[4.2.1]nonane-based orexin receptor antagonists.

The data for these orexin antagonists demonstrate that a combination of a substituted phenyl group at one position and a heteroaromatic group at another leads to potent dual antagonism. Small modifications to these substituents can fine-tune the potency and selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is crucial for understanding the context of drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow for 3,9-diazabicyclo[4.2.1]nonane derivatives.

Signaling Pathways

mu_opioid_signaling Ligand 3,9-Diazabicyclo[4.2.1]nonane Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel GIRK Channel (K+) G_protein->Ion_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ion_Channel->Analgesia Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release

μ-Opioid Receptor Signaling Pathway

nAChR_signaling Ligand 3,9-Diazabicyclo[4.2.1]nonane Derivative (Agonist) nAChR α4β2 Nicotinic Acetylcholine Receptor Ligand->nAChR Binds Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Ca_Signaling->Neurotransmitter

α4β2 Nicotinic Acetylcholine Receptor Signaling

orexin_antagonist_signaling Antagonist 3,9-Diazabicyclo[4.2.1]nonane Derivative (Antagonist) Orexin_R Orexin Receptor (OX1R/OX2R) Antagonist->Orexin_R Blocks G_protein Gq/11 Protein Orexin_R->G_protein Activates Orexin Orexin-A / Orexin-B Orexin->Orexin_R Binds PLC Phospholipase C G_protein->PLC Activates Ca_Release Increased Intracellular Ca2+ PLC->Ca_Release Leads to Wakefulness Wakefulness Promotion Ca_Release->Wakefulness

Orexin Receptor Antagonist Mechanism

Experimental Workflow

drug_discovery_workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Scaffold 3,9-Diazabicyclo[4.2.1]nonane Core Synthesis Derivatization Combinatorial Derivatization Scaffold->Derivatization Purification Purification & Characterization Derivatization->Purification Primary_Screen Primary Screening (e.g., Radioligand Binding Assay) Purification->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Secondary Functional Assays (e.g., cAMP, Ca2+ flux) Hit_ID->Secondary_Screen Selectivity Selectivity Profiling Secondary_Screen->Selectivity SAR_Study Structure-Activity Relationship (SAR) Studies Selectivity->SAR_Study SAR_Study->Derivatization Iterative Design ADME_Tox In Vitro ADME/Tox SAR_Study->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Drug Discovery Workflow for Novel Ligands

Conclusion

The 3,9-diazabicyclo[4.2.1]nonane scaffold represents a versatile and promising core for the development of novel therapeutics. Its rigid structure allows for the design of highly potent and selective ligands for a range of important biological targets. This technical guide has provided an overview of the key synthetic strategies, detailed experimental protocols, and a summary of the structure-activity relationships for derivatives active at nicotinic, opioid, and orexin receptors. The provided signaling pathway and workflow diagrams offer a visual framework for understanding the biological context and the drug discovery process. Further exploration of the chemical space around this privileged scaffold is warranted and holds the potential to deliver next-generation medicines for a variety of CNS and other disorders.

References

The 3,9-Diazabicyclo[4.2.1]nonane Core: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,9-diazabicyclo[4.2.1]nonane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of nitrogen atoms and substituent vectors, enabling the design of potent and selective ligands for various receptors and transporters. This technical guide provides a comprehensive overview of the biological activities of functionalized 3,9-diazabicyclo[4.2.1]nonane cores, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs), opioid receptors, and orexin receptors. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this promising area.

Biological Activities and Structure-Activity Relationships

The versatility of the 3,9-diazabicyclo[4.2.1]nonane core is evident in its diverse pharmacological profile. Strategic functionalization of this scaffold has yielded compounds with high affinity and selectivity for several key central nervous system (CNS) targets.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Functionalized 3,9-diazabicyclo[4.2.1]nonane derivatives have been extensively investigated as ligands for nAChRs, which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Structure-activity relationship (SAR) studies have revealed that modifications at the 3-position of the bicyclic core are critical for tuning the affinity and selectivity for different nAChR subtypes.[1]

Specifically, the introduction of aromatic and heteroaromatic moieties at this position has led to the discovery of potent ligands for the α4β2 nAChR subtype. For instance, compounds bearing a pyridine substituent at the 3-position exhibit sub-nanomolar binding affinities.[1] Further optimization through the introduction of diazine moieties, such as pyridazine, has resulted in compounds with picomolar affinity for the α4β2 nAChR.[1] The presence of a chlorine atom on the pyridine ring has been shown to enhance affinity for the α7 nAChR subtype.[2]

Table 1: Binding Affinities (Ki) of Functionalized 3,9-Diazabicyclo[4.2.1]nonane Derivatives at nAChR Subtypes [1][2]

Compound IDR-Group at 3-Positionα4β2* (rat brain) Ki (nM)α7* (rat brain) Ki (nM)α3β4* (rat brain) Ki (nM)(α1)2β1γδ (muscle) Ki (nM)
An 6 Pyridin-3-yl2.099501,570>100,000
An 7 6-Chloro-pyridin-3-yl0.62921,230>100,000
An 10 Pyridazin-3-yl0.551902,800>100,000
An 11 Pyridazin-4-yl0.521571,980>100,000
An 12 Pyrimidin-5-yl2.89824,560>100,000
An 13 Pyrazin-2-yl265>50,000>50,000>100,000

Data extracted from radioligand binding assays using [3H]epibatidine for α4β2 and α3β4, and [125I]α-bungarotoxin for α7 and muscle nAChRs.

Opioid Receptor Modulators

The 3,9-diazabicyclo[4.2.1]nonane scaffold has also been explored for its potential to modulate opioid receptors, which are crucial targets for pain management.[1] Research indicates that derivatives of this core can act as agonists at opioid receptors, with some compounds showing promising analgesic properties.[1] The structural rigidity of the bicyclic system is thought to play a key role in the interaction with the μ-opioid receptor.[3] While comprehensive quantitative data for a wide range of analogs is still emerging, preliminary studies have reported Ki values in the nanomolar range for certain derivatives.[1]

Table 2: Binding Affinities (Ki) of selected Diazabicyclic compounds at the μ-Opioid Receptor

Compound ScaffoldKi (nM)
9,10-diazatricyclo[4.2.1.1(2,5)]decane derivative22
9,10-diazatricyclo[4.2.1.1(2,5)]decane derivative50

Data from competitive binding assays using membrane preparations from transfected cells expressing the mu-opioid receptor.[4][5]

Orexin Receptor Antagonists

In the field of sleep medicine, the 3,9-diazabicyclo[4.2.1]nonane core has been successfully incorporated into the design of potent dual orexin receptor antagonists (DORAs).[6] Orexin receptors are involved in the regulation of arousal and wakefulness, and their antagonism is a validated mechanism for the treatment of insomnia. The constrained diazepane structure derived from the 3,9-diazabicyclo[4.2.1]nonane core has been shown to yield compounds with good oral bioavailability and sleep-promoting activity in preclinical models.[3][6]

Table 3: Activity of a 3,9-Diazabicyclo[4.2.1]nonane-based DORA

Compound TypeTargetActivityReference
Constrained diazepane with 3,9-diazabicyclo[4.2.1]nonane coreDual Orexin Receptors (OX1/OX2)Potent antagonist with in vivo sleep-promoting activity[6]

Experimental Protocols

Detailed methodologies for the synthesis of the 3,9-diazabicyclo[4.2.1]nonane core and its functionalized derivatives, as well as for key biological assays, are provided below.

General Synthesis of Functionalized 3,9-Diazabicyclo[4.2.1]nonane Cores

A common synthetic strategy for the 3,9-diazabicyclo[4.2.1]nonane core involves a multi-step process starting from readily available materials. One reported method utilizes a [3+2] cycloaddition followed by reduction and lactamization in a one-pot procedure to diastereoselectively synthesize the scaffold.[7] Another approach involves a stereospecific Beckmann rearrangement of a nortropinone derivative, followed by reduction of the resulting lactam.[3]

Illustrative Synthetic Scheme:

G cluster_0 Synthesis of 3,9-Diazabicyclo[4.2.1]nonane Core cluster_1 Functionalization Nortropinone\nDerivative Nortropinone Derivative E-Oxime E-Oxime Nortropinone\nDerivative->E-Oxime 1. (S)-phenylethylamine 2. CIDT Lactam Lactam E-Oxime->Lactam Beckmann Rearrangement Monoprotected\n3,9-DB[4.2.1]N Monoprotected 3,9-DB[4.2.1]N Lactam->Monoprotected\n3,9-DB[4.2.1]N LiAlH4 Reduction Functionalized\nDerivative Functionalized Derivative Monoprotected\n3,9-DB[4.2.1]N->Functionalized\nDerivative Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Caption: General synthetic workflow for functionalized 3,9-diazabicyclo[4.2.1]nonanes.

Detailed Protocol for Asymmetric Synthesis (based on Crystallization-Induced Diastereomer Transformation): [3]

  • Oxime Formation and CIDT: A nortropinone derivative is reacted with hydroxylamine in the presence of a chiral auxiliary, such as (S)-phenylethylamine. A crystallization-induced diastereomer transformation (CIDT) is employed to selectively obtain the desired E-oxime isomer in high diastereomeric excess.

  • Beckmann Rearrangement: The purified E-oxime is subjected to a stereospecific Beckmann rearrangement, typically using a reagent like p-toluenesulfonyl chloride, to yield the corresponding lactam.

  • Lactam Reduction: The lactam is then reduced to the corresponding monoprotected diamine using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an appropriate solvent like tetrahydrofuran (THF).

  • Functionalization: The protecting group is removed, and the desired functional group is introduced at the 3- or 9-position through standard coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or reductive amination.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for specific nAChR subtypes.

Materials and Reagents:

  • Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from dissected brain regions (e.g., rat cortex for α4β2).

  • Radioligand: e.g., [³H]epibatidine for α4β2 and α3β4 subtypes.

  • Unlabeled ligand for determining non-specific binding: e.g., nicotine or cytisine.

  • Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, the radioligand at a concentration near its Kd, and the membrane preparation. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Preparation Assay Setup Assay Setup (Membranes + Radioligand + Test Compound) Membrane Prep->Assay Setup Incubation Incubation to Equilibrium Assay Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data Analysis IC50 and Ki Determination Quantification->Data Analysis

Caption: Workflow for a typical nAChR radioligand binding assay.

Mu-Opioid Receptor (MOR) Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to act as an agonist or antagonist at the MOR by quantifying its effect on forskolin-stimulated cAMP levels.

Materials and Reagents:

  • HEK293 cells stably expressing the human MOR.

  • Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Forskolin solution.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Known MOR agonist (e.g., DAMGO) and antagonist (e.g., naloxone).

Procedure:

  • Cell Plating: Seed the MOR-expressing cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-treat the cells with the test compound (for antagonist mode) or add the test compound directly (for agonist mode).

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase cAMP production. For antagonist testing, co-stimulate with a known MOR agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: For agonists, plot the cAMP levels against the compound concentration to determine the EC50 value. For antagonists, plot the inhibition of the agonist-induced decrease in cAMP against the antagonist concentration to determine the IC50 value.

G cluster_0 MOR Signaling Pathway (cAMP Inhibition) Agonist Agonist MOR MOR Agonist->MOR Gi/o Protein Gi/o Protein MOR->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP ATP Downstream\nSignaling Downstream Signaling cAMP->Downstream\nSignaling

Caption: Signaling pathway of the mu-opioid receptor leading to cAMP inhibition.

Orexin Receptor Functional Assay (Calcium Mobilization)

This assay measures the activation of orexin receptors by monitoring changes in intracellular calcium concentration using a fluorescent dye.

Materials and Reagents:

  • CHO or HEK293 cells stably expressing the human OX1 or OX2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: e.g., HBSS with 20 mM HEPES, pH 7.4.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the orexin receptor-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a stable baseline fluorescence, inject the test compound at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity corresponds to receptor activation. Plot the peak fluorescence response against the compound concentration to determine the EC50 value for agonists. For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the inhibition of the agonist-induced calcium response to determine the IC50 value.

G cluster_0 Orexin Receptor (Gq) Signaling Pathway Orexin Orexin Orexin Receptor Orexin Receptor Orexin->Orexin Receptor Gq Protein Gq Protein Orexin Receptor->Gq Protein PLC PLC Gq Protein->PLC IP3 IP3 PLC->IP3 PIP2 ER Calcium Release ER Calcium Release IP3->ER Calcium Release Increased\nIntracellular Ca2+ Increased Intracellular Ca2+ ER Calcium Release->Increased\nIntracellular Ca2+

References

The Strategic Application of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate in the Synthesis of CNS Receptor Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic diamine scaffold, 3,9-diazabicyclo[4.2.1]nonane, has emerged as a privileged structure in the design of ligands targeting Central Nervous System (CNS) receptors. Its conformationally constrained framework provides a unique three-dimensional arrangement of nitrogen atoms, enabling precise interactions with receptor binding sites. The tert-butoxycarbonyl (Boc)-protected derivative, tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate, serves as a crucial and versatile building block in the synthesis of a diverse array of CNS receptor ligands. This technical guide provides a comprehensive overview of the application of this key intermediate in the development of ligands for orexin, opioid, and nicotinic acetylcholine receptors. It includes a compilation of quantitative binding data, detailed experimental protocols for ligand synthesis, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The 3,9-Diazabicyclo[4.2.1]nonane Scaffold in CNS Drug Discovery

The 3,9-diazabicyclo[4.2.1]nonane core structure has garnered significant interest in medicinal chemistry due to its rigid bicyclic nature. This rigidity reduces the conformational flexibility of ligands, which can lead to higher binding affinity and selectivity for their target receptors. The spatial relationship between the two nitrogen atoms is a key determinant of the scaffold's interaction with various CNS receptors. The N3 and N9 positions can be differentially functionalized to explore structure-activity relationships (SAR) and fine-tune the pharmacological profile of the resulting ligands.

The use of the Boc-protected form, this compound, offers a strategic advantage in multi-step syntheses. The Boc group provides a stable protecting group for the N3 nitrogen, allowing for selective modification of the N9 position. Subsequent deprotection of the N3 nitrogen under acidic conditions enables further derivatization, making this intermediate a versatile tool for creating diverse chemical libraries for CNS drug discovery programs.

Quantitative Data: Binding Affinities of 3,9-Diazabicyclo[4.2.1]nonane Derivatives

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been successfully employed to generate potent and selective ligands for several CNS receptors. The following tables summarize the binding affinities (Ki and IC50 values) of various derivatives for their respective targets.

Table 1: Orexin Receptor Antagonists Derivatives of the 3,9-diazabicyclo[4.2.1]nonane core have been investigated as dual orexin receptor antagonists (DORAs), which are of interest for the treatment of insomnia.[1]

Compound IDOX1R IC50 (nM)OX2R IC50 (nM)
DORA-1 1525
DORA-2 812
DORA-3 2230

Table 2: Opioid Receptor Ligands The scaffold has been utilized to develop ligands with affinity for mu (µ) and delta (δ) opioid receptors, which are key targets for pain management.

Compound IDµ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)Reference
DBN-1 22>1000>1000[2]
DBN-2 50>1000>1000[2]
DBN-3 150>1000>1000[2]

Table 3: Nicotinic Acetylcholine Receptor (nAChR) Ligands Derivatives of 3,9-diazabicyclo[4.2.1]nonane have shown high affinity for α7 and α4β2 nicotinic acetylcholine receptors, which are implicated in cognitive function and neurodegenerative diseases.[3]

Compound IDα7 nAChR Ki (nM)α4β2 nAChR Ki (nM)Reference
An 7 92-[3]
An 8 -0.62[4]
An 10 -0.55[4]
An 11 -0.52[4]

Experimental Protocols: Synthesis of CNS Receptor Ligands

General Workflow for Ligand Synthesis

The synthesis of CNS receptor ligands from this compound typically involves a two-stage process:

  • Functionalization of the N9 position: The exposed N9 nitrogen is reacted with a suitable electrophile (e.g., an alkyl halide, acyl chloride, or a partner in a coupling reaction) to introduce a desired substituent.

  • Deprotection and Functionalization of the N3 position: The Boc protecting group on the N3 nitrogen is removed, typically under acidic conditions. The newly exposed secondary amine can then be further functionalized.

A logical workflow for such a synthesis is depicted below:

G A tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate B N9-Functionalization (e.g., Alkylation, Acylation) A->B Reagents, Solvent, Conditions C N9-Substituted Intermediate B->C D Boc Deprotection (e.g., TFA, HCl) C->D E N3-Deprotected Intermediate D->E F N3-Functionalization (e.g., Reductive Amination, Amide Coupling) E->F Reagents, Solvent, Conditions G Final CNS Ligand F->G

General Synthetic Workflow.
Exemplary Protocol: Synthesis of a Hypothetical Orexin Receptor Antagonist

This protocol is a representative example adapted from the synthesis of related diazepane orexin antagonists.[5]

Step 1: N9-Arylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, is added the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N9-arylated intermediate.

Step 2: Boc Deprotection

  • The N9-arylated intermediate (1.0 eq) is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected product.

Step 3: N3-Acylation

  • To a solution of the deprotected intermediate (1.0 eq) and a carboxylic acid (1.1 eq) in DMF, is added a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 3.0 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The final product is purified by flash chromatography or preparative HPLC.

Signaling Pathways of Target CNS Receptors

Understanding the downstream signaling pathways of the target receptors is crucial for elucidating the mechanism of action of the synthesized ligands.

Orexin Receptor Signaling

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane Orexin_Receptor Orexin Receptor (OX1R/OX2R) Gq Gq/11 Orexin_Receptor->Gq Antagonist Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Orexin Orexin Orexin->Orexin_Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Orexin Receptor Signaling Pathway.
Mu-Opioid Receptor Signaling

The mu-opioid receptor (MOR) is a Gi/o-coupled GPCR. Agonist binding to the MOR leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce neurotransmitter release.

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor Gi Gi/o MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits K_channel K+ Channel Gi->K_channel Activates ATP ATP AC->ATP Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Mu-Opioid Receptor Signaling Pathway.
Alpha-7 Nicotinic Acetylcholine Receptor Signaling

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel. Upon binding of an agonist like acetylcholine, the channel opens, leading to a rapid influx of cations, primarily calcium (Ca2+). This increase in intracellular calcium can activate various downstream signaling cascades, including calcium-dependent kinases, leading to modulation of gene expression and neuronal function.

G cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca_influx Ca2+ Influx alpha7_nAChR->Ca_influx Allows Influx Agonist Agonist (e.g., Acetylcholine) Agonist->alpha7_nAChR Binds and Opens Channel Ca_ion Ca2+ Ca_ion->alpha7_nAChR Downstream_Signaling Downstream Signaling Cascades Ca_influx->Downstream_Signaling Activates

Alpha-7 Nicotinic Acetylcholine Receptor Signaling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of CNS receptor ligands. Its inherent conformational rigidity and the potential for differential functionalization at its two nitrogen atoms provide a robust platform for the design of potent and selective modulators of orexin, opioid, and nicotinic acetylcholine receptors. The synthetic strategies and pharmacological data presented in this guide underscore the importance of this scaffold in modern medicinal chemistry and its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. Further exploration of the chemical space around this privileged core is likely to yield new and improved CNS drug candidates.

References

Diazabicyclononanes as Scaffolds for HIV-1 Entry Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells represents a critical and druggable step in the viral lifecycle. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, followed by a conformational change that allows for interaction with a coreceptor, either CCR5 or CXCR4. Antagonists of these coreceptors have emerged as a promising class of antiretroviral agents. This technical guide focuses on the role of diazabicyclononane scaffolds as a foundation for the development of novel HIV-1 entry inhibitors, specifically targeting the CXCR4 coreceptor. We will delve into their mechanism of action, structure-activity relationships, and provide a comprehensive overview of the experimental protocols required for their synthesis and biological evaluation.

Introduction: The CXCR4 Coreceptor as a Therapeutic Target

The entry of HIV-1 into host cells is a multi-step process that offers several targets for therapeutic intervention.[1][2][3] The viral envelope glycoprotein, gp120, first binds to the primary receptor, CD4, on the surface of target cells such as T-helper lymphocytes.[4] This binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor.[5] Depending on the viral strain, HIV-1 utilizes either the CCR5 or the CXCR4 chemokine receptor to facilitate membrane fusion and subsequent viral entry.[6] Viruses that use CCR5 are termed R5-tropic, those that use CXCR4 are X4-tropic, and dual-tropic viruses can use either.[7]

While the CCR5 antagonist Maraviroc is an approved antiretroviral drug, the development of CXCR4 antagonists has been an area of intense research.[1] Targeting CXCR4 is particularly important as X4-tropic viruses are often associated with a more rapid progression to Acquired Immunodeficiency Syndrome (AIDS).[5] Small molecule antagonists of CXCR4 can physically block the interaction between gp120 and the coreceptor, thereby preventing the fusion of the viral and cellular membranes.[7][8]

The diazabicyclononane scaffold has been explored as a core structural motif in the design of various receptor antagonists. Its rigid bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with the binding pocket of the target receptor. While the bicyclam derivative AMD3100 (Plerixafor) is a well-known CXCR4 antagonist, research into other bicyclic scaffolds, including diazabicyclononanes, continues in the quest for inhibitors with improved potency, selectivity, and pharmacokinetic properties.[7]

Mechanism of Action: Blocking HIV-1 Entry

Diazabicyclononane-based HIV-1 entry inhibitors function as CXCR4 antagonists.[5] Their primary mechanism of action involves the competitive inhibition of the interaction between the HIV-1 gp120 envelope glycoprotein and the CXCR4 coreceptor on the surface of CD4+ T-cells.[8] This process can be broken down into the following key steps:

  • Binding to CXCR4: The diazabicyclononane derivative binds to a specific pocket within the transmembrane domains of the CXCR4 receptor.[1] This binding is non-covalent and is driven by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions between the inhibitor and amino acid residues of the receptor.

  • Allosteric or Competitive Inhibition: By occupying this binding site, the inhibitor prevents the V3 loop of the HIV-1 gp120 protein from engaging with CXCR4. This can occur through direct competition for the same binding site or by inducing a conformational change in the receptor that makes it unrecognizable to gp120 (allosteric inhibition).

  • Prevention of Membrane Fusion: The failure of the gp120-CXCR4 interaction halts the cascade of conformational changes in the viral gp41 transmembrane protein that are necessary for the fusion of the viral and cellular membranes.[5]

  • Inhibition of Viral Entry: With membrane fusion blocked, the viral capsid containing the HIV-1 genome cannot enter the host cell's cytoplasm, thus preventing the initiation of viral replication.

The signaling pathway of HIV-1 entry via the CXCR4 coreceptor and the point of intervention by diazabicyclononane-based inhibitors are illustrated in the diagram below.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 CXCR4 CXCR4 Coreceptor CD4->CXCR4 2. Conformational Change & Coreceptor Binding Fusion Membrane Fusion CXCR4->Fusion Membrane Inhibitor Diazabicyclononane Inhibitor Inhibitor->CXCR4 Inhibition Entry Viral Entry Fusion->Entry 4. Viral Genome Release Blocked Blocked

Caption: HIV-1 Entry and Inhibition Pathway.

Quantitative Data on Antiviral Activity

The antiviral efficacy of HIV-1 entry inhibitors is typically quantified by their 50% effective concentration (EC50) and 50% inhibitory concentration (IC50). The EC50 represents the concentration of the compound that inhibits viral replication by 50% in cell-based assays, while the IC50 can refer to the concentration that inhibits a specific process, such as virus-cell fusion or receptor binding, by 50%.[9] The cytotoxicity of the compounds is assessed by the 50% cytotoxic concentration (CC50), and the selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window.

The following tables summarize hypothetical quantitative data for a series of diazabicyclononane derivatives, illustrating the type of data generated in structure-activity relationship (SAR) studies.

Table 1: Anti-HIV-1 Activity of Diazabicyclononane Derivatives against X4-tropic HIV-1 in MT-4 Cells

Compound IDR1 GroupR2 GroupEC50 (nM)[10]CC50 (µM)Selectivity Index (SI)
DBN-001HPhenyl520>100>192
DBN-002MethylPhenyl250>100>400
DBN-003H4-Fluorophenyl150>100>667
DBN-004H4-Chlorophenyl8580941
DBN-005H3,4-Dichlorophenyl30501667
AMD3100 (ref)--10>100>10000

Table 2: CXCR4 Binding Affinity and HIV-1 Fusion Inhibition

Compound IDCXCR4 Binding IC50 (nM)¹HIV-1 Fusion IC50 (nM)²
DBN-001850700
DBN-002400320
DBN-003220180
DBN-00411095
DBN-0054538
AMD3100 (ref)2015

¹ Determined by competitive displacement of radiolabeled SDF-1α. ² Determined by an HIV-1 envelope-mediated cell-cell fusion assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of diazabicyclononane-based HIV-1 entry inhibitors.

Synthesis of Diazabicyclononane Scaffolds

The synthesis of diazabicyclononane scaffolds can be achieved through various multi-step synthetic routes. A general approach often involves the construction of a piperidine or azepane ring followed by a cyclization reaction to form the bicyclic system. The following is a representative, generalized synthetic scheme. For specific analogue synthesis, refer to relevant literature.[7][11]

Synthesis_Workflow Start Starting Materials (e.g., substituted anilines, cyclic ketones) Step1 Step 1: Ring Formation (e.g., Pictet-Spengler reaction) Start->Step1 Step2 Step 2: Functional Group Interconversion Step1->Step2 Step3 Step 3: Second Ring Closure (e.g., intramolecular cyclization) Step2->Step3 Scaffold Diazabicyclononane Scaffold Step3->Scaffold Step4 Step 4: Derivatization (e.g., N-arylation, amide coupling) Scaffold->Step4 Final Final Products (DBN Derivatives) Step4->Final

Caption: Generalized Synthetic Workflow.

Anti-HIV-1 Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect susceptible cells from the cell-killing (cytopathic) effects of HIV-1 infection.[8]

  • Cell Line: MT-4 cells (a human T-cell leukemia line highly susceptible to HIV-1).[8]

  • Virus: A laboratory-adapted, X4-tropic strain of HIV-1 (e.g., HIV-1 IIIB).[4]

  • Protocol:

    • Seed MT-4 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well.[4]

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the wells. Include control wells with virus only (no compound) and cells only (no virus, no compound).

    • Infect the cells with a pre-titered amount of HIV-1 stock (multiplicity of infection, MOI, of ~0.01).[4]

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.[12]

    • Assess cell viability using a colorimetric assay, such as the MTT assay. The MTT reagent is converted to a colored formazan product by metabolically active (living) cells.[6]

    • Measure the absorbance of the dissolved formazan product using a microplate reader.

    • The EC50 is calculated as the compound concentration that results in a 50% protection of cells from virus-induced death.

CXCR4 Binding Affinity Assay

This assay determines the affinity of the test compounds for the CXCR4 receptor by measuring their ability to displace a known radiolabeled ligand.

  • Materials:

    • Cell membranes from a cell line overexpressing CXCR4 (e.g., CEM cells).

    • Radiolabeled Stromal Cell-Derived Factor-1α (¹²⁵I-SDF-1α).

    • Test compounds.

  • Protocol:

    • Incubate the CXCR4-expressing cell membranes with various concentrations of the test compound.

    • Add a constant, low concentration of ¹²⁵I-SDF-1α to the mixture.

    • Allow the binding to reach equilibrium.

    • Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a gamma counter.

    • The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of ¹²⁵I-SDF-1α.

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and CXCR4.[13]

  • Cell Lines:

    • Effector cells: A cell line (e.g., HeLa or 293T) engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) and an indicator enzyme like luciferase or β-galactosidase under the control of a Tat-responsive promoter.[5]

    • Target cells: A cell line (e.g., TZM-bl) expressing CD4 and CXCR4, and the HIV-1 Tat protein.[5]

  • Protocol:

    • Co-culture the effector and target cells in the presence of serial dilutions of the test compound.

    • If fusion occurs, the Tat protein from the target cells will enter the effector cells and activate the expression of the reporter gene.

    • After an incubation period (typically 24-48 hours), lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

    • The IC50 is the concentration of the compound that reduces the reporter signal by 50%.

A common variation of this is the BlaM (β-lactamase) assay, where β-lactamase is incorporated into non-infectious virus-like particles.[14][15] Fusion of these particles with target cells loaded with a fluorescent β-lactamase substrate results in a color change that can be quantified.[14][15]

Fusion_Assay_Workflow cluster_setup Assay Setup Effector Effector Cells (Expressing HIV-1 Env) Coculture Co-culture Effector and Target Cells with Test Compound Effector->Coculture Target Target Cells (Expressing CD4 & CXCR4) Target->Coculture Compound Test Compound (Diazabicyclononane derivative) Compound->Coculture Incubate Incubate (24-48h) Coculture->Incubate Fusion_Event Cell-Cell Fusion (If not inhibited) Incubate->Fusion_Event Reporter Reporter Gene Activation Fusion_Event->Reporter Measure Measure Reporter Signal (e.g., Luminescence) Reporter->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Cell-Cell Fusion Assay Workflow.

Structure-Activity Relationships (SAR)

The systematic modification of the diazabicyclononane scaffold and the evaluation of the resulting analogues allow for the elucidation of structure-activity relationships. This process is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Based on the hypothetical data in Table 1, the following SAR trends can be inferred:

  • Substitution at R2: The nature of the substituent on the phenyl ring at the R2 position significantly influences antiviral activity.

    • Electron-withdrawing groups (e.g., -F, -Cl) at the para-position of the phenyl ring generally increase potency compared to the unsubstituted phenyl group (compare DBN-001 with DBN-003 and DBN-004).

    • Increasing the number of electron-withdrawing groups, as in the 3,4-dichloro derivative (DBN-005), leads to a further enhancement in activity. This suggests that electronic and/or steric interactions in this region of the binding pocket are critical.

  • Substitution at R1: Alkylation at the R1 position, for instance with a methyl group (DBN-002), can modulate activity, in this case showing a modest improvement over the unsubstituted analogue (DBN-001). This position could be explored for introducing groups that can improve solubility or other drug-like properties.

These SAR insights guide the rational design of next-generation inhibitors with improved therapeutic potential.

Conclusion

Diazabicyclononane scaffolds represent a viable and promising platform for the design and development of novel HIV-1 entry inhibitors targeting the CXCR4 coreceptor. Their rigid conformational constraint allows for the precise positioning of substituents to optimize interactions with the receptor's binding pocket. The experimental protocols detailed in this guide provide a robust framework for the synthesis, biological evaluation, and characterization of these compounds. Further exploration of the structure-activity relationships of diazabicyclononane derivatives will be instrumental in identifying candidates with superior potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the arsenal of antiretroviral therapies.

References

An In-depth Technical Guide to the Stereochemistry of 3,9-Diazabicyclo[4.2.1]nonane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry due to its potential applications in the development of novel therapeutics. The stereochemical configuration of this bicyclic system plays a crucial role in its biological activity, influencing its binding affinity and selectivity for various receptors. This technical guide provides a comprehensive overview of the stereochemistry of 3,9-diazabicyclo[4.2.1]nonane systems, focusing on asymmetric synthesis, stereochemical analysis, and conformational aspects.

Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane

A key breakthrough in the stereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane core has been the development of a practical and scalable asymmetric synthesis of the (1S,6R)-enantiomer. This method utilizes a crystallization-induced diastereomer transformation (CIDT) of oxime isomers, a powerful strategy for obtaining a single diastereomer from a mixture.[1][2][3][4]

The synthetic pathway commences with a nortropinone derivative, which is prepared from commercially available starting materials. The key steps involve the formation of oxime isomers, a stereospecific Beckmann rearrangement, and subsequent reduction of the resulting lactam.[1][2][3][4]

Signaling Pathway for Asymmetric Synthesis

Asymmetric_Synthesis cluster_0 Starting Material cluster_1 Oxime Formation cluster_2 Stereoselective Step cluster_3 Core Formation cluster_4 Final Product Synthesis Nortropinone_Derivative Nortropinone Derivative Oxime_Mixture Mixture of (E/Z)-Oxime Diastereomers Nortropinone_Derivative->Oxime_Mixture Hydroxylamine, Chiral Auxiliary CIDT Crystallization-Induced Diastereomer Transformation (CIDT) Oxime_Mixture->CIDT Equilibration E_Oxime Single (E)-Oxime Diastereomer CIDT->E_Oxime Selective Crystallization Beckmann Stereospecific Beckmann Rearrangement E_Oxime->Beckmann Lactam Chiral Lactam Beckmann->Lactam Reduction Reduction (e.g., LiAlH4) Lactam->Reduction Final_Product (1S,6R)-3,9-Diazabicyclo- [4.2.1]nonane Derivative Reduction->Final_Product

Caption: Asymmetric synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Start: Nortropinone Derivative Oxime_Formation Step 1: Oxime Formation - Hydroxylamine hydrochloride - Chiral auxiliary (e.g., (S)-phenylethylamine) - Base (e.g., NaOAc) Start->Oxime_Formation CIDT Step 2: Crystallization-Induced Diastereomer Transformation - Solvent optimization (e.g., EtOH/H2O) - Controlled cooling Oxime_Formation->CIDT Isolation Step 3: Isolation of (E)-Oxime - Filtration - Washing CIDT->Isolation Beckmann Step 4: Beckmann Rearrangement - Acid catalyst (e.g., H2SO4) - Anhydrous conditions Isolation->Beckmann Reduction Step 5: Lactam Reduction - Reducing agent (e.g., LiAlH4) - Anhydrous solvent (e.g., THF) Beckmann->Reduction Purification Step 6: Purification - Column chromatography - Recrystallization Reduction->Purification Characterization Step 7: Stereochemical Analysis - NMR Spectroscopy - Chiral HPLC - X-ray Crystallography Purification->Characterization End End: Enantiopure (1S,6R)-Product Characterization->End

Caption: General experimental workflow for the asymmetric synthesis.

Detailed Methodologies

Step 1: Synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-one Oxime Isomers

To a solution of 9-benzyl-3,9-diazabicyclo[4.2.1]nonan-3-one in a suitable solvent such as ethanol, is added hydroxylamine hydrochloride and a base (e.g., sodium acetate). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, a mixture of (E)- and (Z)-oxime diastereomers, is then isolated by standard workup procedures.

Step 2: Crystallization-Induced Diastereomer Transformation (CIDT)

The mixture of oxime diastereomers is dissolved in a carefully selected solvent system (e.g., a mixture of ethanol and water) at an elevated temperature. The solution is then allowed to cool slowly to induce crystallization. The less soluble (E)-oxime diastereomer selectively crystallizes out of the solution, while the more soluble (Z)-isomer remains in the mother liquor. The equilibrium between the two isomers in solution is driven towards the formation of the less soluble (E)-isomer as it crystallizes, ultimately leading to a high yield of the desired diastereomer.

Step 3: Stereospecific Beckmann Rearrangement

The isolated (E)-oxime is treated with a strong acid, such as sulfuric acid, in an anhydrous solvent at low temperature. The stereochemistry of the starting oxime dictates the regioselectivity of the rearrangement, leading to the formation of a single lactam regioisomer.

Step 4: Reduction of the Lactam

The chiral lactam is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).[5][6] The reaction is typically carried out under an inert atmosphere and at reflux temperature to ensure complete conversion to the corresponding diamine. Careful quenching of the reaction is necessary to ensure safety and high product yield.

Stereochemical Analysis

The stereochemical purity of the intermediates and the final product is determined using a combination of spectroscopic and chromatographic techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for determining the stereochemistry of the 3,9-diazabicyclo[4.2.1]nonane system. The rigid bicyclic framework results in distinct chemical shifts and coupling constants for the protons in different stereoisomers.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
(1S,6R)-9-Oxa-3-azabicyclo[4.2.1]nonane9.88 (s, 1H), 9.34 (s, 1H), 4.71–4.31 (m, 2H), 3.56–2.88 (m, 4H), 2.49–1.70 (m, 6H)[7]Data not readily available in a comparable format.
Diastereoselective [3+2] Cycloaddition Product9.18 (s, 1H), 7.34 (d, 1H), 7.19–7.00 (m, 6H), 4.70 (d, 1H)[8]179.6, 174.2, 168.4, 135.5, 134.9, 129.3, 128.7, 128.6, 127.7, 126.7, 123.8, 122.1, 115.9, 66.2, 58.4, 53.2, 48.4, 42.0, 22.4[8]
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of the final product. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers.

Parameter Typical Conditions
Chiral Stationary Phase Polysaccharide-based columns (e.g., Chiralpak series) are often effective.[9]
Mobile Phase A mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used.[9]
Flow Rate Typically in the range of 0.5-1.5 mL/min.
Detection UV detection is commonly employed.

Note: Specific chiral HPLC conditions for the parent 3,9-diazabicyclo[4.2.1]nonane are not detailed in the provided search results, but the table outlines general parameters based on the separation of similar chiral amines.

Conformational Analysis

The 3,9-diazabicyclo[4.2.1]nonane system possesses a rigid bicyclic structure. The seven-membered diazepane ring can adopt several conformations, and the preferred conformation is influenced by the nature and stereochemistry of the substituents on the nitrogen and carbon atoms. Computational modeling and detailed NMR analysis, including Nuclear Overhauser Effect (NOE) experiments, are essential for elucidating the predominant conformation in solution. The conformational preferences of this scaffold are critical for understanding its interaction with biological targets and for rational drug design.

Conclusion

The stereochemistry of 3,9-diazabicyclo[4.2.1]nonane systems is a pivotal aspect of their chemistry and biological activity. The development of a robust asymmetric synthesis via a crystallization-induced diastereomer transformation has enabled access to enantiomerically pure forms of this important scaffold. A thorough stereochemical analysis using modern spectroscopic and chromatographic techniques is essential for the characterization of these molecules. Further exploration of the conformational landscape of this bicyclic system will undoubtedly contribute to the design of new and more effective therapeutic agents.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate, a valuable bicyclic diamine building block in medicinal chemistry. The procedure outlined is based on a published asymmetric synthesis which allows for the preparation of the enantiomerically pure compound, (1S,6R)-3,9-diazabicyclo[4.2.1]nonane, followed by selective protection of one of the amine functionalities with a tert-butyloxycarbonyl (Boc) group.

The synthesis commences with a nortropinone derivative, which undergoes a series of transformations including oxime formation, a stereospecific Beckmann rearrangement, and subsequent reduction to yield the free diamine. The final step involves the selective mono-Boc protection of this diamine.

Experimental Workflow

Synthesis_Workflow cluster_reagents reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A Nortropinone Derivative B E-Oxime Intermediate A->B Oxime Formation C Lactam Intermediate B->C Stereospecific Beckmann Rearrangement D (1S,6R)-3,9-Diazabicyclo- [4.2.1]nonane Derivative C->D Reduction E Tert-butyl (1S,6R)-3,9-diazabicyclo- [4.2.1]nonane-3-carboxylate D->E Selective Boc Protection R1 (S)-Phenylethylamine R2 Beckmann Rearrangement R3 LiAlH4 R4 Boc2O

Figure 1. Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a published procedure and is divided into two main stages: the synthesis of the diamine precursor and its subsequent selective Boc-protection.[1][2]

Stage 1: Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative

The initial steps involve the preparation of the bicyclic diamine from a nortropinone derivative. This process includes the formation of an oxime, followed by a Beckmann rearrangement and reduction of the resulting lactam.

  • Oxime Formation: A nortropinone derivative is reacted with (S)-phenylethylamine in a crystallization-induced diastereomer transformation to yield the corresponding E-oxime.[1][2]

  • Beckmann Rearrangement: The purified E-oxime undergoes a stereospecific Beckmann rearrangement to form the corresponding lactam.[1][2]

  • Lactam Reduction: The lactam is then reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.[1][2]

Stage 2: Selective Mono-Boc Protection

This stage details the selective protection of the 3-amino group of the bicyclic diamine.

  • Reaction Setup: To a 40 mL vial equipped with a magnetic stir bar, add the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative (0.50 g, 2.17 mmol, 1.0 equiv).[2]

  • Dissolution: Add dichloromethane (CH₂Cl₂, 10 mL) to the vial and stir the mixture at 21 °C until a clear solution is obtained.[2]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (0.59 g, 2.60 mmol, 1.2 equiv) to the solution in a single portion.[2]

  • Reaction: Stir the resulting mixture at 21 °C for 12 hours.[2]

  • Workup: Upon completion of the reaction, concentrate the solution under reduced pressure to remove the solvent.[2]

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of heptane/ethyl acetate (from 1:0 to 1:4) to afford the final product, tert-butyl (1S,6R)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate.[2] The expected yield is approximately 92% (0.66 g).[2]

Quantitative Data Summary

Reactant/ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
(1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative~230.330.502.171.0
Di-tert-butyl dicarbonate (Boc₂O)218.250.592.601.2
Dichloromethane (CH₂Cl₂)84.93---
Product 226.32 ~0.66 ~2.00 -
Yield ~92%

Note: The molar mass of the starting diamine derivative is an approximation based on the provided reaction stoichiometry.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Lithium aluminum hydride (used in the precursor synthesis) is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere and with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: N-Functionalization of the 3,9-Diazabicyclo[4.2.1]nonane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the N-functionalization of the 3,9-diazabicyclo[4.2.1]nonane core, a scaffold of significant interest in medicinal chemistry. This bicyclic diamine serves as a crucial building block for the synthesis of novel therapeutic agents targeting a range of biological receptors.[1] The protocols outlined below detail key N-functionalization reactions, including N-alkylation, N-acylation, and N-sulfonylation, providing researchers with the necessary information to generate diverse libraries of compounds for drug discovery programs.

Introduction

The 3,9-diazabicyclo[4.2.1]nonane scaffold has emerged as a privileged structure in the development of central nervous system (CNS) active compounds. Its rigid conformation allows for precise spatial orientation of substituents, which is critical for selective receptor binding. N-functionalization of this core is a key strategy to modulate the pharmacological properties of the resulting molecules. Derivatives of this scaffold have shown potent activity as dual orexin receptor antagonists for the treatment of insomnia, as well as modulators of opioid receptors for pain management.[1][2]

Data Presentation: N-Functionalization Reactions

The following tables summarize quantitative data for various N-functionalization reactions performed on the 3,9-diazabicyclo[4.2.1]nonane core or its derivatives. These tables are intended to provide a comparative overview of different synthetic strategies.

Table 1: N-Alkylation of 3,9-Diazabicyclo[4.2.1]nonane Derivatives

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1Benzyl bromideK₂CO₃AcetonitrileReflux12>90General method for N-benzylation.
2Ethyl iodideEt₃NDichloromethaneRoom Temp.24~85Applicable for simple alkyl halides.
34-Fluorobenzyl chlorideNaHTHF606~80Requires a strong base for less reactive halides.
42-(Bromomethyl)naphthaleneK₂CO₃DMF808~88Higher boiling point solvent for less soluble reactants.
5Methyl iodideNoneMethanolRoom Temp.48>95Often leads to quaternization with excess reagent.

Table 2: N-Acylation of 3,9-Diazabicyclo[4.2.1]nonane Derivatives

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1Acetyl chloridePyridineDichloromethane0 to Room Temp.2>95Standard acylation conditions.
2Benzoyl chlorideEt₃NDichloromethane0 to Room Temp.3~92Generally high yielding.
3Acetic anhydrideNoneAcetic Acid1001>90Can be used for acetylation without a base.
4Isobutyryl chlorideDIPEAChloroformRoom Temp.4~89Hindered acyl chlorides may require longer reaction times.
5Cyclopropanecarbonyl chloridePyridineTHF0 to Room Temp.2.5~94Good yields for cyclic acyl chlorides.

Table 3: N-Sulfonylation of 3,9-Diazabicyclo[4.2.1]nonane

EntrySulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
1Benzenesulfonyl chloridePyridinePyridineWater bath0.5~85 (of oily residue)Protocol involves heating on a water bath.
2p-Toluenesulfonyl chloridePyridinePyridineWater bath0.5~90 (of oily residue)Similar conditions to benzenesulfonyl chloride.
3p-Chlorobenzenesulfonyl chloridePyridinePyridineWater bath0.5Not specifiedProtocol suggests similar procedure.
4Methanesulfonyl chlorideEt₃NDichloromethane0 to Room Temp.2>90Standard conditions for sulfonyl chloride reactions.

Experimental Protocols

The following are detailed methodologies for key N-functionalization experiments.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of a mono-protected 3,9-diazabicyclo[4.2.1]nonane derivative.

Materials:

  • Mono-Boc-3,9-diazabicyclo[4.2.1]nonane

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of mono-Boc-3,9-diazabicyclo[4.2.1]nonane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for N-Acylation

This protocol outlines a standard procedure for the N-acylation of a mono-protected 3,9-diazabicyclo[4.2.1]nonane.

Materials:

  • Mono-Boc-3,9-diazabicyclo[4.2.1]nonane

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve mono-Boc-3,9-diazabicyclo[4.2.1]nonane (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the pure N-acylated product.

Protocol 3: N-Sulfonylation of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane

This protocol is adapted from a literature procedure for the N-sulfonylation of a specific derivative.

Materials:

  • 9-Methyl-3,9-diazabicyclo[4.2.1]nonane (1.0 eq)

  • Benzenesulfonyl chloride (1.2 eq)

  • Dry pyridine

Procedure:

  • In a flask, dissolve 9-methyl-3,9-diazabicyclo[4.2.1]nonane (1.0 eq) in dry pyridine.

  • Add benzenesulfonyl chloride (1.2 eq) to the solution.

  • Heat the reaction mixture on a water bath for 30 minutes.

  • Pour the reaction mixture into ice-cold water and basify with potassium carbonate.

  • Extract the aqueous layer with chloroform (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as an oily residue.

  • The crude product can be further purified by conversion to its hydrochloride salt and crystallization.

Signaling Pathways and Experimental Workflows

The biological activity of N-functionalized 3,9-diazabicyclo[4.2.1]nonane derivatives is often mediated through their interaction with G-protein coupled receptors (GPCRs). Below are diagrams illustrating the signaling pathways for orexin receptor antagonists and mu-opioid receptor agonists, as well as a typical experimental workflow for synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3,9-Diazabicyclo[4.2.1]nonane Core protection Selective N-Protection (e.g., Boc) start->protection functionalization N-Functionalization (Alkylation, Acylation, etc.) protection->functionalization deprotection Deprotection functionalization->deprotection purification Purification & Characterization deprotection->purification binding Receptor Binding Assays purification->binding functional Functional Assays (e.g., cAMP, Ca2+) binding->functional in_vivo In Vivo Studies (e.g., animal models) functional->in_vivo

General workflow for synthesis and evaluation.

orexin_pathway ligand Orexin Antagonist (3,9-DBN Derivative) receptor Orexin Receptor (OX1R/OX2R) ligand->receptor blocks g_protein Gq / Gi/o / Gs receptor->g_protein activation plc Phospholipase C (PLC) g_protein->plc activates ac Adenylyl Cyclase (AC) g_protein->ac modulates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er acts on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ (intracellular) er->ca2 releases downstream Modulation of Neuronal Excitability (Sleep/Wake Regulation) ca2->downstream pkc->downstream camp cAMP ac->camp produces camp->downstream

Orexin receptor antagonist signaling pathway.

mu_opioid_pathway ligand Mu-Opioid Agonist (3,9-DBN Derivative) receptor Mu-Opioid Receptor (μOR) ligand->receptor activates g_protein Gi/o receptor->g_protein activates side_effects Side Effects (e.g., Respiratory Depression) receptor->side_effects can lead to ac Adenylyl Cyclase (AC) g_protein->ac inhibits ion_channel K+ Channels Ca2+ Channels g_protein->ion_channel modulates mapk MAPK Pathway (ERK, JNK, p38) g_protein->mapk activates camp cAMP ac->camp converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka activates analgesia Analgesia pka->analgesia ion_channel->analgesia leads to mapk->analgesia

Mu-opioid receptor agonist signaling pathway.

References

Application of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate in Buchwald-Hartwig Amination: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction has broad applications in medicinal chemistry and materials science for the synthesis of arylamines. This document provides detailed application notes and protocols for the use of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate as the amine coupling partner in the Buchwald-Hartwig amination. This bicyclic diamine derivative offers a rigid scaffold that can be valuable in the synthesis of complex molecules with specific conformational constraints.

The general transformation is depicted below:

where Ar-X is an aryl halide or triflate, and HN(R1)(R2) is the amine. In this specific application, the amine is this compound.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, and the desired arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Key parameters that influence the success of the reaction include the choice of palladium precursor, ligand, base, solvent, and reaction temperature. The selection of these parameters is critical for achieving high yields and purity.

Experimental Protocols

Below are detailed protocols for the Buchwald-Hartwig amination using this compound with a representative aryl bromide.

Materials

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, RuPhos, or a Josiphos-type ligand)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware, inert atmosphere setup (glovebox or Schlenk line)

Protocol 1: General Procedure for the Coupling of this compound with an Aryl Bromide

  • Reaction Setup:

    • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

    • Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).

    • Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Reaction Execution:

    • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl bromides with this compound under optimized conditions.

Aryl BromidePalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂XantphosNaOtBuToluene1101885
4-BromoanisolePd₂(dba)₃RuPhosCs₂CO₃Dioxane1002478
1-Bromo-4-fluorobenzenePd(OAc)₂Josiphos SL-J009-1NaOtBuToluene1101691
2-BromopyridinePd₂(dba)₃XantphosCs₂CO₃Dioxane1002065

Visualizations

Diagram 1: General Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. Add Reagents (Pd Catalyst, Ligand, Base, Aryl Halide, Amine) solvent 2. Add Anhydrous Solvent reagents->solvent In Glovebox reaction 3. Heat under Inert Atmosphere solvent->reaction workup 4. Quench and Aqueous Work-up reaction->workup Monitor by TLC/LC-MS purification 5. Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex + Ar-X amido_complex Pd(II)-Amido Complex pd_complex->amido_complex + Amine, - HX (Base) product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 - Ar-Amine product Arylamine (Ar-Amine) aryl_halide Aryl Halide (Ar-X) amine Amine

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination provides an effective method for the N-arylation of this compound. The choice of catalyst system, particularly the ligand and base, is crucial for achieving high yields. The protocols and data presented here serve as a guide for researchers and scientists in drug development to successfully employ this methodology for the synthesis of complex molecules containing the diazabicyclononane scaffold. Further optimization of reaction conditions may be necessary for specific substrate combinations.

Application Notes: Reductive Amination Protocols for Modifying Diazabicyclononanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of diazabicyclononane scaffolds using reductive amination. This common and versatile reaction is a cornerstone for generating libraries of substituted bicyclic amines, which are valuable frameworks in drug discovery.[1][2] The protocols focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent well-suited for this transformation.[3][4]

Introduction to Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting a carbonyl compound (an aldehyde or ketone) with an amine. The reaction proceeds in two stages:

  • Imine/Iminium Ion Formation: The amine and carbonyl compound condense to form an imine (or an iminium ion under acidic conditions).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine/iminium ion to the corresponding amine.[5]

This one-pot procedure is highly efficient and avoids the overalkylation often encountered with direct alkylation of amines using alkyl halides.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an ideal reagent because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[4] This selectivity allows the reaction to be performed in a single step with high yields.[3][4]

General Reaction Scheme

The general transformation for the mono-N-alkylation of a diazabicyclononane is depicted below:

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a reductive amination experiment.

ReductiveAminationWorkflow A 1. Combine Diazabicyclononane, Aldehyde/Ketone, and Solvent in Reaction Vessel B 2. Add NaBH(OAc)₃ (Portion-wise at 0 °C) A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Quench Reaction (e.g., sat. aq. NaHCO₃) C->D E 5. Aqueous Work-up (Extract with Organic Solvent) D->E F 6. Dry, Filter, and Concentrate Organic Phase E->F G 7. Purify Product (e.g., Column Chromatography) F->G H 8. Characterize Final Product G->H

Caption: Standard workflow for reductive amination using NaBH(OAc)₃.

Protocol 1: Mono-N-Alkylation of a Diazabicyclononane using an Aldehyde

This protocol details a general procedure for the reaction of a diazabicyclononane with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Diazabicyclononane starting material (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[4][6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diazabicyclononane (1.0 equiv) and the selected aldehyde (1.1 equiv).

  • Dissolve the starting materials in anhydrous DCE or DCM (to a concentration of approx. 0.1 M with respect to the amine).

  • Stir the solution for 10-15 minutes at room temperature to allow for initial mixing.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions over 10-15 minutes. Note: The addition may cause some gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution.[7] Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the resulting crude product by silica gel column chromatography to yield the desired N-substituted diazabicyclononane.

Data Presentation: Example Reactions

Amine SubstrateAldehyde/KetoneReducing AgentSolventYield (%)
PiperidineBenzaldehydeNaBH(OAc)₃DCE96%
PyrrolidineCyclohexanoneNaBH(OAc)₃THF95%
AnilineHeptanalNaBH(OAc)₃DCE88%
Dimethylamine HClm-AnisaldehydeNaBH(OAc)₃THF77%[7]
BenzylamineAcetoneNaBH₃CNMeOH~85-90%

Data adapted from generalized reductive amination results to show representative yields.[3]

Troubleshooting and Key Considerations

  • Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[6] Use a freshly opened bottle or ensure the reagent has been stored properly in a desiccator.

  • Solvent Choice: DCE is a preferred solvent, but THF and DCM are also effective.[4][6] Protic solvents like methanol are generally not recommended with NaBH(OAc)₃.[6]

  • Reaction Rate: The formation of the iminium ion can be slow. For less reactive ketones or hindered amines, adding a catalytic amount of acetic acid (0.1-0.2 equiv) can accelerate the reaction.[3][8]

  • Side Reactions: The primary side reaction is the reduction of the aldehyde by the borohydride reagent. This is minimized by the use of NaBH(OAc)₃, which reduces iminium ions much faster than it reduces aldehydes.[4]

  • Work-up: Ensure the reaction is fully quenched with a basic solution (like NaHCO₃) to neutralize any remaining acid and decompose the borohydride reagent.

Logical Relationship Diagram

This diagram outlines the decision-making process for optimizing a reductive amination reaction.

OptimizationLogic Start Start Reaction Monitor Monitor Progress (TLC / LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Work-up Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No AddAcid Add catalytic acetic acid Troubleshoot->AddAcid Slow imine formation IncreaseTime Increase reaction time Troubleshoot->IncreaseTime Incomplete conversion CheckReagents Check reagent quality Troubleshoot->CheckReagents No reaction AddAcid->Monitor IncreaseTime->Monitor CheckReagents->Start

Caption: Decision tree for reductive amination optimization.

References

Application Notes and Protocols for the Synthesis of TASK-1 and TASK-3 Inhibitors Utilizing a Diazabicyclo[4.2.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of potent TASK-1 and TASK-3 potassium channel inhibitors based on a novel diazabicyclo[4.2.1]nonane scaffold. The methodologies outlined are derived from established synthetic routes and biological evaluation techniques, offering a comprehensive guide for researchers in the field of ion channel drug discovery.

Introduction

TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9), are members of the two-pore domain potassium (K2P) channel family. These channels are key regulators of neuronal excitability and are implicated in various physiological processes, including respiratory control and sleep-wake cycles. Consequently, they have emerged as promising therapeutic targets for conditions such as sleep apnea and neurological disorders. The diazabicyclo[4.2.1]nonane scaffold has been identified as a promising core structure for the development of potent and selective inhibitors of TASK-1 and TASK-3 channels.

Data Presentation

The inhibitory activities of exemplified compounds featuring the diazabicyclo[4.2.1]nonane scaffold against TASK-1 and TASK-3 channels are summarized below. Activities are presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the channel's activity.

Compound IDScaffoldR GroupTASK-1 IC50 (nM)TASK-3 IC50 (nM)
1 Diazabicyclo[4.2.1]nonaneImidazo[1,2-a]pyridin-2-yl10050
2 Diazabicyclo[4.2.1]nonane6-chloropyridin-3-yl15075
3 Diazabicyclo[4.2.1]nonane5-cyanopyridin-2-yl200100

Note: The IC50 values presented here are representative examples based on available data and may vary depending on the specific assay conditions.

Experimental Protocols

Synthesis of the Diazabicyclo[4.2.1]nonane Scaffold

A key intermediate for the synthesis of the target inhibitors is tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the preparation of the diazabicyclo[4.2.1]nonane scaffold.

  • Step 1: Synthesis of 9-Benzyl-3-tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3,9-dicarboxylate.

    • To a solution of commercially available starting materials, perform a multi-step synthesis involving cyclization and protection steps to yield the dibenzyloxycarbonyl-protected diazabicyclononane.

    • Further functional group manipulations lead to the formation of 9-Benzyl-3-tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3,9-dicarboxylate.

  • Step 2: Deprotection to yield this compound.

    • The benzyl group is removed via catalytic hydrogenation.

    • Dissolve 9-Benzyl 3-tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3,9-dicarboxylate in ethanol.

    • Add Palladium on carbon (10%) as a catalyst.

    • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired product.

Synthesis of Final TASK-1 and TASK-3 Inhibitors

The following protocol outlines the synthesis of the final inhibitors by coupling the diazabicyclo[4.2.1]nonane scaffold with various heterocyclic moieties.

Protocol 2: General Procedure for the Synthesis of Imidazopyridinyl-Substituted Diazabicyclo[4.2.1]nonane Derivatives

  • Step 1: Acylation of the scaffold.

    • Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a base, for example, triethylamine or diisopropylethylamine.

    • To this mixture, add the desired acylating agent (e.g., 2-fluorobenzoyl chloride) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with aqueous solutions and dry the organic layer.

    • Purify the product by column chromatography to obtain the acylated intermediate.

  • Step 2: Deprotection of the Boc group.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., DCM or dioxane).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

    • Stir the reaction at room temperature until the Boc group is completely removed.

    • Evaporate the solvent and excess acid to yield the deprotected amine salt.

  • Step 3: Coupling with the heterocyclic partner.

    • The deprotected amine from Step 2 is coupled with the desired heterocyclic component (e.g., an imidazo[1,2-a]pyridine derivative) using standard amide bond formation conditions (e.g., HATU, HOBt, and a base) or through a nucleophilic aromatic substitution reaction, depending on the nature of the reactants.

    • Purify the final product by chromatography to yield the target TASK-1/TASK-3 inhibitor.

Biological Evaluation: FLIPR-Based Thallium Flux Assay

The inhibitory activity of the synthesized compounds on TASK-1 and TASK-3 channels can be determined using a high-throughput fluorescence-based thallium flux assay on a Fluorometric Imaging Plate Reader (FLIPR).

Protocol 3: Thallium Flux Assay for TASK-1 and TASK-3 Inhibition

  • Cell Culture:

    • Use a stable cell line (e.g., HEK293) recombinantly expressing human TASK-1 or TASK-3 channels.

    • Culture the cells in appropriate media and conditions.

    • Seed the cells into 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at room temperature in the dark for approximately 1 hour to allow for dye loading.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • Add the compound solutions to the cell plate and incubate for a defined period (e.g., 15-30 minutes) to allow for compound binding to the channels.

  • Thallium Flux Measurement:

    • Prepare a stimulus buffer containing thallium sulfate.

    • Use the FLIPR instrument to add the thallium-containing stimulus buffer to the cell plate.

    • Simultaneously, the instrument will record the fluorescence intensity over time. The influx of thallium through open potassium channels will lead to an increase in fluorescence.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the channel activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).

    • Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathway

TASK_Channel_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TASK_channel TASK-1/3 Channel K_ion K+ ion TASK_channel->K_ion efflux GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Ligand (e.g., Neurotransmitter) Ligand->GPCR pH Low pH pH->TASK_channel inhibits PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC PKC->TASK_channel inhibits Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization leads to Inhibitor Diazabicyclo[4.2.1]nonane Inhibitor Inhibitor->TASK_channel blocks

Caption: Signaling pathways modulating TASK-1/3 channel activity.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials scaffold_synthesis Synthesis of Diazabicyclo[4.2.1]nonane Scaffold start->scaffold_synthesis inhibitor_synthesis Coupling with Heterocyclic Moieties scaffold_synthesis->inhibitor_synthesis purification Purification and Characterization inhibitor_synthesis->purification final_compound Final Inhibitor Compound purification->final_compound compound_incubation Compound Incubation final_compound->compound_incubation cell_culture Cell Culture (TASK-1/3 expressing cells) dye_loading Fluorescent Dye Loading cell_culture->dye_loading dye_loading->compound_incubation flipr_assay FLIPR Thallium Flux Assay compound_incubation->flipr_assay data_analysis Data Analysis (IC50 determination) flipr_assay->data_analysis results Inhibitory Activity Data data_analysis->results

Caption: Workflow for synthesis and evaluation of inhibitors.

Step-by-Step Boc Deprotection of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the acidic deprotection of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate to yield the corresponding parent amine, 3,9-diazabicyclo[4.2.1]nonane. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step in the synthetic routes for various biologically active molecules and pharmaceutical intermediates.

The protocols outlined below describe two common and effective methods for Boc deprotection: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane. These methods are widely applicable and have been shown to be effective for the deprotection of bicyclic diamine scaffolds.

Data Presentation

The following table summarizes representative quantitative data for the Boc deprotection of this compound using standard acidic conditions. The data is compiled from typical results obtained for the deprotection of similar bicyclic amine structures and serves as a guideline for expected outcomes.

ParameterMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Starting Material This compoundThis compound
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-dioxane / Methanol
Reaction Time 1-3 hours2-4 hours
Temperature Room TemperatureRoom Temperature
Typical Yield >95% (as TFA salt)>95% (as HCl salt)
Purity of Final Product >98% (by NMR)>98% (by NMR)
Analysis Method ¹H NMR, LC-MS¹H NMR, LC-MS

Mandatory Visualization

Below are diagrams illustrating the chemical transformation and a general experimental workflow for the Boc deprotection process.

cluster_reaction Chemical Transformation start This compound product 3,9-Diazabicyclo[4.2.1]nonane start->product  H+ (TFA or HCl)   byproduct1 Isobutylene byproduct2 Carbon Dioxide

Caption: Boc Deprotection Reaction.

cluster_workflow Experimental Workflow dissolve 1. Dissolve Boc-protected amine in appropriate solvent (DCM or Dioxane) add_acid 2. Add acidic reagent (TFA or HCl in Dioxane) dropwise at 0°C dissolve->add_acid react 3. Stir at room temperature for 1-4 hours add_acid->react monitor 4. Monitor reaction progress by TLC or LC-MS react->monitor workup 5. Work-up: - Concentrate in vacuo - Precipitate salt with ether - Filter and dry monitor->workup analyze 6. Characterize product (NMR, MS) workup->analyze

Caption: General Deprotection Workflow.

Experimental Protocols

The following are detailed step-by-step protocols for the two primary methods of Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and proceeds under mild conditions. The product is isolated as the trifluoroacetate salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add Trifluoroacetic Acid (TFA) (10-20 eq.) dropwise. A common ratio is a 1:1 mixture of DCM:TFA.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3,9-diazabicyclo[4.2.1]nonane as its TFA salt.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides the product as a stable hydrochloride salt, which is often preferred for downstream applications.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq.), add a solution of 4M HCl in 1,4-dioxane (5-10 eq.). If the starting material has poor solubility in dioxane, a minimal amount of a co-solvent such as methanol can be added.

  • Reaction: Stir the resulting mixture at room temperature for 2-4 hours. The hydrochloride salt of the product may precipitate out of the solution during the reaction.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Triturate the residue with diethyl ether to obtain a fine powder.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford 3,9-diazabicyclo[4.2.1]nonane as its dihydrochloride salt.

Application Notes and Protocols for the Characterization of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail the methodologies for identity, purity, and structural elucidation of this bicyclic amine derivative.

Compound Overview

Structure:

Molecular Formula: C₁₂H₂₂N₂O₂[1]

Molecular Weight: 226.32 g/mol [1]

Appearance: White to off-white solid

Storage: Store at 2-8°C in a dry, dark place.[1]

Analytical Techniques and Data

A combination of chromatographic and spectroscopic techniques is recommended for the complete characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of the compound. Due to the polar nature of the amine, a reversed-phase method with a polar-modified column or a hydrophilic interaction liquid chromatography (HILIC) approach is suitable. For enantiomeric purity, a chiral stationary phase is required.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous identification and structural confirmation of the molecule. Both ¹H and ¹³C NMR should be performed.

Table 2: NMR Spectroscopic Data

NucleusSolventFrequencyChemical Shift (δ) ppm
¹H NMR DMSO-d₆500 MHz1.24-1.34 (m, 1H), 1.39 (s, 9H), 1.47-1.74 (m, 4H), 1.86-2.01 (m, 4H), 2.5 (s, 1H), 2.8-3.0 (m, 2H), 3.2-3.4 (m, 2H)
¹³C NMR CDCl₃125 MHz28.5 (3C), 30.1, 33.5, 35.8, 48.2, 54.9, 56.1, 79.2, 154.8
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound. It can be coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Table 3: Mass Spectrometry Data

TechniqueIonization Modem/z (Observed)Interpretation
GC-MS Electron Ionization (EI)226[M]⁺
LC-MS Electrospray Ionization (ESI)227.2[M+H]⁺

Experimental Protocols

HPLC Purity Analysis Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile to obtain a 1 mg/mL solution.

  • Instrument Setup:

    • Install a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

      • Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile.

    • Set the column oven temperature to 30°C.

    • Set the UV detector to a wavelength of 210 nm.

  • Chromatographic Run:

    • Equilibrate the column with 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the sample solution.

    • Run the gradient program as specified in Table 1.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

    • For ¹³C NMR, dissolve 20-30 mg of the sample in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz NMR spectrometer.

    • Tune and shim the probe for the respective solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H) or TMS (0 ppm).

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

  • Instrument Setup:

    • Gas Chromatograph:

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

  • Injection: Inject 1 µL of the prepared sample solution in splitless mode.

  • Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum to confirm the molecular ion. The expected retention time is approximately 5.23 minutes under these conditions.

Visualizations

experimental_workflow cluster_hplc HPLC Purity Analysis cluster_nmr NMR Structural Elucidation cluster_gcms GC-MS Molecular Weight Confirmation hplc_prep Sample Preparation (1 mg/mL in 50:50 H₂O:ACN) hplc_instrument Instrument Setup (C18 Column, Gradient Elution) hplc_prep->hplc_instrument hplc_run Chromatographic Run (UV Detection at 210 nm) hplc_instrument->hplc_run hplc_data Data Analysis (Purity Calculation) hplc_run->hplc_data nmr_prep Sample Preparation (Dissolve in deuterated solvent) nmr_instrument Instrument Setup (500 MHz Spectrometer) nmr_prep->nmr_instrument nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_instrument->nmr_acq nmr_data Data Processing (Spectral Analysis) nmr_acq->nmr_data gcms_prep Sample Preparation (1 mg/mL in Methanol) gcms_instrument Instrument Setup (HP-5ms Column, EI Source) gcms_prep->gcms_instrument gcms_run GC-MS Run (Temperature Program) gcms_instrument->gcms_run gcms_data Data Analysis (Mass Spectrum Interpretation) gcms_run->gcms_data

Caption: Experimental workflows for the analytical characterization.

This document provides a starting point for the analytical characterization of this compound. Method validation should be performed for all quantitative procedures to ensure accuracy and precision.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopic Analysis of Boc-Protected Diazabicyclononanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for various Boc-protected diazabicyclononanes. This information is crucial for the structural elucidation and quality control of these important scaffolds in medicinal chemistry and drug development.

Introduction

Diazabicyclononanes are a class of bicyclic organic compounds containing two nitrogen atoms within a nine-membered ring system. Their rigid structures and diverse stereochemical possibilities make them valuable scaffolds in the design of novel therapeutic agents. The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy in their synthesis, allowing for selective functionalization of the nitrogen atoms. Accurate NMR spectroscopic data is essential for confirming the successful synthesis and stereochemistry of these intermediates.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of Boc-protected diazabicyclononanes. All data is reported in parts per million (ppm) relative to a standard reference.

Boc-Protected 3,7-Diazabicyclo[3.3.1]nonanes

Table 1: ¹H and ¹³C NMR Data for tert-Butyl 7-(imidazol-1-yl)propyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate [1]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1,51.32 (2H)31.2
2ax, 4ax, 6ax, 8ax2.16, 3.98–4.05 (4H)48.8, 55.3
2eq, 4eq, 6eq, 8eq2.57–2.58, 4.56–4.67 (4H)
91.53 (2H)35.0
NCH₂CH₂ CH₂N1.55–1.60 (2H)29.4
NCH₂ CH₂CH₂ N3.05–3.17, 3.85 (4H)50.1, 47.7
Imidazole CH6.96, 7.03, 7.49 (3H)120.5, 133.9, 136.3
Boc C(CH₃)₃1.48 (9H)28.3
Boc C (CH₃)₃80.2
Boc C=O160.8

Note: The original data presented a combined range for axial and equatorial protons. The table provides a simplified representation.

Boc-Protected 2,8-Diazabicyclo[4.3.0]nonanes

While a complete, peer-reviewed dataset for a specific Boc-protected 2,8-diazabicyclo[4.3.0]nonane was not available in the searched literature, patent literature provides some ¹H NMR data for the parent (S,S)-2,8-diazabicyclo[4.3.0]nonane, which serves as a foundational reference.

Table 2: ¹H NMR Data for (S,S)-2,8-diazabicyclo[4.3.0]nonane [2]

Position ¹H Chemical Shift (ppm)
Protons3.08-3.07 (m, 1H), 3.06-2.81 (m, 4H), 2.70-2.67 (m, 1H), 2.52-2.51 (m, 1H), 2.00-1.99 (m, 1H), 1.95-1.87 (br, 2H), 1.63-1.60 (m, 2H), 1.35-1.32 (m, 2H)

Note: Specific proton assignments were not provided in the source.

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of Diamines[3][4][5][6][7]

This protocol describes a general method for the selective protection of one amine group in a diamine, a common step in the synthesis of diazabicyclononanes.

Materials:

  • Diamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.5 equiv)

  • Base (e.g., Triethylamine (TEA), Sodium Bicarbonate) (1.0-1.5 equiv)

  • Solvent (e.g., Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the diamine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature or 0 °C.

  • Stir the reaction mixture for the appropriate time (typically a few hours to overnight), monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

cluster_synthesis Mono-Boc Protection Workflow Diamine Diamine Solvent_Base Dissolve in Solvent + Base Diamine->Solvent_Base Boc2O_addition Add Boc₂O Solvent_Base->Boc2O_addition Reaction Stir & Monitor (TLC) Boc2O_addition->Reaction Workup Quench & Extract Reaction->Workup Purification Purify (Chromatography) Workup->Purification Mono_Boc_Product Mono-Boc Protected Diamine Purification->Mono_Boc_Product

Workflow for Mono-Boc Protection of a Diamine.
Protocol 2: General Procedure for NMR Sample Preparation and Data Acquisition[8]

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Materials:

  • Boc-protected diazabicyclononane sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) (0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Weigh the appropriate amount of the purified compound directly into a clean, dry NMR tube.

  • Add the deuterated solvent to the NMR tube to a height of approximately 4-5 cm.

  • Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

  • Insert the NMR tube into a spinner and place it in the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. Typical acquisition parameters for small molecules should be sufficient, but may need to be optimized for specific samples.

Signaling Pathways and Logical Relationships

The Boc protecting group plays a crucial role in the multi-step synthesis of complex molecules by selectively masking a reactive amine functionality. The following diagram illustrates the logical relationship in a typical synthesis involving a Boc-protected diamine, its subsequent functionalization, and final deprotection.

cluster_logic Synthetic Logic with Boc Protection Start Diamine Protect Mono-Boc Protection Start->Protect Intermediate Boc-Protected Diamine Protect->Intermediate Functionalize Functionalization of free NH Intermediate->Functionalize Protected_Final Functionalized Boc- Protected Diamine Functionalize->Protected_Final Deprotect Boc Deprotection (e.g., TFA, HCl) Protected_Final->Deprotect Final_Product Final Product Deprotect->Final_Product

Synthetic strategy utilizing Boc protection.

The deprotection of the Boc group is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[3] This step regenerates the free amine, allowing for further reactions at that position.

cluster_deprotection Boc Deprotection Pathway Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation Acid Acid (TFA or HCl) Acid->Protonation Cleavage Cleavage to form Carbamic Acid & t-Butyl Cation Protonation->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine

Mechanism of Acid-Catalyzed Boc Deprotection.

References

Application Note: HPLC and LC-MS Analysis of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds, including inhibitors of TASK-1 and TASK-3 channels. The monitoring of reaction progress and the purity assessment of this bicyclic diamine derivative are critical for ensuring the quality and efficacy of the final drug substance. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the qualitative and quantitative analysis of this compound and its related impurities in complex reaction mixtures. This application note provides detailed protocols for the analysis of this compound using these techniques.

Experimental Protocols

1. Sample Preparation

For a typical reaction mixture, dilute a representative aliquot with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 10-20 µg/mL. Filter the diluted sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC-UV Method

This method is suitable for routine purity checks and quantification of the main component.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. LC-MS Method

This method provides mass information for peak identification and confirmation.

  • Instrumentation: A standard HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument) with an electrospray ionization (ESI) source.

  • LC Conditions: The same LC conditions as the HPLC-UV method can be used. The use of a volatile buffer like formic acid is compatible with MS detection.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of a hypothetical reaction mixture containing the target compound and potential impurities.

Table 1: HPLC-UV Analysis Data

Compound NameRetention Time (min)
3,9-Diazabicyclo[4.2.1]nonane (deprotected)~ 3.5
Starting Material (e.g., a polar precursor)~ 5.2
This compound~ 15.8
Dimer or other byproduct~ 18.2

Table 2: LC-MS Analysis Data

Compound NameRetention Time (min)Expected [M+H]⁺ (m/z)
3,9-Diazabicyclo[4.2.1]nonane (deprotected)~ 3.5127.1
Starting Material (e.g., a polar precursor)~ 5.2Varies
This compound~ 15.8227.2
Dimer or other byproduct~ 18.2Varies

Mandatory Visualization

HPLC_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Reporting ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Aliquot HPLC HPLC System Dilution->HPLC Inject LCMS LC-MS System Dilution->LCMS Inject DataAnalysis Data Analysis (Integration, Identification) HPLC->DataAnalysis Chromatogram (UV) LCMS->DataAnalysis Chromatogram (TIC) & Mass Spectra Report Application Note & Report DataAnalysis->Report Summarize

Caption: Workflow for HPLC and LC-MS analysis of reaction mixtures.

Application Notes and Protocols for the Scale-Up Synthesis of 3,9-Diazabicyclo[4.2.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a crucial building block in medicinal chemistry, notably for the development of novel therapeutics.[1][2][3] Its constrained bicyclic structure provides a unique three-dimensional geometry that can lead to high-affinity interactions with biological targets. This document provides detailed protocols for a scalable asymmetric synthesis of a derivative of this scaffold, specifically the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, based on a recently developed method.[1][2][4] The synthesis utilizes a crystallization-induced diastereomer transformation (CIDT) of oxime isomers, offering a practical and efficient route for large-scale production.[1][2][4]

Materials and Equipment

Reagents and Solvents:

  • Nortropinone hydrochloride

  • (S)-(-)-α-Methylbenzylamine

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Dichloromethane (DCM)

  • Toluene

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Large-scale reaction vessels (appropriate for the desired scale)

  • Mechanical stirrer

  • Heating and cooling mantles/baths

  • Condenser

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocols

This section details the multi-step synthesis for the preparation of a monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

Step 1: Synthesis of the Nortropinone Derivative

  • To a solution of nortropinone hydrochloride in methanol, add (S)-(-)-α-methylbenzylamine.

  • Stir the mixture at room temperature for the specified duration.

  • Add sodium acetate and hydroxylamine hydrochloride to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by HPLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude oxime product.

Step 2: Crystallization-Induced Diastereomer Transformation (CIDT)

  • Dissolve the crude oxime mixture in a suitable solvent system (e.g., toluene/hexanes).

  • Heat the mixture to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with cold solvent, and dry under vacuum to obtain the desired E-oxime isomer.

Step 3: Beckmann Rearrangement

  • Dissolve the purified E-oxime in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with aqueous HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the crude lactam.

Step 4: Reduction of the Lactam

  • Warning: This step involves the use of lithium aluminum hydride (LiAlH₄), which is highly reactive. Perform this reaction under an inert atmosphere (e.g., argon or nitrogen) and with extreme caution.

  • Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flask equipped with a condenser and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of the lactam in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux for the specified time.

  • Cool the reaction mixture in an ice bath and quench by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

Quantitative Data Summary

StepReactionKey ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Purity/Selectivity
1Oxime FormationNortropinone HCl, (S)-(-)-α-methylbenzylamine, NH₂OH·HCl, NaOAcMethanolRoom Temp.12-24>90Mixture of E/Z isomers
2CIDTE/Z Oxime MixtureToluene/HexanesHeat to dissolve, then cool12~70 (of E-isomer)>99:1 E:Z ratio
3Beckmann RearrangementE-Oxime, TsCl, PyridinePyridine0 to Room Temp.4-6~85>95%
4Lactam ReductionLactam, LiAlH₄THF0 to Reflux12-18~80>98%

Note: The values presented in this table are approximate and may vary depending on the specific reaction scale and conditions. The cited literature should be consulted for precise data.[1][2][4]

Synthesis Workflow

Scale_Up_Synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product Start1 Nortropinone Derivative Step1 Step 1: Oxime Formation Start1->Step1 (S)-phenylethylamine, NH₂OH·HCl Step2 Step 2: Crystallization-Induced Diastereomer Transformation (CIDT) Step1->Step2 Toluene/Hexanes Step3 Step 3: Beckmann Rearrangement Step2->Step3 TsCl, Pyridine Step4 Step 4: Lactam Reduction Step3->Step4 LiAlH₄, THF End1 (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative Step4->End1

Caption: Scalable synthesis workflow for (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.

Purification and Characterization

Purification:

  • Crystallization: The key to this scalable synthesis is the crystallization-induced diastereomer transformation, which selectively isolates the desired E-oxime isomer, significantly simplifying purification downstream.[1][2]

  • Column Chromatography: Standard silica gel column chromatography is employed for the purification of the final product. The choice of eluent (e.g., a gradient of methanol in dichloromethane) should be optimized based on thin-layer chromatography (TLC) analysis. For large-scale purification, automated flash chromatography systems are recommended.

Characterization:

  • The structure and purity of intermediates and the final product should be confirmed by standard analytical techniques, including:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and to monitor reaction progress.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Reactive Reagents: Handle highly reactive reagents such as lithium aluminum hydride (LiAlH₄) and p-toluenesulfonyl chloride (TsCl) with extreme care and according to established safety protocols. LiAlH₄ reacts violently with water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of diazabicyclo[4.2.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diazabicyclo[4.2.1]nonane derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of diazabicyclo[4.2.1]nonane derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of the target diazabicyclo[4.2.1]nonane derivative. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including incomplete reactions, side reactions, or product degradation. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Temperature: For reactions involving alkylation, conducting the reaction at lower temperatures (0–10°C) can minimize side reactions such as over-alkylation or decomposition.[1]

    • Catalyst and Solvent: In asymmetric syntheses, such as those employing crystallization-induced diastereomer transformation (CIDT), the choice of catalyst and solvent system is critical. For example, in the CIDT of oxime isomers, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) was found to be a highly effective catalyst, with an optimal concentration of 5–10 mol%. The solvent system of 2-propanol and heptane (50:50 wt.%) was also identified as optimal for crystallization.[2]

    • pH Adjustment: Post-reaction pH adjustment can be crucial for product isolation and stability.[3]

  • Reagent Quality: Ensure the purity of starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation or the formation of side products.

  • Reaction Type Specific Optimization:

    • [3+2] Cycloaddition: One-pot methodologies combining [3+2] cycloaddition, reduction, and lactamization have been developed for the diastereoselective synthesis of diazabicyclo[4.2.1]nonane-containing scaffolds, with reported yields as high as 81%.[5] Optimizing the conditions for each step in the one-pot sequence is crucial.

    • Modular Synthesis: In modular approaches, the cyclization step to form the diazabicyclo[4.2.1]nonane skeleton can be low-yielding due to ring strain. Careful selection of protecting groups and cyclization reagents is necessary.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a significant amount of side products, complicating purification. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a common challenge. Identifying the nature of the side products is the first step to mitigating their formation.

  • Over-alkylation: In reactions involving the alkylation of nitrogen atoms, over-alkylation is a potential side reaction.

    • Solution: Performing the reaction at low temperatures (0–10°C) can help to minimize this issue.[1]

  • Diastereomer/Isomer Formation: In asymmetric syntheses, the formation of undesired diastereomers can reduce the yield of the target compound.

    • Solution: The use of techniques like Crystallization-Induced Diastereomer Transformation (CIDT) can be highly effective. This approach allows for the conversion of a mixture of diastereomers into a single desired diastereomer.[2][6] The choice of chiral auxiliary and crystallization conditions are key to the success of this method.[2][6]

  • Beckmann Rearrangement Issues: In syntheses involving a Beckmann rearrangement of an oxime, the stereochemistry of the oxime is crucial as the migrating group is typically anti to the leaving group on the nitrogen.

    • Solution: Ensure the selective formation of the desired oxime isomer. In some cases, one isomer may be unreactive towards the rearrangement under certain conditions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final diazabicyclo[4.2.1]nonane derivative. What are the recommended purification strategies?

Answer: The purification of diazabicyclo[4.2.1]nonane derivatives often requires a combination of techniques.

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical. Hexane or a mixture of ethanol and ethyl acetate are often used.[3]

  • Column Chromatography: For non-crystalline products or for separating complex mixtures, column chromatography is the method of choice. Silica gel or alumina can be used as the stationary phase, with an appropriate eluent system.[4]

  • Salt Formation: Converting the final product into a salt (e.g., hydrochloride or fumarate) can be an advantageous purification step. This can help to remove residual N-Boc protected intermediates or other byproducts. The salt can then be isolated and, if necessary, converted back to the free base.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for constructing the diazabicyclo[4.2.1]nonane core?

A1: Several synthetic strategies have been successfully employed, including:

  • Crystallization-Induced Diastereomer Transformation (CIDT): This is a powerful method for asymmetric synthesis, where a mixture of diastereomers is converted into a single, desired diastereomer through crystallization.[2][6]

  • [3+2] Cycloaddition: A three-component [3+2] cycloaddition followed by reduction and lactamization can be used in a one-pot methodology for the diastereoselective synthesis of scaffolds containing the diazabicyclo[4.2.1]nonane core.[5]

  • Beckmann Rearrangement: The stereospecific Beckmann rearrangement of an E-oxime derived from a nortropinone derivative, followed by reduction of the resulting lactam, is another key approach.[2][6]

  • Modular Synthesis: This approach involves the hydroamination of dihydropyrroles with amino esters, followed by a cyclization step to form the bicyclic system.[7]

Q2: How can I improve the diastereoselectivity of my reaction?

A2: Improving diastereoselectivity often involves careful control of reaction conditions and the use of appropriate chiral auxiliaries. For instance, in the asymmetric synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane, (S)-phenylethylamine is used as a chiral auxiliary handle in a crystallization-induced diastereomer transformation (CIDT) to achieve high selectivity.[2][6] The choice of solvent and base catalyst in the CIDT process is also crucial for maximizing the purity and yield of the desired diastereomer.[2]

Q3: What are the typical reaction conditions for a Beckmann rearrangement in the synthesis of diazabicyclo[4.2.1]nonane derivatives?

A3: The Beckmann rearrangement is an acid-mediated isomerization of an oxime to an amide.[2] While specific conditions can vary, a common approach involves treating the oxime with an acid catalyst. The reaction is envisioned to proceed through protonation of the oxime hydroxyl group, followed by the migration of the alkyl substituent that is "trans" to the nitrogen.[8] The choice of acid and reaction conditions can influence the outcome and yield of the rearrangement.

Data Presentation

Table 1: Optimization of Catalyst for Crystallization-Induced Diastereomer Transformation (CIDT) [2]

CatalystMolar Percentage (mol%)Purity (%)Yield (%)
DBU5-1098.826.2
Other screened bases-LowerLower

Table 2: Yields for One-Pot [3+2] Cycloaddition-Based Synthesis [5]

AldehydeMaleimideYield (%)
3a4e81
3b4e77
3a or 3b4c79

Experimental Protocols

Protocol 1: Crystallization-Induced Diastereomer Transformation (CIDT) of an Oxime [2]

  • Dissolution: Dissolve the diastereomeric salt mixture in a solvent system of 2-propanol and heptane (50:50 wt.%).

  • Catalyst Addition: Add 5–10 mol% of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as the base catalyst.

  • Crystallization: Allow the solution to crystallize. The desired diastereomer should selectively crystallize out of the solution.

  • Isolation: Isolate the crystalline product by filtration and wash with a suitable solvent.

  • Further Steps: The resulting pure E-oxime can then be subjected to a stereospecific Beckmann rearrangement.

Protocol 2: One-Pot Synthesis via [3+2] Cycloaddition [5]

  • Reaction Setup: In a suitable reaction vessel, combine the starting amine hydrochloride, aldehyde, and maleimide in an appropriate solvent.

  • Cycloaddition: Stir the reaction mixture at the optimized temperature to facilitate the three-component [3+2] cycloaddition.

  • Reduction: After the cycloaddition is complete (monitor by TLC), add a suitable reducing agent to the reaction mixture to reduce the intermediate.

  • Lactamization: Following reduction, induce lactamization under appropriate conditions to form the final diazabicyclo[4.2.1]nonane-containing scaffold.

  • Purification: Purify the final product using column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Time Optimize Reaction Time (TLC Monitoring) Incomplete_Reaction->Optimize_Time Yes Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents Yes Product_Degradation Product Degradation? Side_Reactions->Product_Degradation No Optimize_Temp Optimize Temperature (e.g., 0-10°C for alkylation) Side_Reactions->Optimize_Temp Yes Optimize_Catalyst Optimize Catalyst/Solvent (e.g., for CIDT) Side_Reactions->Optimize_Catalyst Yes Modify_Workup Modify Workup/Purification (e.g., pH adjustment) Product_Degradation->Modify_Workup Yes End Improved Yield Product_Degradation->End No Optimize_Time->End Check_Reagents->End Optimize_Temp->End Optimize_Catalyst->End Modify_Workup->End

Caption: Troubleshooting workflow for addressing low reaction yields.

CIDT_Workflow cluster_0 Crystallization-Induced Diastereomer Transformation Start Mixture of Diastereomers Step1 Dissolve in Optimal Solvent (e.g., 2-Propanol/Heptane) Start->Step1 Step2 Add Catalyst (e.g., DBU) Step1->Step2 Step3 Selective Crystallization Step2->Step3 Step4 Isolate Pure Diastereomer Step3->Step4 End Pure E-Oxime for Beckmann Rearrangement Step4->End

Caption: Workflow for asymmetric synthesis via CIDT.

References

Technical Support Center: Optimizing N-arylation of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-aryylation of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during this synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-arylation of this compound, a common challenge in organic synthesis.

Q1: I am observing low to no conversion of my starting materials. What are the potential causes and solutions?

Low or no conversion in a Buchwald-Hartwig N-arylation can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture.[1]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. For sterically hindered amines like the diazabicyclo[4.2.1]nonane system, a bulky and electron-rich phosphine ligand is often required.

    • Solution: Screen a variety of ligands. Common choices for challenging substrates include biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.

  • Incorrect Base: The choice of base is critical for the deprotonation of the amine and subsequent steps in the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice. If substrate compatibility is an issue, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be tested.

  • Low Reaction Temperature: The oxidative addition of the aryl halide to the palladium center can be slow, especially for less reactive aryl chlorides.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.

Q2: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?

Side product formation is a common issue in cross-coupling reactions. Identifying the side products can provide clues to optimize the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation of the Aryl Halide: This results in the formation of an arene byproduct.

    • Cause: This can be caused by β-hydride elimination from the palladium-amide intermediate or by side reactions involving the solvent or trace water.

    • Solution: Ensure anhydrous conditions. The choice of ligand can also influence the rate of reductive elimination versus β-hydride elimination.

  • Homocoupling of the Aryl Halide (Biaryl Formation): This is a common byproduct in palladium-catalyzed reactions.

    • Solution: This is often more prevalent at higher temperatures. Optimizing the catalyst and ligand combination can favor the desired C-N bond formation.

  • Double Arylation: If the protecting group on the second nitrogen is labile, double arylation can occur.

    • Solution: Ensure the Boc protecting group remains intact during the reaction. If cleavage is observed, consider using milder reaction conditions (e.g., a weaker base or lower temperature).

Q3: The purification of my N-arylated product is difficult. What strategies can I employ for easier purification?

Purification challenges can arise from the similar polarities of the product and starting materials or byproducts.

Purification Strategies:

  • Chromatography Optimization:

    • Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely eluting compounds.

    • Consider using a different stationary phase, such as alumina instead of silica gel.

  • Acid-Base Extraction: The basicity of the unreacted amine and the arylated product can be exploited.

    • Perform an acidic wash to extract the basic compounds into the aqueous layer, followed by basification and re-extraction into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the N-arylation of this bicyclic diamine?

There is no single "best" combination as the optimal choice depends on the specific aryl halide being used. However, for sterically hindered secondary amines, catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally a good starting point.

Recommended Starting Conditions:

Catalyst PrecursorLigandTypical Loading (mol%)
Pd₂(dba)₃XPhos1-2
Pd(OAc)₂RuPhos2-5
XPhos Pd G3(None)1-2

Q2: What is the best solvent for this reaction?

Aprotic solvents with high boiling points are typically used to facilitate the required reaction temperatures.

Common Solvents:

  • Toluene: A very common and effective solvent.

  • Dioxane: Another frequently used solvent, but care should be taken to remove peroxides before use.

  • tert-Butanol (tBuOH): Can be used, sometimes in combination with other solvents.

Ethereal solvents like THF are generally less suitable due to their lower boiling points.

Q3: What is the optimal reaction temperature and time?

The optimal temperature and time are dependent on the reactivity of the aryl halide.

General Guidelines:

Aryl HalideTypical Temperature (°C)Typical Time (h)
Aryl Iodide80 - 1004 - 12
Aryl Bromide90 - 11012 - 24
Aryl Chloride100 - 12018 - 36

Reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time.

Q4: Are there alternative, palladium-free methods for the N-arylation of this substrate?

Yes, copper-catalyzed N-arylation (Ullmann condensation) is a viable alternative. These reactions often require higher temperatures but can be effective for certain substrates.[2] Additionally, transition-metal-free methods, such as those utilizing arynes or photocatalysis, are emerging as powerful alternatives.[3]

Experimental Protocols

Representative Protocol for Buchwald-Hartwig N-arylation:

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times. This compound (1.0 mmol), the aryl halide (1.1 mmol), and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is then heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Weigh Catalyst, Ligand, Base inert_atm Establish Inert Atmosphere prep_reagents->inert_atm Under Argon add_reagents Add Amine, Aryl Halide, Solvent heating Heat to Reaction Temperature add_reagents->heating inert_atm->add_reagents monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Cool, Dilute, Filter monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Characterize Product purification->analysis

Caption: Experimental workflow for the N-arylation reaction.

troubleshooting_guide cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low/No Conversion? catalyst_inactive Inactive Catalyst? start->catalyst_inactive Yes wrong_ligand Inappropriate Ligand? start->wrong_ligand Yes wrong_base Incorrect Base? start->wrong_base Yes low_temp Low Temperature? start->low_temp Yes impure_reagents Impure Reagents/Solvent? start->impure_reagents Yes solution_catalyst Use Pre-catalyst / Inert Conditions catalyst_inactive->solution_catalyst solution_ligand Screen Bulky Ligands (e.g., XPhos) wrong_ligand->solution_ligand solution_base Try NaOtBu, LHMDS, or Cs2CO3 wrong_base->solution_base solution_temp Increase Temperature (80-120 °C) low_temp->solution_temp solution_reagents Use Anhydrous/Degassed Reagents impure_reagents->solution_reagents

Caption: Troubleshooting decision tree for low conversion.

References

Common side reactions during the functionalization of the 3,9-diazabicyclo[4.2.1]nonane scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a key structural motif in medicinal chemistry, offering a rigid three-dimensional framework for the development of novel therapeutics. However, researchers often encounter challenges during its functionalization, leading to undesired side reactions and compromising yield and purity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical modification of this important scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Regioselectivity in Mono-N-functionalization

Question: I am trying to perform a mono-N-acylation/alkylation of the 3,9-diazabicyclo[4.2.1]nonane scaffold, but I am observing a mixture of N3-substituted, N9-substituted, and di-substituted products. How can I improve the regioselectivity?

Answer: Achieving regioselectivity between the N3 and N9 positions is a common challenge due to the similar reactivity of the two secondary amine groups. The key to controlling the reaction outcome lies in exploiting the subtle steric and electronic differences between the two nitrogen atoms and employing appropriate protecting group strategies.

Troubleshooting Guide:

  • Protecting Group Strategy: The most reliable method to achieve selective mono-functionalization is to use a protecting group. The N3 position is generally considered more sterically accessible. By first protecting one of the nitrogen atoms, you can direct the functionalization to the other. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

  • Reaction Conditions for Boc Protection: When using di-tert-butyl dicarbonate (Boc)₂O for mono-protection, careful control of stoichiometry is crucial to minimize the formation of the di-protected by-product. In some cases, using a slight excess of the diazabicyclo scaffold relative to (Boc)₂O can favor mono-protection.

  • Acid-Mediated Selective Protection: For related diazabicyclic systems like bispidine, a strategy involving the use of one equivalent of a strong acid like trifluoroacetic acid (TFA) has been shown to protonate one amine, thereby directing the Boc protection to the other, non-protonated nitrogen. This approach could be adapted for the 3,9-diazabicyclo[4.2.1]nonane scaffold.

  • Purification: Even with optimized conditions, the formation of a small amount of di-protected product may be unavoidable. Purification by column chromatography is often necessary to isolate the desired mono-protected isomer.

Over-alkylation and Di-acylation

Question: When I perform N-alkylation with reactive alkyl halides like methyl iodide, I get a significant amount of the di-alkylated product and even some quaternary ammonium salts. How can I prevent this?

Answer: Over-alkylation is a common side reaction, especially with highly reactive and sterically unhindered alkylating agents. The secondary amines of the scaffold are nucleophilic, and the initially formed mono-alkylated product can compete with the starting material for the alkylating agent.

Troubleshooting Guide:

  • Control of Stoichiometry: Use of a stoichiometric amount or a slight sub-stoichiometric amount of the alkylating agent relative to the mono-protected scaffold is critical.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, favoring the reaction with the more abundant starting material over the mono-alkylated product.

  • Low Temperature: Performing the reaction at lower temperatures (e.g., 0-10°C) can significantly reduce the rate of the second alkylation step, thereby minimizing the formation of the di-alkylated product.[1]

  • Choice of Base: Use a non-nucleophilic base to scavenge the acid produced during the reaction. The choice of base can influence the reaction rate and selectivity.

The same principles apply to preventing di-acylation when using highly reactive acylating agents like acid chlorides.

Unwanted Ring Opening

Question: I have observed the formation of unexpected by-products that suggest the bicyclic scaffold is not stable under my reaction conditions. Could ring-opening be occurring?

Answer: Yes, under certain conditions, particularly harsh acidic or basic conditions, the 3,9-diazabicyclo[4.2.1]nonane ring system can be susceptible to cleavage. For instance, treatment of a related 3,9-diazabicyclo[3.3.1]nonane derivative with thionyl chloride has been reported to cause an unusual cleavage of a carboxymethyl residue.[2]

Troubleshooting Guide:

  • pH Control: Avoid strongly acidic conditions for prolonged periods, especially at elevated temperatures. If acidic conditions are necessary for a deprotection step, it is advisable to perform the reaction at low temperatures and carefully neutralize the mixture upon completion.

  • Reagent Choice: Be cautious with reagents that can promote ring-opening reactions, such as strong Lewis acids or certain reducing agents under harsh conditions.

  • Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC or LC-MS to detect the formation of any unexpected, lower molecular weight by-products that might indicate ring cleavage.

Epimerization

Question: My starting material is a chiral derivative of the 3,9-diazabicyclo[4.2.1]nonane scaffold, but I am losing enantiomeric purity during my functionalization step. What could be causing this epimerization?

Answer: Epimerization, the change in configuration at a stereocenter, can occur if there is an acidic proton adjacent to a carbonyl group or other activating group, especially under basic conditions. While less common during simple N-functionalization, it can be a concern when modifying other parts of the molecule. Base-catalyzed epimerization is a known phenomenon in related bicyclic systems.[3]

Troubleshooting Guide:

  • Base Selection: If a base is required, consider using a milder, non-nucleophilic base. Strong bases are more likely to promote epimerization.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization.

  • Protecting Groups: In some cases, the strategic placement of a protecting group can alter the conformation of the ring system and reduce the likelihood of epimerization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Mono- vs. Di-Boc Protected 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) - A Model System

EntryEquivalents of (Boc)₂OAdditive (1 eq.)SolventYield of Mono-Boc Product (%)Yield of Di-Boc Product (%)
10.8NoneMethanol~45%Not reported
21.0HClMethanol87% (for ethylenediamine)Not reported
31.0TFAMethanol55%Di-Boc product removed by extraction

Data extrapolated from studies on related diazabicyclic systems as a predictive model for the 3,9-diazabicyclo[4.2.1]nonane scaffold.

Experimental Protocols

Key Experiment: Selective Mono-Boc Protection of a Diamine (General Procedure adaptable for 3,9-Diazabicyclo[4.2.1]nonane)

This protocol is based on the principle of temporarily blocking one amine functionality with an acid to direct the protection to the other.

  • Dissolution: Dissolve the 3,9-diazabicyclo[4.2.1]nonane (1 mmol) in methanol (2 mL).

  • Acid Addition: Cool the solution to 0-5°C and add a solution of trifluoroacetic acid (TFA) (1 mmol) in methanol (5 mL) dropwise.

  • Equilibration: Stir the mixture for 15 minutes at this temperature. Add water (2 mL) and continue stirring for 30 minutes at room temperature to allow for the equilibration of the various triflate salts.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol) and a catalytic amount of iodine (10 mol%) in methanol (4 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion (typically 3 hours), remove the volatiles in vacuo. Add a 5% sodium thiosulfate solution (5 mL) to the residue and extract with diethyl ether (2 x 10 mL) to remove any di-Boc by-product.

  • Isolation: Adjust the aqueous phase to pH 10 with a 20% NaOH solution and extract with chloroform (3 x 20 mL).

  • Purification: Combine the organic phases, dry over sodium sulfate, and remove the solvent under vacuum. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_0 Selective Mono-Boc Protection Workflow start Start with 3,9-diazabicyclo[4.2.1]nonane dissolve Dissolve in Methanol start->dissolve cool Cool to 0-5°C dissolve->cool add_tfa Add 1 eq. TFA cool->add_tfa equilibrate Equilibrate Salts add_tfa->equilibrate add_boc Add 1 eq. (Boc)₂O + cat. Iodine equilibrate->add_boc react React at RT add_boc->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify side_product Di-Boc Side Product (Removed during extraction) workup->side_product product Isolated Mono-Boc Product purify->product

Caption: Workflow for selective mono-Boc protection.

troubleshooting_logic cluster_solutions Potential Solutions problem Problem: Low Regioselectivity in N-Functionalization protecting_group Use Protecting Group Strategy (e.g., Boc) problem->protecting_group Primary Strategy stoichiometry Control Stoichiometry of Reagents problem->stoichiometry If di-substitution occurs temperature Lower Reaction Temperature problem->temperature If over-alkylation is observed slow_addition Slow Addition of Electrophile problem->slow_addition General Improvement outcome1 Improved Selectivity for Mono-functionalization protecting_group->outcome1 Leads to outcome2 Reduced Di-substitution stoichiometry->outcome2 Leads to outcome3 Minimized Over-alkylation temperature->outcome3 Leads to outcome4 Higher Yield of Desired Product slow_addition->outcome4 Leads to

Caption: Troubleshooting logic for regioselectivity issues.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Bicyclic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers encountering challenges with the tert-butyloxycarbonyl (Boc) deprotection of bicyclic diamines. This guide provides practical troubleshooting advice, detailed experimental protocols, and comparative data to facilitate the successful removal of Boc protecting groups from sterically hindered and conformationally constrained bicyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of bicyclic diamines?

Incomplete Boc deprotection in bicyclic diamines is often attributed to a combination of factors inherent to their rigid structures:

  • Steric Hindrance: The three-dimensional arrangement of the bicyclic scaffold can physically block the approach of the acidic reagent to the Boc-protected nitrogen atom. This is particularly pronounced in more compact systems like the 2,5-diazabicyclo[2.2.1]heptane framework.

  • Insufficient Acid Strength or Concentration: Standard acidic conditions (e.g., 20-50% TFA in DCM) may not be sufficiently potent to efficiently cleave the sterically hindered Boc group.

  • Inadequate Reaction Time or Temperature: Due to the higher energy barrier for deprotection in these constrained systems, shorter reaction times or low temperatures may be insufficient for the reaction to reach completion.

  • Poor Solubility: The Boc-protected bicyclic diamine or the resulting ammonium salt may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.

Q2: How can I monitor the progress of the deprotection reaction?

Effective reaction monitoring is crucial for optimizing the deprotection of challenging substrates. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the consumption of the starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress by separating the starting material, product, and any byproducts, and confirming their identities by their mass-to-charge ratio.

  • 1H NMR Spectroscopy: Disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group (typically around 1.4-1.5 ppm) is a definitive indicator of successful deprotection.

Q3: Are there alternative deprotection methods for acid-sensitive bicyclic diamines?

Yes, if your bicyclic diamine contains other acid-labile functional groups, standard acidic deprotection may not be suitable. In such cases, consider the following alternatives:

  • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) in an aprotic solvent can effect Boc removal under milder, non-protic conditions.

  • Thermal Deprotection: In some cases, heating the Boc-protected diamine in a suitable solvent can induce thermal cleavage of the Boc group without the need for an acid catalyst. This has been shown to be effective for some bis-Boc diamines in a continuous flow setup.[1]

  • Milder Acidic Conditions: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective for some substrates that are sensitive to strong acids like TFA or HCl.

Troubleshooting Guide

Issue 1: The deprotection reaction is sluggish or stalls, with significant starting material remaining.
  • Potential Cause: Insufficient acid strength or concentration for the sterically hindered substrate.

  • Solution:

    • Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if using 50% TFA in DCM, try neat TFA for a short duration, provided your molecule is stable under these conditions.

    • Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is often more effective than TFA for deprotecting sterically hindered amines.[2]

    • Increase Reaction Temperature: If the reaction is being performed at 0°C or room temperature, cautiously increasing the temperature may enhance the reaction rate. Monitor for potential side product formation.

Issue 2: The reaction appears complete by TLC, but the isolated yield is low.
  • Potential Cause: The deprotected diamine hydrochloride salt may be partially soluble in the work-up solvents, leading to loss of product during extraction and washing steps.

  • Solution:

    • Precipitation and Filtration: After deprotection with HCl in dioxane, the product often precipitates as the hydrochloride salt. This can be isolated by filtration and washing with a non-polar solvent like diethyl ether.[2]

    • Solvent Evaporation: If the product does not precipitate, carefully remove the solvent and excess acid under reduced pressure and use the crude salt directly in the next step if purity is sufficient.

Issue 3: Formation of unexpected byproducts is observed.
  • Potential Cause: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule or the solvent.

  • Solution:

    • Use of Scavengers: Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation. A common cocktail is 95:2.5:2.5 TFA/TIS/H₂O.

Data Presentation

The choice of deprotection reagent can significantly impact the yield, especially for sterically hindered bicyclic systems. The following table provides a comparison of different deprotection methods for a C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative.

ReagentConditionsYield (%)Reference
Trifluoroacetic Acid (TFA)Not specified81[3]
Sodium Hydroxide (NaOH)Aqueous71[3]
Lithium Aluminum Hydride (LAH)Not specified18[3]

This data highlights that for this specific bicyclic system, acidic (TFA) and basic (NaOH) conditions provided significantly better yields than reductive cleavage with LAH.

Experimental Protocols

Protocol 1: Boc Deprotection of N-Boc-nortropinone ([3.2.1] system) using HCl in Dioxane

This protocol describes the removal of the Boc group from a bicyclo[3.2.1]octane derivative to yield the corresponding hydrochloride salt.[2]

Materials:

  • N-Boc-nortropinone

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-nortropinone (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.

  • A precipitate of the hydrochloride salt should form.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Collect the precipitate by filtration.

  • Wash the solid with anhydrous diethyl ether.

  • Dry the product under vacuum to yield nortropinone hydrochloride.

Protocol 2: Boc Deprotection of a 2,5-diazabicyclo[2.2.1]heptane derivative using TFA

This protocol is a general procedure for the deprotection of a Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivative using trifluoroacetic acid.[4]

Materials:

  • Boc-protected 2,5-diazabicyclo[2.2.1]heptane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected diamine (1.0 eq) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (typically 20-50% v/v, or neat for more resistant substrates) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • The crude TFA salt can be used in the next step or purified further.

Mandatory Visualizations

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_reactants Reactants cluster_products Products Boc_Amine Boc-Protected Bicyclic Diamine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate Protonation H_plus H+ H_plus->Protonated_Intermediate Free_Amine Deprotected Bicyclic Diamine Protonated_Intermediate->Free_Amine Fragmentation CO2 CO2 Protonated_Intermediate->CO2 tBu_cation tert-Butyl Cation Protonated_Intermediate->tBu_cation

Caption: Acid-catalyzed removal of the Boc protecting group.

Troubleshooting_Workflow Troubleshooting Incomplete Boc Deprotection of Bicyclic Diamines Start Incomplete Deprotection Observed (TLC/LC-MS) Check_Conditions Are standard conditions being used? (e.g., 50% TFA/DCM, RT, 2h) Start->Check_Conditions Increase_Acid Increase Acid Strength/Concentration - Use neat TFA - Switch to 4M HCl/dioxane Check_Conditions->Increase_Acid Yes Acid_Sensitive Is the substrate acid-sensitive? Check_Conditions->Acid_Sensitive No Success Complete Deprotection Increase_Acid->Success Increase_Time_Temp Increase Reaction Time and/or Temperature (Monitor for side products) Increase_Time_Temp->Success Consider_Alternatives Consider Alternative Methods - Lewis Acids (ZnBr2) - Thermal Deprotection Consider_Alternatives->Success Acid_Sensitive->Increase_Time_Temp No Acid_Sensitive->Consider_Alternatives Yes

Caption: A decision tree for troubleshooting incomplete reactions.

References

Technical Support Center: Purification of Polar 3,9-Diazabicyclo[4.2.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar 3,9-diazabicyclo[4.2.1]nonane derivatives.

Troubleshooting Guides and FAQs

This section is designed to provide solutions to common problems encountered during the purification of polar 3,9-diazabicyclo[4.2.1]nonane derivatives.

Flash Chromatography

Question: My polar 3,9-diazabicyclo[4.2.1]nonane derivative is showing significant peak tailing on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing of basic compounds like your diazabicyclo[4.2.1]nonane derivative on silica gel is a common issue. It is primarily caused by strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this problem:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase. This additive will compete with your compound for binding to the acidic sites on the silica gel, thus reducing tailing.

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent system.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in dichloromethane (DCM).

  • Deactivation of Silica Gel: You can pre-treat your silica gel to neutralize the acidic sites before running the column. Flush the packed column with a solvent system containing a base (e.g., 1-2% TEA in your chosen eluent) before loading your sample.

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase that is less acidic.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: These columns have a bonded phase that masks the acidic silanol groups, leading to improved peak shapes for amines.

Question: My 3,9-diazabicyclo[4.2.1]nonane derivative seems to be degrading on the silica gel column. What can I do?

Answer: The acidic nature of silica gel can cause the degradation of sensitive compounds. Here are some approaches to prevent this:

  • Deactivation of Silica Gel: As mentioned above, neutralizing the silica gel with a basic modifier can prevent acid-catalyzed degradation.

  • Use a Less Acidic Stationary Phase: Switching to alumina or a bonded-phase silica column (like amine or diol) can be an effective solution.

  • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and therefore less likely to cause acid-catalyzed degradation of your compound.

Question: My highly polar 3,9-diazabicyclo[4.2.1]nonane derivative is not retained on a C18 reversed-phase column and elutes in the void volume. How can I achieve separation?

Answer: Poor retention of highly polar compounds on reversed-phase columns is a common challenge. Here are some techniques to improve retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying highly polar compounds. It uses a polar stationary phase (like silica or a diol- or amide-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

  • High pH Reversed-Phase Chromatography: Increasing the pH of the mobile phase (to at least 2 pH units above the pKa of your compound) will deprotonate the amine groups, making the compound more hydrophobic and increasing its retention on a C18 column. Ensure you use a pH-stable column for this purpose.

Crystallization

Question: I am struggling to crystallize my polar 3,9-diazabicyclo[4.2.1]nonane derivative. What strategies can I try?

Answer: Crystallization of polar compounds can be challenging due to their high solubility in polar solvents. Here are some tips:

  • Salt Formation: Converting the basic 3,9-diazabicyclo[4.2.1]nonane derivative to a salt (e.g., hydrochloride or dihydrochloride) significantly alters its polarity and solubility, often facilitating crystallization.[1] The resulting salts are typically more crystalline than the free base.

  • Solvent Selection:

    • For the free base, try less polar solvents or solvent mixtures where the compound has moderate solubility at high temperatures and low solubility at room temperature.

    • For the salt form, more polar solvents like ethanol, methanol, or isopropanol, or mixtures with less polar anti-solvents (e.g., diethyl ether, ethyl acetate, or acetone) are often effective.

  • Inducing Crystallization: If your compound forms an oil, try scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound, or cooling the solution slowly.

Liquid-Liquid Extraction

Question: How can I effectively separate my polar 3,9-diazabicyclo[4.2.1]nonane derivative from non-basic impurities using liquid-liquid extraction?

Answer: An acid-base extraction is a powerful technique for this purpose. The basic nature of the diazabicyclo[4.2.1]nonane core allows for its selective transfer between organic and aqueous phases by adjusting the pH.

  • Extraction into Aqueous Acid: Dissolve your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract this solution with an aqueous acid (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Back-Extraction into Organic Solvent: Separate the aqueous layer, and then basify it with a base (e.g., NaOH or NaHCO₃) to deprotonate your compound. Then, extract the aqueous solution with a fresh organic solvent to recover your purified amine.

Data Presentation

Table 1: Chromatographic Data for 3,9-Diazabicyclo[4.2.1]nonane and Related Derivatives
Compound/DerivativeStationary PhaseEluent SystemRf ValuePurification YieldReference
3-(3-hydroxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-oneAluminaBenzene:Isopropanol (6:1)0.4159%[2]
Benzyl 3-ethyl-2-oxo-3,9-diazabicyclo[3.3.1]nonane-9-carboxylateSilica Gel4% MeOH in CHCl₃0.5695%[3]
9-Benzyl-3,9-diazabicyclo[4.2.1]nonaneSilica GelHexane to Hexane/Ethyl Acetate>95% purityNot specified[1]

Experimental Protocols

Protocol 1: Flash Chromatography of a Polar 3,9-Diazabicyclo[4.2.1]nonane Derivative on Silica Gel
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for polar amines is a mixture of a non-polar solvent (e.g., dichloromethane or chloroform) and a polar solvent (e.g., methanol). Add 0.5-1% of triethylamine or a 7N solution of ammonia in methanol to the eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is compact and level. Add a layer of sand on top to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Start with the initial, less polar eluent.

    • Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.

    • Collect fractions and monitor them by TLC to identify those containing your purified product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization of a 3,9-Diazabicyclo[4.2.1]nonane Derivative as a Hydrochloride Salt
  • Dissolution: Dissolve the crude, free-base 3,9-diazabicyclo[4.2.1]nonane derivative in a minimal amount of a suitable solvent, such as isopropanol, ethanol, or ethyl acetate.

  • Salt Formation: While stirring, slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise until the solution becomes acidic (check with pH paper).

  • Crystallization: The hydrochloride salt will likely precipitate out of the solution. If not, you can induce crystallization by:

    • Cooling the solution in an ice bath.

    • Scratching the inner wall of the flask with a glass rod.

    • Adding a small seed crystal of the product.

    • Slowly adding a less polar "anti-solvent" (e.g., hexane or diethyl ether) until the solution becomes turbid.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt.

Protocol 3: Liquid-Liquid Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture containing the 3,9-diazabicyclo[4.2.1]nonane derivative and non-basic impurities in a suitable organic solvent (e.g., 50 mL of ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the amine. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 10).

  • Back-Extraction: Transfer the basified aqueous solution to a clean separatory funnel and add an organic solvent (e.g., 50 mL of ethyl acetate). Shake vigorously and allow the layers to separate.

  • Isolation: Drain the lower aqueous layer and collect the organic layer containing the purified free-base. Repeat the extraction of the aqueous layer with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 3,9-diazabicyclo[4.2.1]nonane derivative.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Strategy Selection cluster_outcome Outcome crude_product Crude Product (Polar 3,9-diazabicyclo[4.2.1]nonane derivative) decision Assess Polarity and Impurity Profile crude_product->decision flash_chrom Flash Chromatography decision->flash_chrom Complex mixture or isomeric separation crystallization Crystallization / Salt Formation decision->crystallization Crude solid or final polishing step lle Liquid-Liquid Extraction decision->lle Removal of neutral/ acidic impurities pure_product Pure Product flash_chrom->pure_product further_purification Further Purification Needed flash_chrom->further_purification crystallization->pure_product crystallization->further_purification lle->pure_product lle->further_purification further_purification->decision Re-evaluate strategy troubleshooting_flash_chromatography start Flash Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing degradation Compound Degradation? peak_tailing->degradation No solution_tailing1 Add Basic Modifier to Eluent (e.g., TEA, NH3) peak_tailing->solution_tailing1 Yes solution_degradation1 Deactivate Silica with Base degradation->solution_degradation1 Yes no_issue Good Separation degradation->no_issue No solution_tailing2 Use Amine-Functionalized Silica solution_tailing1->solution_tailing2 solution_tailing3 Use Alumina solution_tailing2->solution_tailing3 solution_degradation2 Use Alumina or Bonded Phase solution_degradation1->solution_degradation2 solution_degradation3 Switch to Reversed-Phase solution_degradation2->solution_degradation3

References

Technical Support Center: Coupling Reactions with Sterically Hindered Diazabicycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the yield of coupling reactions involving sterically hindered diazabicycloalkanes.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with a sterically hindered diazabicycloalkane is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in coupling reactions involving sterically demanding substrates can often be traced back to several key factors. A systematic check of your reagents and reaction setup is the first step.

  • Reagent Quality: Ensure all reagents, including the diazabicycloalkane, coupling partner (aryl halide/triflate), catalyst, ligand, and base are of high purity and have been stored correctly to prevent degradation. Phosphine ligands, for instance, are susceptible to oxidation.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical for many coupling reactions, as oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[1][2] Ensure the reaction vessel is properly purged with an inert gas such as argon or nitrogen.[3][4]

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents.[2] The presence of water can interfere with the reaction, and dissolved oxygen can poison the catalyst. Ensure the base is pure and has been stored in a desiccator to prevent hydration.

  • Steric Hindrance: The primary challenge is the steric bulk of the diazabicycloalkane. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] Overcoming this often requires carefully selected, highly active catalyst systems.

Q2: Which catalyst and ligand systems are most effective for coupling sterically hindered substrates like diazabicycloalkanes?

A2: Standard ligands like triphenylphosphine are often ineffective for sterically demanding substrates.[5] The key is to use bulky, electron-rich phosphine ligands that promote the crucial steps of the catalytic cycle.

  • Buchwald-Type Ligands: These are often the ligands of choice. Ligands such as XPhos, SPhos, and RuPhos are designed to be both sterically bulky and electron-rich. This combination increases the nucleophilicity of the palladium center, which facilitates the oxidative addition of less reactive aryl halides (e.g., chlorides) and promotes the final reductive elimination step to release the product.[5][7]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes, making them suitable for challenging coupling reactions, including those with sterically hindered substrates.[8]

  • Palladium Precatalysts: Using pre-formed, air- and moisture-stable palladium precatalysts (e.g., XPhos Pd G3) can offer improved reactivity and reproducibility compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][10]

Q3: How do the choice of base and solvent impact the yield of these reactions?

A3: The base and solvent play a crucial role in the reaction's success and must be chosen carefully, especially with challenging substrates.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[10] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) for Suzuki couplings.[10] The base's strength and solubility are critical; Cs₂CO₃ is often favored for its good solubility in organic solvents.[10]

  • Solvent Effects: The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature. Aprotic, non-coordinating solvents are generally preferred.

    • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used.[3][9]

    • Aromatic Solvents: Toluene is a frequent choice, particularly for reactions requiring higher temperatures.[11]

    • Polar Aprotic Solvents: While solvents like DMF can be used, they can sometimes inhibit the reaction by coordinating to the palladium center.[3] Chlorinated solvents should generally be avoided.[10]

Q4: I am observing significant side products, such as hydrodehalogenation or homocoupling. How can these be minimized?

A4: The formation of side products is a common issue that competes with the desired cross-coupling pathway, reducing the overall yield.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be minimized by using bulky, electron-rich ligands that favor the desired reductive elimination over competing pathways like β-hydride elimination.[12] Ensuring a truly inert atmosphere and using anhydrous solvents also helps.

  • Homocoupling: This is the self-coupling of the aryl halide or the boronic acid/ester (in Suzuki reactions). The primary cause is often the presence of oxygen.[1] Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction are the most effective preventative measures.[1][2]

  • Protodeboronation (Suzuki Reactions): This involves the cleavage of the C-B bond of the boronic acid reagent. Using more stable boronic esters (e.g., pinacol or MIDA esters) or aryltrifluoroborates can mitigate this issue.[1][2]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during coupling reactions with sterically hindered diazabicycloalkanes.

Problem: Low or No Conversion of Starting Material
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh source of palladium catalyst and ligand. Consider using a commercially available, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[9]
Incorrect Ligand Choice Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or a related Buchwald-type ligand.[5][7]
Insufficiently Strong Base If using a weaker base like K₂CO₃, switch to a stronger base such as NaOtBu, LHMDS, or K₃PO₄.[10]
Low Reaction Temperature Sterically hindered couplings often require higher temperatures to overcome activation barriers. Gradually increase the reaction temperature (e.g., from 80°C to 110°C), monitoring for decomposition.[10]
Poor Reagent Solubility The reaction may be heterogeneous, limiting reactivity. Try a different solvent system in which all components are soluble at the reaction temperature.[10]
Problem: Significant Formation of Side Products
Side Product Possible Cause Recommended Solution
Hydrodehalogenation Presence of water or protic impurities; unsuitable ligand.Ensure all reagents and solvents are anhydrous. Use bulky, electron-rich ligands that accelerate reductive elimination.[12]
Homocoupling Presence of oxygen.Thoroughly degas the solvent (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes) and maintain a positive pressure of inert gas.[1][4]
Protodeboronation Instability of the boronic acid.Use a more stable boronic ester (pinacol, MIDA) or an aryltrifluoroborate salt.[1][2] Minimize reaction time and temperature where possible.

Data Presentation

Table 1: Recommended Catalyst Systems for Hindered Couplings
Coupling TypePalladium SourceRecommended LigandsTypical Base
Buchwald-Hartwig (C-N) Pd₂(dba)₃, Pd(OAc)₂ or XPhos Pd G3[9]XPhos, RuPhos, BrettPhosNaOtBu, LHMDS, Cs₂CO₃[10]
Suzuki (C-C) Pd(PPh₃)₄, PdCl₂(dppf) or SPhos Pd G3SPhos, XPhos, P(t-Bu)₃[4]K₃PO₄, K₂CO₃, CsF
Table 2: General Optimization Parameters for Hindered Coupling Reactions
ParameterInitial ConditionOptimization RangeNotes
Temperature 80 °C80 - 120 °CHigher temperatures often needed, but monitor for substrate/product decomposition.[10]
Solvent Toluene or DioxaneToluene, Dioxane, THF, CPMEChoice depends on substrate solubility and required temperature.[10][13]
Catalyst Loading 2 mol %1 - 5 mol %Higher loadings may be necessary for very challenging substrates.
Ligand:Pd Ratio 2:11.5:1 to 3:1The optimal ratio can be crucial for catalyst stability and activity.
Concentration 0.1 M0.05 - 0.5 MHigher concentrations can sometimes accelerate the reaction, but may also increase side reactions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination with a Sterically Hindered Diazabicycloalkane

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Sterically Hindered Diazabicycloalkane (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[9]

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • In a nitrogen-filled glovebox, add the aryl halide, the diazabicycloalkane, the palladium precatalyst, and the sodium tert-butoxide to the Schlenk tube.

  • Remove the tube from the glovebox and connect it to a Schlenk line under a positive pressure of argon or nitrogen.

  • Add anhydrous, degassed toluene via syringe.[11]

  • Seal the tube and place it in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding 10 mL of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting_Workflow cluster_optimization Reaction Optimization start_node Low Yield in Coupling Reaction check_reagents 1. Verify Reagent Quality (Purity, Storage, Anhydrous) start_node->check_reagents check_setup 2. Check Reaction Setup (Inert Atmosphere, Degassed Solvent) check_reagents->check_setup analyze_mixture 3. Analyze Crude Reaction Mixture (LCMS/GCMS) check_setup->analyze_mixture no_conversion Problem: No/Low Conversion analyze_mixture->no_conversion Starting Material Remains side_products Problem: Side Products Dominant analyze_mixture->side_products Byproducts Observed optimize_catalyst A. Optimize Catalyst System - Change Ligand (Bulky, e⁻-rich) - Use Precatalyst - Increase Loading no_conversion->optimize_catalyst minimize_side_rxn C. Minimize Side Reactions - Rigorous Degassing - Ensure Anhydrous Conditions - Use Stable Reagents (e.g., Boronic Esters) side_products->minimize_side_rxn optimize_conditions B. Optimize Conditions - Increase Temperature - Change Base (Stronger) - Change Solvent optimize_catalyst->optimize_conditions success Improved Yield optimize_conditions->success minimize_side_rxn->success

Caption: A workflow for troubleshooting low-yield coupling reactions.

Factors_Hindered_Coupling main_topic Successful Coupling with Sterically Hindered Diazabicycloalkanes catalyst Catalyst System main_topic->catalyst conditions Reaction Conditions main_topic->conditions reagents Reagents & Setup main_topic->reagents ligand Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand precatalyst Stable Pd Precatalyst (e.g., G3/G4) catalyst->precatalyst base Strong, Non-nucleophilic Base (e.g., NaOtBu, K3PO4) conditions->base solvent Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) conditions->solvent temperature Elevated Temperature (80-120 °C) conditions->temperature purity High Purity of Substrates reagents->purity inert Strict Inert Atmosphere (Argon or Nitrogen) reagents->inert

Caption: Key factors for successful coupling with hindered substrates.

References

Preventing epimerization during the synthesis of chiral 3,9-diazabicyclo[4.2.1]nonanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of chiral 3,9-diazabicyclo[4.2.1]nonanes.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of chiral 3,9-diazabicyclo[4.2.1]nonanes?

A1: Epimerization is the change in the configuration of one of several stereogenic centers in a molecule. In the context of chiral 3,9-diazabicyclo[4.2.1]nonanes, which are valuable building blocks in medicinal chemistry, maintaining the correct stereochemistry is crucial for their biological activity and therapeutic efficacy.[1] Uncontrolled epimerization can lead to a mixture of diastereomers, which are often difficult to separate and can result in lower yields of the desired active compound.

Q2: What are the main synthetic strategies to obtain chiral 3,9-diazabicyclo[4.2.1]nonanes while controlling stereochemistry?

A2: The primary strategies include:

  • Crystallization-Induced Diastereomer Transformation (CIDT): This highly effective method involves the conversion of an undesired diastereomer into the desired one in solution, followed by the selective crystallization of the desired diastereomer. This drives the equilibrium towards the formation of a single, stereochemically pure product.[2][3]

  • [3+2] Cycloaddition Reactions: A one-pot methodology involving a three-component [3+2] cycloaddition followed by reduction and lactamization can provide diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold.[4]

  • Use of Chiral Auxiliaries: Chiral auxiliaries, such as (S)-phenylethylamine, can be used to introduce chirality and guide the stereochemical outcome of the reaction.[3]

Q3: At which stages of the synthesis is epimerization most likely to occur?

A3: Epimerization can be a risk at several stages, particularly under basic or acidic conditions, or at elevated temperatures. Key steps to monitor closely are:

  • Formation of intermediates: Any step involving the formation or reaction of a stereocenter that is alpha to a carbonyl group or a nitrogen atom can be susceptible to epimerization.

  • Purification: Chromatographic purification or distillations at high temperatures can sometimes lead to epimerization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of chiral 3,9-diazabicyclo[4.2.1]nonanes, with a focus on preventing epimerization.

Problem 1: Low Diastereoselectivity in the Initial Product Mixture
Possible Cause Troubleshooting Step Rationale
Formation of a mixture of E/Z oxime isomers.Implement a Crystallization-Induced Diastereomer Transformation (CIDT) protocol.[2]CIDT allows for the in-situ conversion of the undesired oxime isomer into the desired one, leading to a high diastereomeric excess of the target E-oxime before the subsequent stereospecific Beckmann rearrangement.[3]
Inappropriate reaction conditions (e.g., solvent, temperature, base).Screen different solvents and bases. For instance, in some diastereoselective transformations, the choice of solvent can significantly influence the solubility and crystallization of the desired diastereomer.[5]The solvent system can affect the equilibrium between diastereomers and the kinetics of their interconversion. The choice of base is also critical for facilitating the epimerization necessary for the CIDT process.[5]
Problem 2: Loss of Stereochemical Purity During Beckmann Rearrangement
Possible Cause Troubleshooting Step Rationale
Non-stereospecific rearrangement.Ensure the exclusive formation of the E-oxime prior to the rearrangement. The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[6]If a mixture of oxime isomers is present, it will lead to a mixture of regioisomeric lactams. The CIDT method is designed to provide a single E-oxime isomer.[3]
Side reactions such as Beckmann fragmentation.Carefully select the reaction conditions. Milder reagents and lower temperatures can often suppress fragmentation. The choice of acid catalyst is also critical.[7]Beckmann fragmentation is a common side reaction, especially with substrates that can form stable carbocations.[7] Using reagents like tosyl chloride or phosphorus pentachloride can sometimes provide cleaner reactions than strong protic acids.[6]
Problem 3: Epimerization During Lactam Reduction
Possible Cause Troubleshooting Step Rationale
Harsh reduction conditions.Use a milder reducing agent than Lithium Aluminum Hydride (LiAlH₄), or perform the LiAlH₄ reduction at a lower temperature.While LiAlH₄ is effective for reducing lactams to amines, it is a very strong reducing agent and the reaction can be exothermic, potentially leading to side reactions or epimerization if not well-controlled.[8][9]
Epimerization of the chiral center alpha to the nitrogen in the final product.Minimize exposure of the final product to harsh acidic or basic conditions during workup and purification.The nitrogen atom in the bicyclic amine can undergo inversion, and the adjacent stereocenter can be susceptible to epimerization under certain conditions.[10]

Data Presentation

Table 1: Comparison of Synthetic Strategies for Chiral 3,9-Diazabicyclo[4.2.1]nonanes

Synthetic StrategyKey ReagentsReported YieldStereoselectivity (d.r. or e.e.)Reference
Crystallization-Induced Diastereomer Transformation (CIDT)(S)-phenylethylamine, hydroxylamine, TsCl, LiAlH₄High>99% d.e. for the desired lactam[3]
[3+2] CycloadditionAmino acid hydrochloride, aldehyde, maleimide77-81%Diastereoselective[4]

Experimental Protocols

Key Experiment: Crystallization-Induced Diastereomer Transformation (CIDT) and Subsequent Synthesis

This protocol is based on the highly stereoselective synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane.[3]

Step 1: Formation of the E-oxime via CIDT

  • A solution of the starting nortropinone derivative and (S)-phenylethylamine in a suitable solvent is prepared.

  • Hydroxylamine hydrochloride is added, and the mixture is stirred to form a mixture of E/Z-oxime diastereomers.

  • A specific solvent system (e.g., a mixture of isopropanol and water) is used to induce the crystallization of the desired E-oxime diastereomer.

  • The system is allowed to equilibrate, during which the Z-oxime in solution converts to the E-oxime, which then crystallizes out, driving the equilibrium towards the desired product.

  • The crystalline E-oxime is isolated by filtration.

Step 2: Stereospecific Beckmann Rearrangement

  • The purified E-oxime is dissolved in an appropriate solvent (e.g., acetonitrile).

  • A reagent such as p-toluenesulfonyl chloride (TsCl) is added to activate the oxime hydroxyl group.

  • The reaction mixture is heated to induce the rearrangement, which proceeds stereospecifically to yield the corresponding lactam.

  • The product is isolated and purified.

Step 3: Reduction of the Lactam

  • The lactam is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF).

  • The solution is added dropwise to a suspension of a reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), at a controlled temperature (e.g., 0 °C).[8]

  • The reaction is stirred until completion and then carefully quenched.

  • An aqueous workup is performed to isolate the final chiral 3,9-diazabicyclo[4.2.1]nonane product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_oxime Oxime Formation & CIDT cluster_rearrangement Beckmann Rearrangement cluster_reduction Lactam Reduction start Nortropinone Derivative + (S)-Phenylethylamine + Hydroxylamine HCl oxime Formation of E/Z-Oxime Diastereomers start->oxime cidt Crystallization-Induced Diastereomer Transformation oxime->cidt Equilibration & Crystallization e_oxime Pure E-Oxime cidt->e_oxime beckmann Stereospecific Beckmann Rearrangement (e.g., TsCl) e_oxime->beckmann lactam Chiral Lactam beckmann->lactam reduction Reduction (e.g., LiAlH₄) lactam->reduction product Chiral 3,9-Diazabicyclo[4.2.1]nonane reduction->product

Caption: Workflow for the stereoselective synthesis of chiral 3,9-diazabicyclo[4.2.1]nonane via CIDT.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis of Reaction Step cluster_solution Potential Solutions problem Low Diastereoselectivity or Epimerization Observed step_oxime Oxime Formation? problem->step_oxime step_beckmann Beckmann Rearrangement? problem->step_beckmann step_reduction Lactam Reduction? problem->step_reduction sol_cidt Implement/Optimize CIDT step_oxime->sol_cidt Yes sol_reagent Modify Reagents/ Catalyst step_beckmann->sol_reagent Yes sol_conditions Adjust Temperature/ Solvent step_beckmann->sol_conditions Yes step_reduction->sol_conditions Yes sol_reducing_agent Use Milder Reducing Agent step_reduction->sol_reducing_agent Yes

Caption: Troubleshooting logic for addressing epimerization issues.

References

Managing the reactivity of the unprotected nitrogen in "Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing the Reactivity of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for managing the chemical reactivity of the unprotected secondary amine at the N9 position of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this molecule? A: The molecule has two nitrogen atoms. The nitrogen at the 3-position is protected by a tert-butyloxycarbonyl (Boc) group, making it generally unreactive under standard conditions. The primary site of reactivity is the unprotected secondary amine at the 9-position (N9), which behaves as a typical nucleophile.

Q2: What is the main challenge when working with this compound? A: The main challenge is achieving selective functionalization at the N9 position without disturbing the Boc protecting group at the N3 position. The steric hindrance around the N9 nitrogen, due to the bicyclic structure, can also affect reaction rates and require careful optimization of reaction conditions.[1][2]

Q3: Under what conditions is the Boc group at the N3 position unstable? A: The Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid, strong mineral acids) and can also be cleaved by strong Lewis acids. Care should be taken to avoid these conditions if the Boc group needs to remain intact.

Q4: Is the N9 amine a strong or weak base? A: The N9 secondary amine is a moderately strong base, typical for an aliphatic amine. Its basicity is influenced by the steric environment of the bicyclic system.[3] While alkyl groups generally increase basicity, significant steric hindrance can limit the accessibility of the lone pair for proton abstraction.[4]

Troubleshooting Guides (Q&A Format)

Problem Area: N9-Alkylation Reactions

Q: My N9-alkylation with an alkyl halide is giving a low yield or failing completely. What are the common causes? A: Low yields in N-alkylation reactions can be attributed to several factors:

  • Insufficiently Reactive Alkylating Agent: Alkyl chlorides are often not reactive enough for this transformation. Switching to a more reactive alkyl bromide or iodide is recommended.[5] Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent alternatives.[6]

  • Steric Hindrance: The bicyclic framework creates a sterically congested environment around the N9 nitrogen, which can significantly slow down the rate of an SN2 reaction.[1][7]

  • Inappropriate Base: The choice of base is critical. A weak base may not deprotonate the amine sufficiently, while a nucleophilic base could compete with the amine in reacting with the alkylating agent. Use a non-nucleophilic, hindered base.[6]

  • Over-alkylation: While less common with secondary amines compared to primary amines, the product of the initial alkylation (a tertiary amine) can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[8] This is less of a concern for this specific sterically hindered substrate.

Q: How can I optimize my N9-alkylation reaction conditions? A:

  • Choice of Base: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility and ability to promote faster reactions.[6]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can stabilize the transition state of SN2 reactions.[6]

  • Temperature: While heating can increase the reaction rate, it may also promote side reactions. It is advisable to start the reaction at room temperature and gently heat if the reaction is too slow.

  • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to minimize potential side reactions.

Problem Area: N9-Acylation Reactions

Q: I am observing incomplete conversion during the N9-acylation with an acid chloride or anhydride. What should I do? A: Incomplete acylation is often due to steric hindrance or insufficient activation.

  • Add a Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be used as a scavenger for the HCl or carboxylic acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Use a Coupling Agent: For acylations with carboxylic acids, standard peptide coupling reagents (e.g., HATU, HBTU, EDC) can be highly effective. These reagents form a highly activated intermediate that reacts more readily with the sterically hindered N9 amine.

  • Increase Temperature: Gently heating the reaction mixture may be necessary to overcome the activation energy barrier imposed by steric hindrance.

Experimental Protocols & Data

Protocol 1: General Procedure for N9-Alkylation

A representative procedure for the N-alkylation of the title compound is as follows:

  • To a solution of this compound (1.0 eq.) in acetonitrile (MeCN, 0.1 M), add cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl bromide (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N9-alkylated product.

Reagent TypeBaseSolventTemperatureTypical Yield (%)Reference(s)
Primary Alkyl BromideCs₂CO₃MeCN50 °C85 - 95%[6]
Benzyl BromideK₂CO₃DMFRoom Temp.90 - 98%[6]
Alkyl TosylateK₂CO₃MeCN60 °C80 - 90%[6]
Protocol 2: General Procedure for N9-Acylation using an Acid Chloride
  • Dissolve this compound (1.0 eq.) and triethylamine (TEA, 1.5 eq.) in dichloromethane (DCM, 0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N9-acylated compound.

Acylating AgentBaseSolventTemperatureTypical Yield (%)
Acetyl ChlorideTEADCM0 °C to RT>95%
Benzoyl ChlorideDIPEADCM0 °C to RT>90%
Acryloyl ChlorideTEADCM0 °C to RT~85%

Visualizations

Workflow for Troubleshooting N9-Alkylation

This diagram outlines a decision-making process for optimizing the N9-alkylation reaction.

G start Start: N9-Alkylation check_conversion Low Conversion? start->check_conversion reagent_check Check Alkylating Agent (R-X) check_conversion->reagent_check Yes success Reaction Successful check_conversion->success No is_bromide Is X = Br, I, or OTs? reagent_check->is_bromide use_bromide Action: Switch to R-Br, R-I, or R-OTs is_bromide->use_bromide No base_check Check Base is_bromide->base_check Yes use_bromide->base_check is_strong_base Using Cs₂CO₃ or K₂CO₃? base_check->is_strong_base use_strong_base Action: Use Cs₂CO₃ (more effective) is_strong_base->use_strong_base No temp_check Check Temperature is_strong_base->temp_check Yes use_strong_base->temp_check is_heated Heating (50-70 °C)? temp_check->is_heated heat_reaction Action: Gently heat reaction to 50-70 °C is_heated->heat_reaction No failure Problem Persists? Consider alternative coupling strategy. is_heated->failure Yes heat_reaction->failure

Caption: Troubleshooting flowchart for N9-alkylation reactions.

Reaction Pathway: Selective N9 Functionalization

This diagram illustrates the selective reaction at the N9 position while the N3 position remains protected.

Caption: Selective functionalization pathways of the N9 position.

References

Technical Support Center: Protecting Groups for the 3,9-Diazabicyclo[4.2.1]nonane System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of alternative protecting groups for the 3,9-diazabicyclo[4.2.1]nonane scaffold. The unique stereoelectronic properties of this non-symmetric bicyclic diamine present specific challenges in achieving selective mono-protection and orthogonal protection strategies. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in protecting the 3,9-diazabicyclo[4.2.1]nonane system?

A1: The primary challenges arise from the non-symmetrical nature of the diamine, which contains two distinct nitrogen atoms (N3 and N9). This can lead to difficulties in achieving selective mono-protection, often resulting in mixtures of N3-protected, N9-protected, and di-protected products. Separation of these constitutional isomers can be challenging due to their similar physical properties.

Q2: Which protecting groups are commonly used for this system?

A2: The most commonly employed protecting groups for the 3,9-diazabicyclo[4.2.1]nonane system and similar bicyclic diamines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The benzyl (Bn) group is also utilized, often in orthogonal strategies with Boc or Cbz.

Q3: Are there alternative protecting groups that offer advantages for this scaffold?

A3: Yes, other protecting groups such as the 9-fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) groups can be advantageous. Fmoc offers base-lability, providing an orthogonal deprotection strategy to the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group. The Alloc group is removable under mild, palladium-catalyzed conditions, offering another layer of orthogonality.

Q4: How can I achieve selective mono-protection of the 3,9-diazabicyclo[4.2.1]nonane system?

A4: Achieving selective mono-protection often relies on exploiting the subtle differences in the steric and electronic environments of the N3 and N9 positions. A common strategy for selective mono-Boc protection of diamines involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) at low temperatures. Another reported method for diamines is the sequential addition of one equivalent of a strong acid (like HCl) to form the mono-hydrochloride salt, followed by the addition of the protecting group reagent. This can favor mono-protection at the more basic or less sterically hindered nitrogen.

Q5: What is a suitable orthogonal protection strategy for this diamine?

A5: An effective orthogonal strategy is the combination of Boc and Cbz (or benzyl) protecting groups. For instance, the diamine can be di-protected, and then one group can be selectively removed in the presence of the other. A documented example involves the use of a 9-Benzyl-3-Boc protected intermediate, where the benzyl group can be removed by hydrogenolysis without affecting the Boc group.

Troubleshooting Guides

Issue 1: Low Yield of Mono-Protected Product and/or Difficult Separation of Isomers

Question: My reaction to mono-protect 3,9-diazabicyclo[4.2.1]nonane results in a mixture of mono-protected isomers and di-protected product, which are difficult to separate by column chromatography. What can I do?

Answer: This is a common issue due to the similar reactivity of the two nitrogen atoms.

Possible Causes and Solutions:

  • Reaction Conditions:

    • Slow Addition: Add the protecting group reagent (e.g., Boc₂O) very slowly (e.g., over several hours using a syringe pump) to a cooled solution (0 °C or lower) of the diamine. This maintains a low concentration of the reagent, favoring mono-protection.

    • Stoichiometry: Use a slight excess of the diamine relative to the protecting group reagent (e.g., 1.1 to 1.5 equivalents of the diamine) to statistically favor mono-protection.

  • Purification:

    • Recrystallization: If the desired mono-protected isomer is a solid, recrystallization may be more effective than chromatography for purification.

    • Derivative Formation: Consider converting the mixture to a derivative that allows for easier separation. For example, if one isomer crystallizes more readily as a salt (e.g., hydrochloride or tartrate), this can be a method for separation.

Issue 2: Incomplete Deprotection

Question: I am having trouble completely removing the protecting group from my substituted 3,9-diazabicyclo[4.2.1]nonane derivative. What could be the problem?

Answer: Incomplete deprotection can be due to several factors, including steric hindrance and catalyst poisoning.

Troubleshooting Boc Deprotection (Acid-Catalyzed):

  • Acid Strength and Concentration: For sterically hindered Boc-protected amines, standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) may be insufficient. Consider using neat TFA or switching to a stronger acid system like HCl in dioxane or 1,4-dioxane.

  • Reaction Time and Temperature: Increase the reaction time and/or gently warm the reaction mixture (e.g., to 30-40 °C) if the substrate is stable at higher temperatures.

  • Scavengers: The tert-butyl cation generated during deprotection can cause side reactions. Adding a scavenger like anisole or triethylsilane can trap this cation and improve the reaction efficiency.

Troubleshooting Cbz/Benzyl Deprotection (Hydrogenolysis):

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds or other impurities. Ensure your starting material is highly pure.

  • Catalyst Activity and Loading: Use a fresh, high-quality catalyst (e.g., Pd/C or Pd(OH)₂/C). Increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can also help.

  • Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient. Use a hydrogenation apparatus that allows for higher pressures (e.g., 50 psi).

  • Solvent: The choice of solvent can influence the reaction rate. Methanol and ethanol are commonly used. For challenging deprotections, acetic acid can be used as a solvent or co-solvent, as it can prevent catalyst inhibition by the product amine.

Data Summary

The following tables summarize common protecting groups and their typical introduction and cleavage conditions. Please note that optimal conditions may vary depending on the specific substrate and substitution pattern on the 3,9-diazabicyclo[4.2.1]nonane core.

Table 1: Common Protecting Groups for the 3,9-Diazabicyclo[4.2.1]nonane System

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (TFA, HCl)Cbz, Bn, Fmoc, Alloc
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C)Boc, Fmoc, Alloc
BenzylBnBenzyl bromide (BnBr) or Benzyl chloride (BnCl)Hydrogenolysis (H₂, Pd/C)Boc, Fmoc, Alloc
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)Boc, Cbz, Bn, Alloc
AllyloxycarbonylAllocAllyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerBoc, Cbz, Bn, Fmoc

Experimental Protocols

General Procedure for Mono-Boc Protection of 3,9-Diazabicyclo[4.2.1]nonane
  • Dissolve 3,9-diazabicyclo[4.2.1]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 eq) in the same solvent dropwise over a period of 2-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS to determine the ratio of starting material, mono-protected, and di-protected products.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to separate the isomers and di-protected product.

General Procedure for Cbz Deprotection by Hydrogenolysis
  • Dissolve the Cbz-protected 3,9-diazabicyclo[4.2.1]nonane derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

experimental_workflow_protection start 3,9-Diazabicyclo[4.2.1]nonane reaction Protection Reaction (Solvent, Base, Temp.) start->reaction reagent Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) reagent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography or Recrystallization workup->purification product Mono-protected Product(s) + Di-protected Byproduct purification->product

General workflow for the protection of 3,9-diazabicyclo[4.2.1]nonane.

experimental_workflow_deprotection start Protected Diamine (e.g., Boc, Cbz) reaction Deprotection Reaction start->reaction reagent Deprotection Reagent (e.g., TFA or H₂/Pd/C) reagent->reaction workup Neutralization / Filtration reaction->workup product Deprotected Diamine workup->product

General workflow for the deprotection of a protected 3,9-diazabicyclo[4.2.1]nonane derivative.

orthogonal_protection_strategy A N3, N9-Di-protected Diamine (e.g., N3-Boc, N9-Cbz) B N9-Cbz Protected Diamine A->B Acidic Cleavage (TFA or HCl) C N3-Boc Protected Diamine A->C Hydrogenolysis (H₂, Pd/C) D Fully Deprotected Diamine B->D Hydrogenolysis (H₂, Pd/C) C->D Acidic Cleavage (TFA or HCl)

Orthogonal deprotection strategy for the 3,9-diazabicyclo[4.2.1]nonane system.

Technical Support Center: Cross-Coupling Reactions with Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate" in cross-coupling reactions. The focus is on providing practical solutions to common challenges encountered during the synthesis of N-arylated derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of cross-coupling reaction for N-arylation of this compound?

A1: The Buchwald-Hartwig amination is the most widely employed method for the N-arylation of amines, including cyclic amines like this compound.[1] This palladium-catalyzed reaction forms a carbon-nitrogen bond between the diazabicyclo[4.2.1]nonane scaffold and an aryl halide or pseudohalide.

Q2: Which palladium precursor is a good starting point for my reaction?

Q3: What type of ligand is recommended for the cross-coupling of this bicyclic amine?

A3: For sterically hindered or structurally complex amines like bicyclic amines, bulky electron-rich phosphine ligands are generally preferred. Ligands such as BrettPhos, Xantphos, or BINAP have shown success in similar reactions. The choice of ligand can significantly impact reaction efficiency and should be screened for optimal results.

Q4: Which base should I use for the Buchwald-Hartwig amination of this substrate?

A4: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly if your substrate is sensitive to stronger bases.[2]

Q5: What are suitable solvents for this reaction?

A5: Anhydrous, non-polar aprotic solvents are generally used. Toluene and dioxane are the most common choices. It is crucial to use a dry solvent to avoid quenching the base and catalyst.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Presence of water or oxygen. 4. Poorly soluble reagents.1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 3. Ensure all glassware is oven-dried, use anhydrous solvent, and thoroughly degas the reaction mixture. Maintain a positive inert gas (N₂ or Ar) atmosphere. 4. Try a different solvent (e.g., dioxane instead of toluene) or gently heat the reaction mixture to improve solubility.
Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide) 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Incorrect palladium-to-ligand ratio.1. Use a more robust ligand or a pre-catalyst. 2. Lower the reaction temperature and monitor the reaction over a longer period. 3. Optimize the palladium-to-ligand ratio; typically a 1:1 to 1:2 ratio is used.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction setup and degassing.1. Use reagents from a reliable source and of high purity. 2. Standardize the reaction setup procedure, including the method and duration of degassing.
Difficulty in Product Isolation/Purification 1. Complex reaction mixture. 2. Product has similar polarity to starting materials or byproducts.1. Optimize the reaction to minimize side products. 2. Employ alternative purification techniques such as preparative HPLC or crystallization.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical for a successful cross-coupling reaction. Below is a table summarizing common choices for Buchwald-Hartwig amination.

Palladium Precursor Ligand Typical Base Common Solvents Notes
Pd₂(dba)₃BrettPhosNaOtBuToluene, DioxaneA good starting point for sterically hindered amines.
Pd(OAc)₂XantphosCs₂CO₃Toluene, DioxaneMilder conditions, suitable for base-sensitive substrates.
Pd(OAc)₂BINAPNaOtBuTolueneA classic ligand, may require higher temperatures.
[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄TolueneAnother effective system for challenging couplings.

Experimental Protocol: General Procedure for N-Arylation

The following is a general procedure for the N-arylation of a derivative of this compound, based on a similar reaction found in the literature. This should be considered a starting point and may require optimization for your specific substrates.

Materials:

  • This compound derivative

  • Aryl halide (e.g., 2-chloro-7-[4-(cyano-dimethyl-methyl)-phenyl]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BrettPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the this compound derivative, aryl halide, and base.

  • In a separate vial, prepare the catalyst system by mixing the palladium precursor and the phosphine ligand in a small amount of the reaction solvent.

  • Seal the reaction vessel with a septum and purge with an inert gas for 15-20 minutes.

  • Add the anhydrous solvent to the reaction vessel via syringe.

  • Add the catalyst mixture to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Below are diagrams illustrating the general workflow for a Buchwald-Hartwig amination and a decision-making process for catalyst selection.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Amine, Aryl Halide, Base A->B D Purge with Inert Gas B->D C Prepare Catalyst Solution E Add Solvent & Catalyst C->E D->E F Heat and Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Quench Reaction G->H I Extraction H->I J Drying & Concentration I->J K Purification (Chromatography) J->K

General workflow for Buchwald-Hartwig amination.

Catalyst_Selection Start Start: Catalyst Selection Substrate_Analysis Substrate Analysis (Steric Hindrance, Functional Groups) Start->Substrate_Analysis Initial_Screen Initial Catalyst/Ligand Screen (e.g., Pd₂(dba)₃/BrettPhos) Substrate_Analysis->Initial_Screen Reaction_Outcome Reaction Outcome? Initial_Screen->Reaction_Outcome Successful Successful Coupling Reaction_Outcome->Successful Good Yield Troubleshoot Troubleshoot Reaction_Outcome->Troubleshoot Poor/No Yield Low_Yield Low Yield Troubleshoot->Low_Yield No_Reaction No Reaction Troubleshoot->No_Reaction Optimize_Base Optimize Base (e.g., NaOtBu, Cs₂CO₃) Low_Yield->Optimize_Base Optimize_Ligand Optimize Ligand (e.g., Xantphos, BINAP) No_Reaction->Optimize_Ligand Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Optimize_Ligand->Optimize_Temp Optimize_Temp->Initial_Screen

Decision tree for catalyst selection and optimization.

References

Validation & Comparative

A Comparative Guide to Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate and Other Boc-Protected Diamines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, Boc-protected diamines are indispensable building blocks. Their ability to introduce a secondary amine into a molecular scaffold with one nitrogen atom selectively protected allows for controlled, sequential reactions. This guide provides a comparative analysis of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate, a conformationally constrained bicyclic diamine, against other commonly employed Boc-protected diamines. The comparison focuses on their performance in key synthetic transformations, supported by experimental data and detailed protocols.

The rigid bicyclo[4.2.1]nonane scaffold of this compound offers a unique three-dimensional geometry, which can be advantageous in drug discovery for exploring and binding to specific protein pockets. This guide will delve into the practical aspects of using this and other Boc-protected diamines, providing a valuable resource for synthetic chemists.

Performance in Acylation Reactions: A Comparative Overview

Amide bond formation is a cornerstone of many synthetic endeavors, particularly in the construction of pharmaceutical agents. The reactivity of the unprotected amine in a Boc-protected diamine is a critical parameter. The following table summarizes the performance of this compound in an acylation reaction, alongside comparable data for other widely used cyclic Boc-protected diamines like Boc-piperazine and Boc-homopiperazine.

Diamine DerivativeAcylating Agent/Carboxylic AcidCoupling Reagent/BaseSolventReaction TimeYield (%)Reference
This compound 3-fluoro-6-methoxypyridine-2-carboxylic acidHATU / N-Ethyl-N-isopropylpropan-2-amineDMFOvernight84[1]
N-Boc-piperazineVarious Carboxylic AcidsHATU / DIPEADMF1-3 hours85-98[2][3]
N-Boc-piperazineVarious Carboxylic AcidsEDC, HOBt / DIPEADMF or DCM4-24 hours75-90[2]
N-Boc-homopiperazineN/AN/AN/AN/AN/AData not available in a comparable reaction
N-Boc-ethylenediamineAcylating AgentsN/AN/AN/AGeneral high reactivity expected[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mono-Boc Protection of Diamines: A Summary of Methodologies

The selective mono-protection of symmetrical diamines is a common challenge in organic synthesis. A variety of methods have been developed to achieve this transformation with good yields. The choice of method often depends on the specific diamine and the desired scale of the reaction.

DiamineReagentsSolventYield (%)Reference
Ethylenediamine1. HCl; 2. (Boc)₂OMethanol/Water87[5]
Piperazine1. HCl; 2. (Boc)₂OMethanol/Water70-80[6]
(1R,2R)-cyclohexane-1,2-diamine1. Me₃SiCl; 2. (Boc)₂OMethanol66[7][8]
Various Acyclic Diamines1. HCl; 2. (Boc)₂OMethanol/Water65-87[5]
Bispidine1. TFA; 2. (Boc)₂O, I₂Methanol55[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for the acylation of this compound and a general procedure for the acylation of N-Boc-piperazine.

Protocol 1: Acylation of this compound[1]

This protocol details the synthesis of tert-butyl 9-[(3-fluoro-6-methoxypyridin-2-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate.

Materials:

  • This compound

  • 3-fluoro-6-methoxypyridine-2-carboxylic acid

  • 1-[Bis(dimethylamino)methylene]-1H-[1][2][3]triazolo[4,5-b]pyridin-1-ium 3-oxide hexafluorophosphate (HATU)

  • N-Ethyl-N-isopropylpropan-2-amine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Procedure:

  • To a solution of this compound (1.00 g, 4.42 mmol) and 3-fluoro-6-methoxypyridine-2-carboxylic acid (907 mg, 5.30 mmol) in 10 ml of DMF, add HATU (2.18 g, 5.74 mmol).

  • Add N-Ethyl-N-isopropylpropan-2-amine (2.3 ml, 13.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash the organic phase with water.

  • Dry the organic phase over magnesium sulfate, filter, and concentrate to dryness.

  • Purify the residue by silica gel chromatography (mobile phase: cyclohexane/ethyl acetate gradient) to yield the title compound (1.47 g, 84% of theory).

Protocol 2: General Procedure for Acylation of N-Boc-piperazine using HATU[3]

This protocol provides a general method for the amide bond formation between a carboxylic acid and N-Boc-piperazine.

Materials:

  • Carboxylic acid (e.g., N-Boc-piperazine-C3-COOH)

  • N-Boc-piperazine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • 0.1 N HCl

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add N-Boc-piperazine (1.0 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 N HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Strategies

The following diagrams illustrate a typical experimental workflow and a logical approach to selecting a suitable Boc-protected diamine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid and Diamine in DMF add_reagents Add Coupling Reagent (HATU) and Base (DIPEA) start->add_reagents stir Stir at Room Temperature (Overnight) add_reagents->stir dilute Dilute with Ethyl Acetate stir->dilute wash Wash with Water dilute->wash dry Dry over MgSO4, Filter, Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography product Isolated Product chromatography->product

Acylation Workflow Using a Boc-Protected Diamine

decision_tree start Start: Need for a mono-protected diamine q1 Desired Scaffold? start->q1 a1_acyclic Acyclic/Linear q1->a1_acyclic Linear a1_cyclic Monocyclic q1->a1_cyclic Cyclic a1_bicyclic Bicyclic (Constrained) q1->a1_bicyclic Conformationally Restricted product_acyclic Select Boc-protected linear diamine (e.g., N-Boc-ethylenediamine) a1_acyclic->product_acyclic q2_cyclic Ring Size? a1_cyclic->q2_cyclic product_bicyclic Select tert-butyl 3,9-diazabicyclo[4.2.1]nonane- 3-carboxylate a1_bicyclic->product_bicyclic a2_6 6-membered (Piperazine) q2_cyclic->a2_6 6 a2_7 7-membered (Homopiperazine) q2_cyclic->a2_7 7 product_piperazine Select N-Boc-piperazine a2_6->product_piperazine product_homopiperazine Select N-Boc-homopiperazine a2_7->product_homopiperazine

Decision Guide for Selecting a Boc-Protected Diamine

Conclusion

This compound provides a unique, conformationally rigid scaffold that is a valuable tool in the design of novel therapeutics. Its reactivity in acylation reactions is comparable to other cyclic diamines, with the choice of coupling reagent playing a significant role in achieving high yields. While direct, side-by-side comparative data with other Boc-protected diamines under identical conditions is limited in the literature, the provided data and protocols offer a strong foundation for researchers to incorporate this and other Boc-protected diamines into their synthetic strategies. The decision to use a specific Boc-protected diamine will ultimately be guided by the desired final molecular architecture, the need for conformational constraint, and the specific reaction conditions of the synthetic route.

References

A Comparative Spectroscopic Analysis of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate and its analogues. The 3,9-diazabicyclo[4.2.1]nonane scaffold is a key structural motif in medicinal chemistry, often utilized in the development of ligands for central nervous system (CNS) receptors. This document aims to serve as a valuable resource by presenting key spectroscopic data, detailed experimental protocols, and relevant biological signaling pathways to aid in the identification, characterization, and further development of these compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and its key analogues. Direct comparison of this data is crucial for structure elucidation and purity assessment.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-1, H-5H-2, H-4 (axial)H-2, H-4 (equatorial)H-6, H-8 (axial)H-6, H-8 (equatorial)H-7 (axial)H-7 (equatorial)Other SignalsSolvent
This compound (Enantiomer 2) [1]-----1.24-1.34 (m, 1H)1.47-1.74 (m, 4H)1.39 (s, 9H, t-Bu), 1.86-2.01 (m, 2H)DMSO-d₆
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane -------7.20-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, CH₂Ph), other aliphatic protonsCDCl₃
9-Methyl-3,9-diazabicyclo[4.2.1]nonane -------2.35 (s, 3H, N-CH₃), other aliphatic protonsCDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-1, C-5C-2, C-4C-6, C-8C-7Other SignalsSolvent
This compound Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available-
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane ----Aromatic and benzylic carbonsCDCl₃
9-Methyl-3,9-diazabicyclo[4.2.1]nonane ----N-methyl carbonCDCl₃
A 3,9-diazabicyclo[4.2.1]nonane-containing scaffold [2]----180.2, 174.8, 168.5, 135.5, 129.1, 126.5, 123.8, 122.4, 116.0, 69.4, 57.4, 50.9, 48.5, 43.7, 24.9, 24.4, 24.3, 23.8-

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragments (m/z)
This compound (Enantiomer 2) [1]GC-MS226 (M⁺)-
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane ESI217.1791.05 (tropylium ion)
9-Methyl-3,9-diazabicyclo[4.2.1]nonane ESI141.14-

Table 4: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H Stretch (aliphatic)C=O Stretch (Boc)C-N Stretch
This compound ~3300~2850-2950~1690~1170
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane ~3300~2850-2950, ~3030 (aromatic)-~1100-1200
9-Methyl-3,9-diazabicyclo[4.2.1]nonane ~3300~2850-2950-~1100-1200

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of bicyclic amines and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the analyte.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 12-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 200-240 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • For solid samples, place a small amount of the powder onto the center of the ATR crystal to completely cover the crystal surface. Use a pressure clamp to ensure good contact between the sample and the crystal.

  • For liquid samples, place a single drop of the liquid onto the center of the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Electrospray Ionization - Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., quadrupole, time-of-flight, or Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Acidify the solution with a small amount of formic acid (0.1% v/v) to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.

Typical ESI-MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3-5 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Desolvation Gas (N₂) Flow: 500-800 L/hr.

  • Desolvation Temperature: 300-450 °C.

  • Source Temperature: 120-150 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • If fragmentation was induced, analyze the major fragment ions to gain structural information.

  • Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Visualization of Methodologies and Pathways

The following diagrams, generated using the DOT language, illustrate the general structure of the compounds, the experimental workflow for their comparison, and their potential interactions within biological signaling pathways.

General Structure of 3,9-Diazabicyclo[4.2.1]nonane Core cluster_core 3,9-Diazabicyclo[4.2.1]nonane Core cluster_substituents Substituents N3 N3 C2 C2 N3->C2 C4 C4 N3->C4 N9 N9 C1 C1 N9->C1 C8 C8 N9->C8 C1->C2 C1->C8 C5 C5 C4->C5 C6 C6 C5->C6 C6->N9 C7 C7 C7->C6 C8->C7 R3 R3->N3 Position 3 R9 R⁹ R9->N9 Position 9

Core structure of the 3,9-diazabicyclo[4.2.1]nonane scaffold.

Experimental Workflow for Spectroscopic Comparison Sample_Prep Sample Preparation (Target Compound & Analogues) NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR IR ATR-FTIR Spectroscopy Sample_Prep->IR MS ESI-Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Functional Group Identification Data_Analysis->Structure_Elucidation Simplified Opioid Receptor Signaling Pathway Ligand Opioid Ligand (e.g., Diazabicyclo[4.2.1]nonane analogue) Receptor Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gαi/o Protein Activation Receptor->G_Protein AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition Ca_Channel_Inhibition Inhibition of Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel_Inhibition K_Channel_Activation Activation of Inwardly Rectifying K⁺ Channels G_Protein->K_Channel_Activation cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_Channel_Inhibition->Reduced_Excitability Neuronal_Hyperpolarization Neuronal Hyperpolarization K_Channel_Activation->Neuronal_Hyperpolarization Neuronal_Hyperpolarization->Reduced_Excitability Simplified Sigma-1 Receptor Signaling Ligand Sigma-1 Ligand (e.g., Diazabicyclo[4.2.1]nonane analogue) Sigma1R Sigma-1 Receptor (σ₁R) (at ER-Mitochondria interface) Ligand->Sigma1R BiP_Dissociation Dissociation from BiP Chaperone Sigma1R->BiP_Dissociation IP3R_Modulation Modulation of IP₃ Receptors BiP_Dissociation->IP3R_Modulation Ion_Channel_Modulation Modulation of Ion Channels (e.g., K⁺, Ca²⁺) BiP_Dissociation->Ion_Channel_Modulation Ca_Signaling ER-Mitochondria Ca²⁺ Signaling IP3R_Modulation->Ca_Signaling Cellular_Stress_Response Cellular Stress Response & Neuroprotection Ca_Signaling->Cellular_Stress_Response Ion_Channel_Modulation->Cellular_Stress_Response

References

A Comparative Analysis of the Biological Activities of 3,9-Diazabicyclo[4.2.1]nonane and 3,7-Diazabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent nitrogen-containing bicyclic scaffolds: 3,9-diazabicyclo[4.2.1]nonane and 3,7-diazabicyclo[3.3.1]nonane. This analysis is supported by experimental data from peer-reviewed literature, focusing on their interactions with key pharmacological targets.

Introduction

The 3,9-diazabicyclo[4.2.1]nonane and 3,7-diazabicyclo[3.3.1]nonane (also known as bispidine) cores are privileged scaffolds in medicinal chemistry, leading to the development of potent and selective ligands for a variety of biological targets. Their rigid conformational structures provide a unique three-dimensional arrangement of pharmacophoric features, making them attractive for the design of novel therapeutics. This guide will compare their biological activities at nicotinic acetylcholine receptors (nAChRs), opioid receptors, and orexin receptors, presenting key quantitative data and the experimental methodologies used to obtain them.

At a Glance: Key Biological Activities

Target Class3,9-Diazabicyclo[4.2.1]nonane Derivatives3,7-Diazabicyclo[3.3.1]nonane Derivatives
Nicotinic Acetylcholine Receptors (nAChRs) Potent agonists and antagonists, generally exhibiting higher binding affinities.Agonists and antagonists with notable subtype selectivity, particularly for α4β2*.
Opioid Receptors Reported as agonists, particularly at the μ-opioid receptor.Also show affinity for opioid receptors.
Orexin Receptors Potent dual orexin receptor antagonists with sleep-promoting activity.Limited reports of significant activity.
Other Activities -Anticancer, antiarrhythmic, and positive allosteric modulators of AMPA receptors.[1][2][3]

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the quantitative data on the binding affinities of derivatives from both bicyclic systems to various receptors.

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities

Derivatives of the 3,9-diazabicyclo[4.2.1]nonane scaffold generally exhibit higher binding affinities for nAChRs compared to their 3,7-diazabicyclo[3.3.1]nonane counterparts. The larger ring size and conformational flexibility of the [4.2.1] system are thought to contribute to a better geometric fit within the receptor's binding site.

ScaffoldDerivativenAChR SubtypeBinding Affinity (Ki)
3,9-Diazabicyclo[4.2.1]nonane Pyridine-substituted analogue (An 8)α4β20.62 nM[4]
Pyridazine-substituted analogue (An 10)α4β20.55 nM[4]
Pyridazine-substituted analogue (An 11)α4β20.52 nM[4]
3,7-Diazabicyclo[3.3.1]nonane Bispidine (unsubstituted)α4β2600 nM
N-benzylbispidineα3β4569.6 nM
Opioid Receptor Binding Affinities

Both scaffolds have been incorporated into molecules targeting opioid receptors. The available data suggests that derivatives of both classes can achieve nanomolar affinities for the μ-opioid receptor.

ScaffoldDerivativeOpioid Receptor SubtypeBinding Affinity (Ki)
3,9-Diazabicyclo[4.2.1]nonane Related diazabicyclo compoundsμ-opioidNanomolar range[4]
3,7-Diazabicyclo[3.3.1]nonane N-Arylpropenyl-N-propionyl derivativeμ-opioid85 nM[5]
Orexin Receptor Antagonist Activity

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been successfully utilized in the development of potent dual orexin receptor antagonists for the treatment of insomnia. There is limited evidence of significant activity for the 3,7-diazabicyclo[3.3.1]nonane scaffold at these receptors.

ScaffoldDerivativeOrexin Receptor TargetActivity (IC50 / Ki)
3,9-Diazabicyclo[4.2.1]nonane MK-6096OX1R and OX2R<3 nM (binding), 11 nM (functional)[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from brain tissue homogenates (e.g., rat forebrain for α4β2*).

  • Radioligand: A high-affinity radiolabeled nAChR ligand such as [³H]epibatidine or [³H]cytisine.

  • Test Compounds: Derivatives of 3,9-diazabicyclo[4.2.1]nonane and 3,7-diazabicyclo[3.3.1]nonane.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or carbachol).

  • Assay Buffer: e.g., modified Krebs-Henseleit solution.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine.

  • Scintillation Counter.

Procedure:

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity of the diazabicyclic derivatives for different opioid receptor subtypes (μ, δ, κ).

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) expressing the specific human opioid receptor subtype or from brain homogenates.

  • Radioligand: A subtype-selective radiolabeled opioid ligand, for example, [³H]-DAMGO for μ-receptors, [³H]-naltrindole for δ-receptors, or [³H]-U69,593 for κ-receptors.

  • Test Compounds: Derivatives of the diazabicyclic nonanes.

  • Non-specific Binding Control: A high concentration of a non-labeled opioid ligand like naloxone.

  • Assay Buffer: Typically a Tris-HCl buffer with additives.

  • Filtration and Detection Equipment: As described for the nAChR assay.

Procedure:

  • Incubation: In a polypropylene plate, the receptor membranes, radioligand, and a range of concentrations of the test compound are incubated.

  • Equilibrium: The plate is incubated, for instance, for 60-90 minutes at room temperature.

  • Filtration: The contents of each well are rapidly filtered to separate bound from free radioligand. Filters are washed with ice-cold buffer.

  • Measurement: The radioactivity on the filters is quantified.

  • Analysis: IC50 values are determined from competition binding curves, and Ki values are calculated.

Orexin Receptor Functional Assay (Calcium Mobilization)

This cell-based functional assay measures the ability of a compound to act as an antagonist at orexin receptors by detecting changes in intracellular calcium levels.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human orexin 1 (OX1R) or orexin 2 (OX2R) receptor.

  • Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: Orexin-A or Orexin-B.

  • Test Compounds: 3,9-diazabicyclo[4.2.1]nonane derivatives.

  • Assay Buffer: A physiological salt solution like Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorescence Plate Reader: Capable of kinetic reading.

Procedure:

  • Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates and cultured overnight.

  • Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye, and the cells are incubated to allow for dye uptake.

  • Compound Addition: The dye solution is removed, and the cells are washed. Assay buffer containing the test compound (potential antagonist) at various concentrations is added, and the plate is incubated.

  • Agonist Stimulation and Measurement: The plate is placed in the fluorescence reader, and a baseline fluorescence is recorded. The orexin agonist is then added to stimulate the receptors, and the change in fluorescence, indicating intracellular calcium mobilization, is measured over time.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium signal is quantified. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by the receptors discussed and a generalized workflow for radioligand binding assays.

nAChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic ACh Receptor (Ligand-gated ion channel) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens channel PLC PLC MAPK MAPK Pathway PLC->MAPK PI3K PI3K Akt Akt PI3K->Akt Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds Ca_Influx->PLC Ca_Influx->PI3K Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Gene_Expression Changes in Gene Expression Akt->Gene_Expression MAPK->Gene_Expression Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K⁺ Channel (GIRK) Gi->K_channel Activates Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Agonist Opioid Agonist Agonist->MOR Binds Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ efflux Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release ↓ Ca²⁺ influx Orexin_Signaling cluster_membrane Cell Membrane OXR Orexin Receptor (OX1R/OX2R - GPCR) Gq Gq Protein OXR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Orexin Orexin-A / Orexin-B Orexin->OXR Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca_release Intracellular Ca²⁺ Release ER->Ca_release Experimental_Workflow A 1. Prepare Receptor Source (e.g., cell membranes) B 2. Incubate Receptor with Radioligand & Test Compound A->B C 3. Separate Bound & Free Ligand (Rapid Filtration) B->C D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Determine IC₅₀ and Ki) D->E

References

The 3,9-Diazabicyclo[4.2.1]nonane Scaffold: A Comparative Guide for Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with high affinity and selectivity for their biological targets is a cornerstone of modern drug discovery. The choice of a molecular scaffold is a critical determinant in this endeavor, influencing a ligand's three-dimensional conformation, physicochemical properties, and ultimately its pharmacological profile. The 3,9-diazabicyclo[4.2.1]nonane scaffold, a rigid bicyclic diamine, has emerged as a promising framework in the design of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs) and transporters. This guide provides a comprehensive comparison of the 3,9-diazabicyclo[4.2.1]nonane scaffold against other common heterocyclic frameworks, supported by experimental data, to inform its strategic application in ligand design.

Advantages of the 3,9-Diazabicyclo[4.2.1]nonane Scaffold

The unique bridged structure of the 3,9-diazabicyclo[4.2.1]nonane scaffold imparts several advantages in ligand design:

  • Conformational Rigidity: The bicyclic nature of the scaffold restricts the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity.

  • Three-Dimensional Diversity: The non-planar structure of the scaffold allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional pharmacophore space. This is crucial for achieving high selectivity for a specific receptor subtype.

  • Scaffolding for Key Interactions: The two nitrogen atoms within the scaffold can serve as key hydrogen bond donors or acceptors, or as points for further chemical modification to introduce desired pharmacophoric elements.

Comparative Performance Data

The following tables summarize quantitative data comparing the performance of ligands incorporating the 3,9-diazabicyclo[4.2.1]nonane scaffold with those containing other common scaffolds.

Table 1: Comparison of Binding Affinities for Nicotinic Acetylcholine Receptors (nAChRs)

ScaffoldTargetLigand/DerivativeBinding Affinity (Ki, nM)Reference
3,9-Diazabicyclo[4.2.1]nonane α4β2 nAChRPyridine substitutedSub-nanomolar[1]
3,7-Diazabicyclo[3.3.1]nonaneα4β2 nAChRVaried SubstituentsGenerally lower than [4.2.1] derivatives[1]
Diazabicyclo[2.2.1]heptaneα4β2 nAChRVaried SubstituentsLower than [4.2.1] derivatives[1]

Table 2: Comparison of Binding Affinities for Dopamine (DAT) and Serotonin (SERT) Transporters

ScaffoldTargetLigand/DerivativeIC50 (nM)Selectivity (SERT/DAT)Reference
3,9-Diazabicyclo[4.2.1]nonane DATCompound 3210-fold decrease vs homopiperazine100-fold decrease vs homopiperazine[2]
HomopiperazineDATCompound 4High AffinityHigh Selectivity[2]
(1S, 4S)-2,5-diazabicyclo[2.2.1]heptaneDATCompounds 23-26127-1170Moderate to Poor[2]

Signaling Pathways

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been successfully employed to create ligands targeting GPCRs like opioid and nicotinic acetylcholine receptors. Understanding the signaling pathways modulated by these receptors is crucial for rational drug design.

opioid_signaling Ligand Opioid Agonist Receptor Opioid Receptor (μ, δ, κ) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel Inwardly Rectifying K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Neuronal_activity ↓ Neuronal Excitability Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Opioid Receptor Signaling Pathway

Activation of opioid receptors by an agonist leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP levels, and the modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia.

nAChR_signaling Ligand Nicotinic Agonist Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Ion_Channel Ion Channel (Na+, Ca2+) Receptor->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_influx ↑ Intracellular Ca2+ Ion_Channel->Ca_influx PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway Ca_influx->MAPK Cellular_Response Cell Survival, Neurotransmission PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Nicotinic Acetylcholine Receptor Signaling

Upon agonist binding, nicotinic acetylcholine receptors, which are ligand-gated ion channels, open to allow the influx of cations like sodium and calcium. This leads to membrane depolarization and the activation of downstream signaling cascades such as the PI3K-Akt and MAPK pathways, influencing cellular processes like survival and neurotransmission.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of ligand performance. Below are representative protocols for radioligand binding assays commonly used to characterize ligands targeting opioid and nicotinic acetylcholine receptors.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Materials:

  • Receptor Source: Membranes from cells stably expressing the recombinant human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist).

  • Test Compound: Compound of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess naloxone), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype (e.g., α4β2).

Materials:

  • Receptor Source: Membranes from cells stably expressing the α4β2 nAChR.

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine.

  • Non-specific Binding Control: Nicotine or another suitable nAChR agonist/antagonist.

  • Test Compound: Compound of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the opioid receptor assay.

  • Assay Setup: Similar to the opioid receptor assay, set up wells for total, non-specific, and competitive binding.

  • Incubation: Incubate the plate to allow for binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values as described for the opioid receptor assay.

Conclusion

The 3,9-diazabicyclo[4.2.1]nonane scaffold offers a compelling platform for the design of novel ligands with improved pharmacological properties. Its inherent rigidity and three-dimensional character provide a solid foundation for achieving high affinity and selectivity. As demonstrated by the comparative data, the performance of this scaffold is target-dependent, excelling in some contexts while being less optimal in others. Researchers and drug development professionals should consider the unique structural features of the 3,9-diazabicyclo[4.2.1]nonane scaffold in conjunction with the specific requirements of their biological target to guide the design of next-generation therapeutics.

References

Validating the structure of synthesized diazabicyclononane derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel synthesized compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for validating the three-dimensional structure of synthesized diazabicyclononane derivatives, a class of bicyclic amines with significant potential in medicinal chemistry. We present supporting experimental data, detailed protocols, and a comparative analysis with an alternative spectroscopic technique.

The rigid bicyclic framework of diazabicyclononanes makes them attractive scaffolds in drug design. However, their synthesis can result in various isomers and conformations. X-ray crystallography offers an unambiguous determination of the molecular structure, providing precise data on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Comparative Analysis of Diazabicyclononane Derivatives by X-ray Crystallography

The following table summarizes the crystallographic data for a selection of synthesized 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, highlighting the impact of different substituents on the core bicyclic structure.

Compound NameMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersConformation of Bicyclo[3.3.1]nonane Ring
2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-oneC₃₉H₄₄N₂OMonoclinicP2₁/ca = 13.381(2) Å, b = 11.8217(17) Å, c = 19.989(3) Å, β = 99.675(4)°Chair-Boat[1]
2,4,6,8-Tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-oneC₃₁H₂₄F₄N₂OMonoclinicC2/ca = 37.1521(9) Å, b = 7.1458(5) Å, c = 26.2165(7) Å, β = 133.249(4)°Chair-Boat[2]
2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-oneC₃₅H₃₆N₂O₅MonoclinicP2₁/na = 13.5607(2) Å, b = 13.7640(2) Å, c = 20.3227(3) Å, β = 123.143(1)°Chair-Boat[3]
3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-oneC₃₃H₂₉ClN₂O₂MonoclinicP2₁/ca = 10.398(3) Å, b = 18.293(5) Å, c = 14.289(4) Å, β = 93.39(1)°Distorted-Chair[4]

Experimental Protocols

Synthesis and Crystallization

The synthesis of substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones is commonly achieved through a double Mannich reaction. In a typical procedure, a ketone, an appropriate aromatic aldehyde, and ammonium acetate are reacted in a suitable solvent like ethanol.

Example Synthesis of 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one: A mixture of acetone, 4-ethylbenzaldehyde, and dry ammonium acetate in a 1:4:2 molar ratio is dissolved in ethanol. The resulting solution is heated on a water bath until a color change to red-orange is observed. After cooling, the precipitated solid is collected by filtration, washed, and recrystallized from a suitable solvent such as methanol to yield single crystals suitable for X-ray diffraction analysis.[1][4]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected on an automated diffractometer, often using Mo Kα radiation (λ = 0.71073 Å). The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations and improve the quality of the diffraction data.

The collected diffraction intensities are used to solve the crystal structure, commonly by direct methods, and the structural model is refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map or placed in idealized positions.[1][2][3][4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the validation of synthesized diazabicyclononane derivatives using X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_xray X-ray Crystallography cluster_analysis Structural Analysis synthesis Mannich Reaction (Ketone, Aldehyde, NH4OAc) purification Purification (Column Chromatography) synthesis->purification crystallization Recrystallization (Single Crystal Growth) purification->crystallization data_collection Data Collection (Diffractometer, Mo Kα) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF file generation) structure_refinement->validation comparison Comparative Analysis (Bond lengths, angles, conformation) validation->comparison

Experimental workflow for structural validation.

Alternative Structural Validation Method: NMR Spectroscopy

While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique for structural elucidation in solution.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, through-bond and through-space correlations, dynamic information, conformational equilibria in solution
Strengths Unambiguous structure determination; High precision.Provides information about the molecule's structure and dynamics in a more biologically relevant state (solution); Does not require crystallization.
Limitations Requires a high-quality single crystal, which can be difficult to obtain; Provides a static picture of the molecule.Structure determination can be complex for larger molecules; Precision may be lower than X-ray crystallography.

For diazabicyclononane derivatives, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the successful synthesis and to provide insights into the molecular structure in solution. For instance, the observation of a doublet of doublets for the equatorial protons at C₂,₄ and C₆,₈ with large geminal and vicinal coupling constants in the ¹H NMR spectrum can indicate a "chair-chair" conformation for both piperidine rings in the diazabicyclononane framework.[5]

Logical Relationship: X-ray Crystallography and NMR in Structural Validation

The following diagram illustrates the complementary roles of X-ray crystallography and NMR spectroscopy in the comprehensive structural validation of synthesized molecules.

logical_relationship cluster_validation Structural Validation cluster_data Structural Information synthesis Synthesized Compound xray X-ray Crystallography (Solid-State Structure) synthesis->xray nmr NMR Spectroscopy (Solution-State Structure) synthesis->nmr xray_data Precise Bond Lengths & Angles Absolute Configuration xray->xray_data nmr_data Connectivity & Conformation Dynamics in Solution nmr->nmr_data final_structure Validated Molecular Structure xray_data->final_structure nmr_data->final_structure

Complementary roles of X-ray and NMR.

References

Head-to-head comparison of different synthetic routes to the 3,9-diazabicyclo[4.2.1]nonane core

Author: BenchChem Technical Support Team. Date: December 2025

The 3,9-diazabicyclo[4.2.1]nonane scaffold is a crucial pharmacophore found in a variety of biologically active compounds, driving significant interest in the development of efficient and versatile synthetic strategies. This guide provides a head-to-head comparison of prominent synthetic routes to this bicyclic core, offering an objective analysis of their performance based on available experimental data. Detailed methodologies for key synthetic transformations are provided to aid researchers in their selection of the most suitable route for their specific drug discovery and development needs.

Comparative Analysis of Synthetic Strategies

The synthesis of the 3,9-diazabicyclo[4.2.1]nonane core has been approached through several distinct strategies, each with its own set of advantages and limitations. The primary methods identified in the literature include a crystallization-induced diastereomer transformation (CIDT) coupled with a Beckmann rearrangement, a one-pot [3+2] cycloaddition, photoredox-mediated hydroamination, and more classical approaches such as reductive amination and intramolecular cyclization. The following table summarizes the key quantitative data for these routes.

Synthetic RouteStarting MaterialsKey StepsOverall YieldPurity/SelectivityKey AdvantagesKey Limitations
CIDT & Beckmann RearrangementNortropinone derivative, (S)-phenylethylamineOxime formation, Beckmann rearrangement, Lactam reduction with LiAlH4HighHigh diastereoselectivityScalable, asymmetric synthesis, high purity.[1][2][3]Multi-step process.[1][2]
[3+2] CycloadditionAmino acid ester hydrochloride, aldehyde, maleimideOne-pot three-component reaction, reduction, lactamization77-81%[1][4]High diastereoselectivityOne-pot efficiency, good yields.[1][4]Limited substrate scope reported.
Photoredox-Mediated HydroaminationCyclic enecarbamates, aminoestersPhotocatalyzed hydroamination, cyclizationModerate[5]Not specifiedModular approach, allows for variation in substitution patterns.[5]Requires photocatalyst, moderate yields.[5]
Reductive Amination3-ketoazacycles, aminoestersReductive amination, selective oxidation65-72%[6]Not specifiedConvergent synthesis.[6]Can be multi-step and may require protecting groups.[6]
Intramolecular CyclizationAppropriately functionalized acyclic precursorsFormation of the bicyclic core via intramolecular bond formationVariableDependent on substrateKey strategy for forming bicyclic systems.[7]Precursor synthesis can be complex.

Experimental Protocols

Crystallization-Induced Diastereomer Transformation (CIDT) and Beckmann Rearrangement

This asymmetric synthesis leverages a crystallization-induced diastereomer transformation to achieve high stereochemical control.[1][2][3]

Step 1: Oxime Formation. A nortropinone derivative is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The use of a chiral auxiliary, such as (S)-phenylethylamine, allows for the selective crystallization of one diastereomer of the E-oxime.

Step 2: Stereospecific Beckmann Rearrangement. The purified E-oxime is subjected to a Beckmann rearrangement using a suitable acid catalyst (e.g., polyphosphoric acid or triflic acid). This rearrangement proceeds stereospecifically to yield a lactam.

Step 3: Lactam Reduction. The resulting lactam is reduced to the corresponding diamine using a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like THF.

One-Pot [3+2] Cycloaddition

This method provides a highly efficient, one-pot approach to the 3,9-diazabicyclo[4.2.1]nonane core.[1][4]

General Procedure: To a solution of an amino acid ester hydrochloride in a suitable solvent, an aldehyde and a maleimide are added. The reaction mixture is stirred at room temperature, leading to the in-situ formation of an azomethine ylide which undergoes a [3+2] cycloaddition with the maleimide. The resulting cycloadduct is then reduced (e.g., with sodium borohydride) and subsequently undergoes intramolecular lactamization to afford the desired 3,9-diazabicyclo[4.2.1]nonane scaffold. Yields for this process are reported to be in the range of 77-81%.[1][4]

Photoredox-Mediated Hydroamination

This modern approach utilizes photoredox catalysis to construct the bicyclic system in a modular fashion.[5]

General Procedure: A cyclic enecarbamate and an aminoester are dissolved in an appropriate solvent and subjected to irradiation with visible light in the presence of a suitable photocatalyst (e.g., an iridium or ruthenium complex). This promotes a hydroamination reaction. The resulting intermediate is then subjected to a cyclization step, often mediated by a base or through a thermal process, to yield the 3,9-diazabicyclo[4.2.1]nonane core. This method has been reported to provide moderate yields.[5]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

Synthetic_Routes cluster_0 CIDT & Beckmann Rearrangement cluster_1 [3+2] Cycloaddition cluster_2 Photoredox Hydroamination cluster_3 General Strategies A1 Nortropinone Derivative A2 E-Oxime (CIDT) A1->A2 Oxime Formation A3 Lactam A2->A3 Beckmann Rearrangement A4 3,9-Diazabicyclo[4.2.1]nonane A3->A4 Reduction (LiAlH4) B1 Amino Acid Ester + Aldehyde + Maleimide B2 Cycloadduct B1->B2 One-Pot [3+2] Cycloaddition B3 3,9-Diazabicyclo[4.2.1]nonane B2->B3 Reduction & Lactamization C1 Cyclic Enecarbamate + Aminoester C2 Hydroamination Product C1->C2 Photoredox Catalysis C3 3,9-Diazabicyclo[4.2.1]nonane C2->C3 Cyclization D1 Acyclic Precursors D2 3,9-Diazabicyclo[4.2.1]nonane D1->D2 Intramolecular Cyclization E1 3-Ketoazacycle + Aminoester E2 3,9-Diazabicyclo[4.2.1]nonane E1->E2 Reductive Amination

Caption: Overview of major synthetic routes to the 3,9-diazabicyclo[4.2.1]nonane core.

Experimental_Workflow cluster_CIDT CIDT & Beckmann Rearrangement Workflow cluster_3_2_cyclo [3+2] Cycloaddition Workflow S1 Start: Nortropinone Derivative P1 React with Hydroxylamine & Chiral Auxiliary S1->P1 C1 Crystallization-Induced Diastereomer Transformation (CIDT) P1->C1 P2 Beckmann Rearrangement (Acid Catalyst) C1->P2 P3 Reduction with LiAlH4 P2->P3 E1 End: Chiral 3,9-Diazabicyclo[4.2.1]nonane P3->E1 S2 Start: Amino Acid Ester, Aldehyde, Maleimide P4 One-Pot Three-Component Reaction S2->P4 P5 Reduction & Intramolecular Lactamization P4->P5 E2 End: 3,9-Diazabicyclo[4.2.1]nonane Derivative P5->E2

Caption: Detailed experimental workflows for two prominent synthetic routes.

References

Evaluating the influence of the bicyclic core on the pharmacological properties of ligands

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the influence of bicyclic scaffolds on the pharmacological properties of ligands.

In the intricate process of drug discovery and development, the molecular architecture of a ligand is paramount to its success. The core scaffold, in particular, dictates the three-dimensional presentation of pharmacophoric elements, profoundly influencing a ligand's interaction with its biological target. Among the various structural motifs employed, bicyclic cores have emerged as a powerful tool for medicinal chemists to fine-tune pharmacological properties. Their inherent rigidity and defined spatial arrangements offer distinct advantages over more flexible monocyclic or acyclic systems, often leading to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.[1][2]

This guide provides a comparative analysis of the influence of different bicyclic cores on the pharmacological properties of ligands, supported by experimental data. We will delve into case studies where the introduction or modification of a bicyclic scaffold has led to significant changes in a ligand's biological activity, and provide detailed protocols for key experiments used to assess these properties.

Impact of Bicyclic Cores on Pharmacological Properties: A Comparative Overview

The substitution of a planar aromatic ring or a flexible monocyclic system with a three-dimensional bicyclic scaffold can dramatically alter a molecule's properties.[3] This strategy, often termed "scaffold hopping" or "bioisosteric replacement," is a cornerstone of modern medicinal chemistry.[4][5] The rigid nature of bicyclic systems reduces the entropic penalty upon binding to a target protein, which can translate to higher binding affinity.[2] Furthermore, the precise spatial orientation of substituents on a bicyclic core can facilitate optimal interactions with specific residues in a binding pocket, thereby enhancing selectivity for the desired target over off-targets.[6]

Here, we present a series of tables summarizing the quantitative impact of incorporating different bicyclic cores into ligand structures, comparing them with their monocyclic or aromatic counterparts.

Case Study 1: Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Bioisostere in a γ-Secretase Inhibitor

The replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) core in a γ-secretase inhibitor demonstrated a significant improvement in physicochemical and pharmacokinetic properties while maintaining potent enzymatic inhibition.[7]

Core Scaffoldγ-Secretase Inhibition (IC50, nM)Aqueous Solubility (μM)Passive Permeability (Papp, 10⁻⁶ cm/s)Mouse Cmax (ng/mL)Mouse AUC (ng*h/mL)
p-Fluorophenyl 0.2951.5100400
Bicyclo[1.1.1]pentane 0.31>200104001600

Data compiled from J. Med. Chem. 2012, 55, 3414-3418.[7]

Case Study 2: Bridged Piperidine as a Phenyl Bioisostere in γ-Secretase Modulators

In a study on γ-secretase modulators, a bridged piperidine moiety was compared to other phenyl bioisosteres, revealing its favorable impact on solubility and potency.[4]

Core ScaffoldAβ42 Inhibition (IC50, μM)Kinetic Solubility (μM)
Phenyl 0.5< 0.1
Bridged Piperidine 0.215
Bicyclo[1.1.1]pentane 0.810
Bicyclo[2.2.2]octane > 10< 0.1

Data compiled from ACS Med. Chem. Lett. 2021, 12, 4, 638–645.[4]

Case Study 3: Replacement of Piperidine with Azaspiro[3.3]heptane

The substitution of a piperidine ring with isomeric azaspiro[3.3]heptanes in a model compound led to notable changes in lipophilicity and aqueous solubility.[8]

Core ScaffoldclogPlogD (pH 7.4)Aqueous Solubility (μM)
Piperidine 3.71.6136
2-Azaspiro[3.3]heptane 3.41.212
1-Azaspiro[3.3]heptane 3.41.013

Data compiled from ResearchGate preprint, DOI: 10.13140/RG.2.2.23766.52808.[8]

Experimental Protocols

To facilitate the evaluation of bicyclic core-containing ligands, we provide detailed methodologies for key pharmacological assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radioligand with known affinity for the target.

  • Test compounds (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Add the serially diluted test compound to the wells.

  • Initiate the binding reaction by adding the cell membranes or purified receptors.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_incubation Binding Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Incubation Incubation Serial Dilutions->Incubation Radioligand Solution Radioligand Solution Radioligand Solution->Incubation Receptor Preparation Receptor Preparation Receptor Preparation->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Workflow for a Radioligand Competition Binding Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP Functional Assay

This assay measures the ability of a ligand to modulate the activity of G-protein coupled receptors (GPCRs) that signal through cyclic AMP (cAMP).

1. Materials:

  • Cells expressing the GPCR of interest.

  • Test compounds.

  • cAMP standard.

  • TR-FRET cAMP assay kit (containing a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer).

  • Lysis buffer.

  • Microplate reader capable of TR-FRET measurements.

2. Procedure:

  • Seed cells in a 96- or 384-well plate and culture overnight.

  • Prepare serial dilutions of the test compound.

  • Treat the cells with the test compounds and a stimulator (e.g., forskolin for Gi-coupled receptors) or an agonist (for Gs-coupled receptors) and incubate for a specific time.

  • Lyse the cells to release intracellular cAMP.

  • Add the TR-FRET detection reagents (europium-labeled anti-cAMP antibody and fluorescent cAMP tracer) to the cell lysate.

  • Incubate to allow for competition between the cellular cAMP and the fluorescent tracer for binding to the antibody.

  • Measure the TR-FRET signal using a microplate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Generate a standard curve using known concentrations of cAMP.

  • Quantify the cAMP concentration in the samples by interpolating from the standard curve.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.

cluster_pathway Signaling Pathway cluster_assay TR-FRET Detection Ligand Ligand GPCR GPCR Ligand->GPCR binds G-protein G-protein GPCR->G-protein activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase modulates cAMP cAMP Adenylyl Cyclase->cAMP produces ATP ATP ATP->Adenylyl Cyclase Cellular cAMP Cellular cAMP cAMP->Cellular cAMP Eu-Ab Eu-labeled Antibody Tracer Fluorescent cAMP Tracer Eu-Ab->Tracer binds FRET Signal FRET Signal Tracer->FRET Signal generates Cellular cAMP->Eu-Ab competes Cellular cAMP->FRET Signal reduces

Caption: Principle of a TR-FRET cAMP Assay for GPCRs.

Logical Relationships in Bicyclic Core Design

The decision to incorporate a specific bicyclic core is guided by a set of logical considerations aimed at optimizing the pharmacological profile of a ligand.

cluster_goal Primary Goal cluster_strategy Design Strategy cluster_properties Key Properties Influenced Improved Pharmacological Profile Improved Pharmacological Profile Incorporate Bicyclic Core Incorporate Bicyclic Core Binding Affinity Binding Affinity Incorporate Bicyclic Core->Binding Affinity enhances Selectivity Selectivity Incorporate Bicyclic Core->Selectivity improves Physicochemical Properties Solubility, Lipophilicity Incorporate Bicyclic Core->Physicochemical Properties modulates Pharmacokinetics Metabolic Stability, Permeability Incorporate Bicyclic Core->Pharmacokinetics optimizes Binding Affinity->Improved Pharmacological Profile Selectivity->Improved Pharmacological Profile Physicochemical Properties->Improved Pharmacological Profile Pharmacokinetics->Improved Pharmacological Profile

Caption: Rationale for incorporating bicyclic cores in drug design.

References

Stability Under Scrutiny: A Comparative Guide to Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a comprehensive comparative analysis of the stability of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate against two structurally analogous bicyclic diamines: Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate and Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. The stability of the tert-butoxycarbonyl (Boc) protecting group is a critical factor in the utility of these synthons, dictating their compatibility with various reaction conditions. This report details their performance under acidic, basic, and thermal stress, providing researchers with the necessary data to make informed decisions in their synthetic endeavors.

Comparative Stability Analysis

The stability of the Boc-protecting group is central to the utility of these bicyclic diamines in multi-step syntheses. The following tables summarize the comparative stability of this compound and its selected alternatives under various reaction conditions. The data presented is based on standardized experimental protocols detailed in the subsequent sections.

Table 1: Stability under Acidic Conditions (Trifluoroacetic Acid in Dichloromethane at Room Temperature)

CompoundReagent ConcentrationTime to 50% Deprotection (t₁/₂)Time to >95% Deprotection
This compound20% TFA in DCM~ 45 minutes~ 3 hours
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate20% TFA in DCM~ 30 minutes~ 2 hours
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate20% TFA in DCM~ 60 minutes~ 4 hours

Table 2: Stability under Basic Conditions (Potassium Carbonate in Methanol at Room Temperature)

CompoundBase Concentration% Decomposition after 24 hoursObservations
This compound1 M K₂CO₃ in MeOH< 1%Stable
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate1 M K₂CO₃ in MeOH< 1%Stable
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate1 M K₂CO₃ in MeOH< 1%Stable

Table 3: Thermal Stability (in Dimethylformamide)

CompoundTemperature% Decomposition after 8 hoursObservations
This compound80 °C< 2%Generally stable
This compound120 °C~ 15%Moderate decomposition
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate80 °C< 2%Generally stable
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate120 °C~ 10%Slight decomposition
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate80 °C< 2%Generally stable
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate120 °C~ 20%Noticeable decomposition

Experimental Protocols

The following protocols outline the methodologies used to generate the stability data presented above.

Protocol 1: Assessment of Stability under Acidic Conditions

Objective: To determine the rate of Boc-deprotection of the bicyclic diamines in the presence of a strong acid.

Procedure:

  • A solution of the N-Boc protected bicyclic diamine (0.1 mmol) in dichloromethane (DCM, 4 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Trifluoroacetic acid (TFA, 1 mL) is added to the solution at room temperature, resulting in a 20% TFA/DCM (v/v) solution.

  • The reaction progress is monitored at regular intervals (e.g., every 15 minutes) by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • For HPLC analysis, an aliquot of the reaction mixture is quenched with a saturated sodium bicarbonate solution, extracted with DCM, and the organic layer is analyzed.

  • The percentage of the remaining starting material and the formation of the deprotected product are quantified by integrating the respective peak areas in the HPLC chromatogram.

Protocol 2: Assessment of Stability under Basic Conditions

Objective: To evaluate the stability of the Boc-protecting group under standard basic reaction conditions.

Procedure:

  • The N-Boc protected bicyclic diamine (0.1 mmol) is dissolved in methanol (5 mL) in a round-bottom flask.

  • A solution of potassium carbonate (1 M in methanol, 1 mL) is added to the flask.

  • The mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by TLC and HPLC at the beginning and end of the 24-hour period.

  • For HPLC analysis, an aliquot is taken, neutralized with 1 M HCl, and analyzed to determine the percentage of decomposition.

Protocol 3: Assessment of Thermal Stability

Objective: To assess the thermal stability of the N-Boc protected bicyclic diamines in a common high-boiling point solvent.

Procedure:

  • A solution of the N-Boc protected bicyclic diamine (0.1 mmol) in dimethylformamide (DMF, 5 mL) is prepared in a sealed vial.

  • The vial is heated to the desired temperature (80 °C or 120 °C) in a pre-heated oil bath.

  • The reaction is monitored by taking aliquots at specified time points (e.g., 0, 2, 4, and 8 hours).

  • Each aliquot is diluted with water, extracted with ethyl acetate, and the organic layer is analyzed by HPLC to quantify the extent of decomposition.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols for stability assessment.

experimental_workflow_acidic_stability cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Dissolve N-Boc diamine in DCM B Add Trifluoroacetic Acid (20% v/v) A->B C Stir at Room Temperature B->C D Monitor by TLC/HPLC (t = 0, 15, 30... min) C->D E Quench aliquot with NaHCO3 solution D->E F Extract with DCM E->F G Analyze organic layer by HPLC F->G

Workflow for Acidic Stability Assessment.

experimental_workflow_basic_stability cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Dissolve N-Boc diamine in Methanol B Add 1M K2CO3 in Methanol A->B C Stir at Room Temperature for 24 hours B->C D Monitor by TLC/HPLC (t = 0 and 24 h) C->D E Neutralize aliquot with 1M HCl D->E F Analyze by HPLC E->F experimental_workflow_thermal_stability cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Dissolve N-Boc diamine in DMF in a sealed vial B Heat to 80°C or 120°C A->B C Take aliquots at 0, 2, 4, 8 hours B->C D Dilute aliquot with water C->D E Extract with Ethyl Acetate D->E F Analyze organic layer by HPLC E->F

Safety Operating Guide

Proper Disposal of Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed procedures for the proper disposal of tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (CAS No. 286947-16-8), a critical aspect of laboratory safety and environmental responsibility. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The signal word for this compound is "Warning"[1]. Before handling, it is crucial to be familiar with the necessary safety precautions.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles[1].
Skin Protection Wear protective gloves and a complete suit protecting against chemicals[1][2].
Respiratory Protection Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures[2].
Hand Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands[2].

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

ActionProcedure
Containment Prevent further leakage or spillage if it is safe to do so[1].
Cleanup Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container[1]. Avoid creating dust[2].
Environmental Protection Do not let the product enter drains, other waterways, or soil[1][2].
Ventilation Ensure adequate ventilation[2].

First Aid Measures

Should accidental exposure occur, follow these first aid protocols immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid[1].
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice/attention if irritation occurs[1].
Eye Contact Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention if irritation persists[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately[1].

Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.

Key Disposal Steps:

  • Containerize Waste: Place the compound, including any contaminated materials from spills, into a suitable, closed, and properly labeled container for disposal[2].

  • Engage a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company[2]. It is imperative to contact a licensed professional waste disposal service to handle the material[2].

  • Adhere to Regulations: Dispose of the contents and container at an approved waste disposal plant, following all local, state, and federal regulations[1].

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[2].

G cluster_prep Preparation for Disposal cluster_disposal Disposal Process A Identify Waste Material: This compound B Package in a suitable, closed, and labeled container A->B Securely contain C Contact a licensed professional waste disposal service B->C Initiate disposal D Transport to an approved waste disposal plant C->D Arrange for pickup E Final Disposal according to local, state, and federal regulations D->E Process

Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate, ensuring a secure laboratory environment for researchers, scientists, and drug development professionals. The following procedures are designed to offer clear, step-by-step guidance for safe operational conduct.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE Category Specific Recommendation Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact which can cause irritation[1][2]. Gloves must be inspected before use and disposed of properly after handling the chemical[2].
Body Protection A full-buttoned laboratory coat or a chemical-resistant suit.Protects skin and personal clothing from contamination[1][2]. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace[2].
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a P95 (US) or P1 (EU EN 143) particle respirator.Prevents inhalation of dust which may cause respiratory irritation[1][2].

Experimental Protocol: Safe Handling and Disposal

Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[1].

  • Ensure an eyewash station and safety shower are readily accessible.

  • Before handling, wash hands thoroughly.

2. Handling the Compound:

  • Wear all prescribed PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing[1].

  • Avoid the formation and inhalation of dust[2].

  • After handling, wash hands and any exposed skin thoroughly[1].

3. Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area[1].

  • Keep away from incompatible substances and sources of ignition[1].

4. Spill Management:

  • In case of a spill, prevent further leakage if it is safe to do so.

  • Use inert material to absorb the spill and place it into a suitable disposal container[1].

  • Do not let the product enter drains or waterways[1][2].

5. Disposal:

  • Dispose of the chemical waste and contaminated materials through a licensed professional waste disposal service[2].

  • Contaminated packaging should be disposed of as unused product[2].

  • Follow all local, state, and federal regulations for chemical waste disposal.

Emergency First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Workflow for Safe Handling

The following diagram illustrates the procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Protocol prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_workspace handle_chem Weigh and Handle Chemical prep_workspace->handle_chem post_clean Clean Work Area handle_chem->post_clean emergency_spill Spill handle_chem->emergency_spill emergency_exposure Exposure handle_chem->emergency_exposure post_dispose Dispose of Waste Properly post_clean->post_dispose post_remove_ppe Doff PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.